molecular formula C11H11Cl2NO2 B134108 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol CAS No. 62265-67-2

1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol

Cat. No.: B134108
CAS No.: 62265-67-2
M. Wt: 260.11 g/mol
InChI Key: OMZBOXOCCLZODD-UHFFFAOYSA-N
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Description

1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol, also known as this compound, is a useful research compound. Its molecular formula is C11H11Cl2NO2 and its molecular weight is 260.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dichloro-1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11Cl2NO2/c12-10(13)11(16)14-5-1-2-7-6-8(15)3-4-9(7)14/h3-4,6,10,15H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZBOXOCCLZODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)O)N(C1)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211319
Record name 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol
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Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

62265-67-2
Record name 2,2-Dichloro-1-(3,4-dihydro-6-hydroxy-1(2H)-quinolinyl)ethanone
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Record name 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol
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Record name 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol
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Record name 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol
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Foundational & Exploratory

synthesis and characterization of 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol

Executive Summary

This technical guide provides a comprehensive, research-grade overview of the . This molecule is a significant derivative of the tetrahydroquinoline scaffold, a core structure prevalent in numerous natural products and medicinal agents.[1][2] The target compound is noted for its potent anti-amebic activity and is a key metabolite of the prodrug quinfamide.[3] Furthermore, the presence of the dichloroacetyl moiety, a known inhibitor of specific metabolic enzymes, suggests potential applications in oncology research.[3] This document offers a detailed, step-by-step synthetic protocol, explains the underlying chemical principles, and presents a multi-faceted analytical strategy for unambiguous structural confirmation and purity assessment, designed for researchers, chemists, and drug development professionals.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a foundational heterocyclic motif in medicinal chemistry, valued for its rigid structure and its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antiarrhythmic, antiviral, and antimalarial properties.[2]

The subject of this guide, this compound (CAS: 62265-67-2), emerges from this important class of compounds.[4] It is distinguished by two key features: the 6-hydroxyl group, which offers a site for further functionalization, and the N-dichloroacetyl group. The dichloroacetyl moiety is of particular interest as it is known to interact with and inhibit enzymes, potentially disrupting metabolic pathways in target organisms or cells.[3] This guide aims to provide a robust and reproducible methodology for the synthesis of this high-value compound and to establish a thorough protocol for its comprehensive analytical characterization.

Synthesis of this compound

Synthetic Strategy: N-Acylation

The most direct and efficient pathway to the target molecule is through the N-acylation of the commercially available precursor, 1,2,3,4-tetrahydroquinolin-6-ol. This strategy is predicated on the high nucleophilicity of the secondary amine within the tetrahydroquinoline ring system. Dichloroacetyl chloride serves as the electrophilic acylating agent. The reaction is an example of nucleophilic acyl substitution. To prevent the unwanted side-reaction of HCl with the starting amine, a non-nucleophilic organic base, such as triethylamine, is employed as an acid scavenger. The choice of an anhydrous aprotic solvent like dichloromethane is critical to prevent the hydrolysis of the highly reactive dichloroacetyl chloride.

Detailed Experimental Protocol

Materials and Reagents:

  • 1,2,3,4-Tetrahydroquinolin-6-ol (CAS: 3373-00-0)[5]

  • Dichloroacetyl chloride (CAS: 79-36-7)

  • Triethylamine (CAS: 121-44-8), distilled

  • Anhydrous Dichloromethane (DCM) (CAS: 75-09-2)

  • Magnesium Sulfate (MgSO₄), anhydrous (CAS: 7487-88-9)

  • Silica Gel for column chromatography (230-400 mesh)

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Dichloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.

  • 1,2,3,4-Tetrahydroquinolin-6-ol is a skin and eye irritant.[5]

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2,3,4-tetrahydroquinolin-6-ol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

  • Reagent Addition: Add a solution of dichloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled mixture over 30 minutes. Maintaining a slow addition rate prevents temperature spikes and potential side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion.

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Synthesis and Purification Workflow

G A 1. Dissolve 1,2,3,4-tetrahydroquinolin-6-ol and Triethylamine in Anhydrous DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Dichloroacetyl Chloride (dropwise) B->C D 4. Stir at Room Temperature (2-4 hours) C->D E 5. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) D->E F 6. Dry (MgSO₄) and Concentrate (Rotary Evaporator) E->F G 7. Purify by Column Chromatography (Silica Gel) F->G H Pure 1-(dichloroacetyl)-1,2,3,4- tetrahydroquinolin-6-ol G->H

Caption: Workflow for the synthesis and purification of the target compound.

Physicochemical and Spectroscopic Characterization

A multi-technique analytical approach is essential for the unambiguous confirmation of the chemical structure and the assessment of the purity of the synthesized this compound.

Summary of Physicochemical Properties
PropertyValueSource
CAS Number 62265-67-2[3][4][6][7][8]
Molecular Formula C₁₁H₁₁Cl₂NO₂[4][6][9]
Molecular Weight 260.11 g/mol [3][4]
IUPAC Name 2,2-dichloro-1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone[4][7]
Spectroscopic and Chromatographic Data

The following sections detail the expected outcomes from standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the final compound. It is also the method used for detecting the compound in biological samples.[3]

  • Typical Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

    • Detector: UV-Vis at a wavelength where the chromophore absorbs (e.g., 254 nm).

  • Expected Result: A single major peak in the chromatogram, with purity calculated to be >98%. A known method shows a retention time of 6.5 minutes.[3]

Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) in positive mode is typically effective.

  • Expected Result: The mass spectrum should show a protonated molecular ion peak [M+H]⁺ at m/z ≈ 260.0. A characteristic isotopic cluster pattern for a molecule containing two chlorine atoms ([M]+, [M+2]+, [M+4]+ in an approximate 9:6:1 ratio) would provide definitive evidence of the compound's elemental composition.

Infrared (IR) Spectroscopy:

  • Purpose: To identify key functional groups present in the molecule.

  • Expected Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
Phenolic O-H3200-3400 (broad)Hydroxyl group stretch
Aromatic C-H3000-3100Aromatic ring C-H stretch
Aliphatic C-H2850-2960Tetrahydroquinoline ring C-H stretch
Amide C=O1660-1680 (strong)Dichloroacetyl carbonyl stretch
Aromatic C=C1500-1600Aromatic ring skeletal vibrations
C-N Stretch1200-1350Amine stretch
C-Cl Stretch600-800Dichloro- group stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide a detailed map of the carbon-hydrogen framework, confirming the precise structure and connectivity.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Expected Signals:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Phenolic OH~9.0-10.0 (DMSO-d₆)Singlet (broad)1H
Aromatic H's~6.7-7.2Multiplets3H
-CO-CHCl₂~6.5-6.8Singlet1H
N-CH₂- (Pos. 2)~3.8-4.0Triplet2H
-CH₂- (Pos. 3)~1.9-2.1Multiplet2H
Ar-CH₂- (Pos. 4)~2.7-2.9Triplet2H
  • ¹³C NMR Expected Signals:

Carbon AssignmentChemical Shift (δ, ppm)
Amide C=O~164-166
Aromatic C-O~150-155
Aromatic C's~115-135
-CO-C HCl₂~65-70
N-C H₂- (Pos. 2)~40-45
-C H₂- (Pos. 3)~20-25
Ar-C H₂- (Pos. 4)~25-30
Analytical Characterization Workflow

G Start Synthesized & Purified Product HPLC HPLC Analysis (Purity Assessment) Start->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS IR IR Spectroscopy (Functional Group ID) Start->IR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Start->NMR Data Data Compilation & Interpretation HPLC->Data MS->Data IR->Data NMR->Data Final Confirmed Structure & Purity >98% Data->Final

Caption: A logical workflow for the comprehensive characterization of the final product.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound via N-acylation. The protocol emphasizes control over reaction conditions and a systematic purification strategy to ensure high purity of the final product. Furthermore, a comprehensive analytical framework incorporating HPLC, MS, IR, and NMR spectroscopy has been presented. This battery of tests provides a self-validating system for the unambiguous confirmation of the compound's identity, structure, and purity. The methodologies and data contained herein serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug discovery who are working with this important class of molecules.

References

  • PubChem. This compound | C11H11Cl2NO2 | CID 3017326. [Link]

  • Changzhou Yingsa Pharm Technology Co., Ltd. This compound. [Link]

  • Vallejos, G. et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroquinolines. [Link]

  • MDPI. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

  • Termedia. Synthesis of quinoline derivatives using a nano-Pd/Cu catalyst in the search of new fluorophores. [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinolin-6-ol | C9H11NO | CID 76897. [Link]

  • ResearchGate. Spectral Analysis of Synthesized compound. [Link]

  • MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • PubMed Central. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol, a significant metabolite of the anti-amebic prodrug quinfamide, presents a molecule of considerable interest in the fields of medicinal chemistry and drug development.[1][2][3] Its unique structural amalgamation, featuring a tetrahydroquinoline core, a phenolic hydroxyl group, and a dichloroacetyl moiety, underpins a complex physicochemical profile that dictates its pharmacokinetic and pharmacodynamic behavior. This guide offers a comprehensive exploration of these properties, providing both theoretical insights and practical experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound's characteristics.

Chemical Identity and Structure

A clear understanding of the molecular architecture is fundamental to interpreting its physicochemical properties.

IdentifierValueSource
IUPAC Name 2,2-dichloro-1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone[1]
CAS Number 62265-67-2[1][2][3][4]
Molecular Formula C₁₁H₁₁Cl₂NO₂[1][4]
Molecular Weight 260.11 g/mol [1][2][4]
Canonical SMILES C1CC2=C(C=CC(=C2)O)N(C1)C(=O)C(Cl)Cl[1]

The structure combines a hydrophilic phenolic hydroxyl group with a lipophilic dichloroacetylated tetrahydroquinoline scaffold, suggesting a nuanced solubility and partitioning behavior.

Synthesis of this compound

The primary route to synthesizing this compound is through the N-acylation of 1,2,3,4-tetrahydroquinolin-6-ol.[2] This reaction is a standard procedure in medicinal chemistry for the formation of amides.

The process involves the reaction of 1,2,3,4-tetrahydroquinolin-6-ol with dichloroacetyl chloride in an anhydrous aprotic solvent. A tertiary amine, such as triethylamine, is typically added to act as a base, neutralizing the hydrochloric acid byproduct generated during the reaction. The reaction is generally conducted at reduced temperatures to minimize the formation of side products.

Synthesis_Workflow Reactant1 1,2,3,4-tetrahydroquinolin-6-ol Reaction N-acylation (0-5 °C, 4-6 hours) Reactant1->Reaction Reactant2 Dichloroacetyl chloride Reactant2->Reaction Solvent Anhydrous DCM/THF Solvent->Reaction Base Triethylamine Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product 1-(dichloroacetyl)-1,2,3,4- tetrahydroquinolin-6-ol Purification->Product

Synthesis of this compound.

Metabolic Pathway

In a biological context, this compound is the active metabolite of the prodrug quinfamide. The conversion occurs via the hydrolysis of the furoate ester linkage in quinfamide.

Metabolic_Pathway Prodrug Quinfamide (Prodrug) Metabolism Ester Hydrolysis (in vivo) Prodrug->Metabolism Metabolite 1-(dichloroacetyl)-1,2,3,4- tetrahydroquinolin-6-ol (Active Metabolite) Metabolism->Metabolite

Metabolic activation of Quinfamide.

Physicochemical Properties

The interplay of the different functional groups in this compound gives rise to its characteristic physicochemical properties.

PropertyValue/DescriptionSource/Comment
Melting Point No experimental data available. Expected to be a crystalline solid.The related compound dichloroacetamide has a melting point of 98-100 °C.[5]
pKa No experimental data available. Estimated pKa₁ (phenolic OH) ≈ 9-10; pKa₂ (amide N-H) > 13.The pKa of dichloroacetamide is predicted to be 13.29.[5] Phenolic pKa is estimated based on similar structures.
LogP (Octanol-Water Partition Coefficient) ~2.7 (Computed)[1] This value indicates moderate lipophilicity.
Solubility Described as "Low (lipophilic)". No quantitative data available.[2] Expected to have low aqueous solubility and higher solubility in organic solvents like DMSO and ethanol.
Melting Point: A Marker of Purity and Stability

While no experimental melting point for this compound has been reported in the surveyed literature, it is described as a solid.[4] The melting point is a critical parameter, as a sharp melting range is indicative of high purity. For a crystalline solid, a broad melting range often suggests the presence of impurities. Given that the related compound, dichloroacetamide, has a melting point of 98-100 °C, and other substituted tetrahydroquinolines are solids at room temperature, it is reasonable to expect this compound to have a distinct melting point.[5]

pKa: The Key to Ionization and Biological Interaction

The ionization state of a molecule, governed by its pKa value(s), is paramount in drug development as it influences solubility, permeability, and target binding. This compound possesses two ionizable protons: the phenolic hydroxyl group and the amide proton.

  • Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is acidic. Its pKa is expected to be in the range of 9-10, similar to other phenols. At physiological pH (~7.4), this group will be predominantly in its neutral, protonated form.

  • Amide Proton: The amide proton is significantly less acidic. The predicted pKa for the related dichloroacetamide is approximately 13.29, indicating that this proton is not readily ionizable under physiological conditions.[5]

Therefore, the phenolic hydroxyl group is the primary site of ionization under relevant biological pH conditions.

LogP: Quantifying Lipophilicity

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The computed LogP value of approximately 2.7 suggests that this compound is moderately lipophilic.[1] This is consistent with its described "low" solubility, likely in aqueous media.[2] This level of lipophilicity suggests that the compound may have good membrane permeability but could also be subject to metabolic processes and may require formulation strategies to enhance aqueous solubility if needed.

Solubility Profile

Quantitative solubility data in common pharmaceutical solvents is not available. However, based on its structure and computed LogP, the following qualitative solubility profile can be anticipated:

  • Water: Low solubility due to the lipophilic tetrahydroquinoline and dichloroacetyl groups.

  • DMSO, DMF: Likely to have good solubility.

  • Ethanol, Methanol: Expected to be soluble.

Spectral Characteristics

Spectroscopic data is essential for the structural elucidation and confirmation of the compound's identity.

  • ¹H NMR (400 MHz, CDCl₃): Key expected signals include aromatic protons on the quinoline ring, methylene protons of the tetrahydroquinoline core, and the methine proton of the dichloroacetyl group.

  • ¹³C NMR: Expected signals would correspond to the carbonyl carbon of the amide, the carbons of the aromatic ring (with the hydroxyl-substituted carbon shifted downfield), and the aliphatic carbons of the tetrahydroquinoline ring.

  • Mass Spectrometry (ESI-MS): The expected m/z for the protonated molecule [M+H]⁺ would be approximately 260.02.

  • Infrared (IR) Spectroscopy: While a specific spectrum for this compound is not available, the IR spectrum of a structurally similar compound like N-acetyl-p-aminophenol (paracetamol) can provide insight into the expected characteristic peaks.[6][7][8] Key vibrational bands would include:

    • O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹.

    • C=O stretch (amide): A strong absorption around 1640-1690 cm⁻¹.

    • C-N stretch (amide): Around 1200-1400 cm⁻¹.

    • C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹.

    • Aromatic C-H and C=C stretches: In their characteristic regions.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.

Protocol 1: Determination of Melting Point

This protocol is based on the standard capillary melting point determination method.

Objective: To determine the melting point range of the crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack the capillary tube to a height of 2-3 mm by tapping the open end into the powdered sample and then tapping the sealed end on a hard surface to compact the material.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • For a preliminary determination, heat the sample rapidly and note the approximate temperature at which it melts.

  • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

  • Place a new packed capillary tube in the apparatus.

  • Heat the sample at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This is the melting point range.

  • Repeat the measurement at least twice to ensure reproducibility.

Protocol 2: Determination of LogP by HPLC

This protocol utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to estimate the LogP value.

Objective: To determine the retention factor of the compound on a C18 column and correlate it to its lipophilicity.

Apparatus and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 5 µm, 4.6 x 150 mm)

  • Mobile phase: Acetonitrile and water (HPLC grade)

  • Sample of this compound

  • Reference compounds with known LogP values

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Mobile Phases: Prepare a series of mobile phases with varying acetonitrile/water compositions (e.g., 40:60, 50:50, 60:40 v/v).

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare stock solutions of the reference compounds at similar concentrations.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1 mL/min).

    • Set the UV detection wavelength (e.g., 269 nm, as used for quinfamide and its metabolite).[5]

  • Data Acquisition:

    • For each mobile phase composition, inject the test compound and the reference compounds.

    • Record the retention time (t_R) for each compound and the void time (t_0), which can be determined by injecting a non-retained compound like uracil.

  • Calculations:

    • Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0.

    • For each compound, plot log(k) against the percentage of acetonitrile in the mobile phase.

    • Extrapolate the linear regression to determine the log(k) value at 100% water (log k_w).

    • Create a calibration curve by plotting the log k_w values of the reference compounds against their known LogP values.

    • Determine the LogP of the test compound by interpolating its log k_w value on the calibration curve.

Protocol 3: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the phenolic pKa by potentiometric titration. Due to the compound's low aqueous solubility, a co-solvent system may be necessary.

Objective: To determine the pKa of the phenolic hydroxyl group.

Apparatus and Reagents:

  • Autotitrator or a pH meter with a combination pH electrode

  • Burette

  • Stir plate and stir bar

  • Standardized solution of sodium hydroxide (e.g., 0.1 M)

  • Co-solvent (e.g., methanol or ethanol)

  • Deionized water

  • Sample of this compound

Procedure:

  • Accurately weigh a known amount of the compound and dissolve it in a minimal amount of the co-solvent in a beaker.

  • Add deionized water to a final volume, ensuring the compound remains in solution. The final co-solvent percentage should be as low as possible.

  • Place the beaker on a stir plate, add a stir bar, and immerse the pH electrode in the solution.

  • Begin stirring gently.

  • Titrate the solution by adding small, precise increments of the standardized NaOH solution from the burette.

  • Record the pH of the solution after each addition of titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

  • To obtain the aqueous pKa, perform titrations at several different co-solvent concentrations and extrapolate the results to 0% co-solvent.

Conclusion

This compound is a molecule with a rich physicochemical profile that is crucial for understanding its role as an active metabolite and for any further development as a therapeutic agent. While there is a notable absence of experimentally determined data for some of its key properties, this guide provides a robust framework based on theoretical predictions, data from analogous compounds, and established experimental protocols. The provided methodologies offer a clear path for researchers to obtain the necessary empirical data to further characterize this promising compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Figure 1. FTIR spectrum of N-acetyl-4-aminophenol (paracetamol). Available from: [Link]

  • Changzhou Yingsa Pharm Technology Co., Ltd. This compound. Available from: [Link]

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Unraveling the Bio-activity of 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol is a molecule of significant interest in the fields of parasitology and oncology. As the active metabolite of the antiamebic drug quinfamide, it has demonstrated potent efficacy against Entamoeba histolytica. Beyond its established role in treating amoebiasis, emerging research points towards its potential as an anticancer agent, a property attributed to its dichloroacetyl moiety. This guide provides an in-depth exploration of the hypothesized and established mechanisms of action of this compound, offering a technical resource for researchers and drug development professionals. We will delve into its molecular targets, the resultant cellular sequelae, and the experimental methodologies required to rigorously investigate its bioactivity.

Dual-Pronged Therapeutic Potential: A Tale of Two Targets

The therapeutic effects of this compound appear to stem from the activity of its dichloroacetyl group, which is structurally similar to the well-studied metabolic modulator, dichloroacetate (DCA). This structural analogy provides a strong foundation for hypothesizing its primary molecular targets and subsequent mechanisms of action in both antiamebic and anticancer contexts.

Anticancer Mechanism: A Metabolic Shift Towards Apoptosis

A growing body of evidence suggests that compounds containing a dichloroacetyl group can selectively target the altered metabolism of cancer cells. The prevailing hypothesis for the anticancer activity of this compound centers on its ability to inhibit Pyruvate Dehydrogenase Kinase (PDK) .

PDK is a key enzyme in the regulation of cellular respiration. In many cancer cells, which favor glycolysis even in the presence of oxygen (the Warburg effect), PDK is often overexpressed. PDK phosphorylates and thereby inhibits the pyruvate dehydrogenase complex (PDC), shunting pyruvate away from the mitochondria and oxidative phosphorylation.

By inhibiting PDK, this compound is hypothesized to lock the "gate" to the mitochondrial furnace open, forcing cancer cells to shift from glycolysis to the more efficient oxidative phosphorylation pathway.[1][2][3][4] This metabolic reprogramming is thought to have several downstream consequences that are detrimental to cancer cell survival:

  • Increased production of Reactive Oxygen Species (ROS): The heightened mitochondrial activity leads to an increase in the production of ROS, which can induce oxidative stress and trigger apoptotic pathways.

  • Induction of Apoptosis: The combination of metabolic stress and increased ROS can activate intrinsic apoptotic pathways, leading to programmed cell death.

A secondary, yet significant, hypothesized target is Glutathione Transferase Zeta 1 (GSTZ1) . Dichloroacetate is a known mechanism-based inactivator of GSTZ1.[5][6][7] This enzyme is involved in the detoxification of various compounds. Its inactivation by this compound could lead to the accumulation of toxic metabolites within the cancer cell, further contributing to cellular stress and apoptosis.

The proposed signaling pathway for the anticancer activity is illustrated below:

anticancer_pathway compound 1-(dichloroacetyl)-1,2,3,4- tetrahydroquinolin-6-ol PDK Pyruvate Dehydrogenase Kinase (PDK) compound->PDK Inhibition GSTZ1 Glutathione Transferase Zeta 1 (GSTZ1) compound->GSTZ1 Inactivation PDC Pyruvate Dehydrogenase Complex (PDC) PDK->PDC Inhibition (Phosphorylation) Mitochondria Mitochondrial Respiration (Oxidative Phosphorylation) PDC->Mitochondria Activation ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production Apoptosis Apoptosis ROS->Apoptosis Induction Metabolites Toxic Metabolite Accumulation GSTZ1->Metabolites Detoxification Metabolites->Apoptosis Induction

Caption: Hypothesized anticancer signaling pathway.

Antiamebic Mechanism: A Multifaceted Assault

The mechanism of action against Entamoeba histolytica is understood to be more direct and multi-pronged. As the active form of quinfamide, this compound exerts its amoebicidal effects through several simultaneous attacks:

  • Inhibition of Protein Synthesis: The compound is believed to interfere with ribosomal function in the amoeba, halting the production of essential proteins and thereby arresting growth and replication.

  • Disruption of Cell Membrane Integrity: It is proposed that the molecule can alter the permeability of the amoebic cell membrane, leading to the loss of vital ions and small molecules, ultimately causing cell lysis.

  • Prevention of Host Cell Adherence: A crucial step in the pathogenesis of amoebiasis is the adherence of the parasite to the intestinal epithelium. This compound may interfere with this process, preventing the establishment of infection.

  • Phagocytosis and Cellular Lysis: Studies on the parent drug, quinfamide, have shown that its particles are actively engulfed by amoeba. It is plausible that the active metabolite, this compound, is also taken up in this manner, leading to internal disruption and rapid cell death.

The multifaceted nature of its antiamebic action is a key attribute, as it reduces the likelihood of the development of resistance.

Experimental Validation: Protocols and Methodologies

To rigorously validate the hypothesized mechanisms of action, a series of well-defined experimental protocols are essential. The following section outlines key methodologies for researchers investigating the bioactivity of this compound.

Anticancer Activity Assessment

This assay will determine the direct inhibitory effect of the compound on PDK activity.

Protocol:

  • Enzyme and Substrate Preparation:

    • Recombinant human PDK1, PDK2, PDK3, or PDK4.

    • Pyruvate Dehydrogenase Complex (PDC).

    • ATP, [γ-³²P]ATP, pyruvate, CoA, NAD+, and thiamine pyrophosphate.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4, 2 mM MgCl₂, 1 mM DTT).

    • Add PDC to the buffer.

    • Add varying concentrations of this compound (and a vehicle control).

    • Pre-incubate for 10 minutes at 30°C.

  • Initiation of Reaction:

    • Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

    • Incubate for 15 minutes at 30°C.

  • Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the phosphorylated PDC E1α subunit by autoradiography.

    • Quantify the bands to determine the extent of inhibition.

This technology allows for the real-time measurement of mitochondrial respiration (Oxygen Consumption Rate - OCR) and glycolysis (Extracellular Acidification Rate - ECAR).

Protocol:

  • Cell Culture:

    • Seed cancer cells (e.g., a panel of cell lines with varying metabolic profiles) in a Seahorse XF cell culture microplate.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat the cells with different concentrations of this compound for a specified duration (e.g., 24 hours).

  • Seahorse Assay:

    • Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.

    • Measure OCR and ECAR throughout the assay.

  • Data Analysis:

    • Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • A significant increase in OCR and a decrease in ECAR would support the hypothesis of a metabolic shift.

Flow cytometry-based assays are the gold standard for quantifying apoptosis and cell cycle distribution.

Protocol (Annexin V-FITC/Propidium Iodide Staining for Apoptosis): [8][9][10]

  • Cell Treatment:

    • Treat cancer cells with the compound for 24, 48, and 72 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caption: Experimental workflow for apoptosis detection.

Antiamebic Activity Assessment

This assay determines the minimum inhibitory concentration (MIC) and the 50% inhibitory concentration (IC50) of the compound against E. histolytica trophozoites.[11][12][13][14][15]

Protocol:

  • Parasite Culture:

    • Culture E. histolytica trophozoites (e.g., HM1:IMSS strain) in a suitable axenic medium (e.g., TYI-S-33) at 37°C.

  • Drug Dilution:

    • Prepare serial dilutions of this compound in the culture medium in a 96-well microtiter plate.

  • Inoculation:

    • Add a standardized number of trophozoites to each well.

    • Include a positive control (e.g., metronidazole) and a negative control (vehicle).

  • Incubation:

    • Incubate the plate at 37°C for 48-72 hours.

  • Assessment of Viability:

    • Determine the viability of the trophozoites in each well using methods such as:

      • Microscopic examination: Observe for motility and morphology.

      • Dye exclusion: Use trypan blue to differentiate between live and dead cells.

      • Metabolic assays: Utilize assays like the MTT or resazurin reduction assay.

  • Data Analysis:

    • Calculate the MIC (the lowest concentration that inhibits visible growth) and the IC50 (the concentration that inhibits 50% of the parasite growth).

Quantitative Data Summary

CompoundTarget Organism/Cell LineAssayEndpointValueReference
QuinfamideEntamoeba histolyticaIn vitro susceptibilityIC5028.15 µg/mL[16]
QuinfamideTrichomonas vaginalisIn vitro susceptibilityIC50214.7 µg/mL[16]
DichloroacetateMelanoma Cell Lines (MeWo, SK-MEL-2)Cell ViabilityIC5013.3 - 27.0 mM[5][17]
Tetrahydroquinoline Derivative (4a)Colon Cancer (HCT-116)CytotoxicityIC50~13 µM[8]
Tetrahydroquinoline Derivative (4a)Lung Cancer (A549)CytotoxicityIC50~13 µM[8]

Conclusion and Future Directions

This compound stands as a compelling molecule with a dual-action potential against both parasitic infections and cancer. The mechanism of action, largely inferred from its dichloroacetyl moiety and the well-characterized effects of DCA, points towards a profound impact on cellular metabolism. The proposed inhibition of PDK and inactivation of GSTZ1 provide a solid framework for its anticancer properties, while its multifaceted attack on Entamoeba histolytica underscores its effectiveness as an antiamebic agent.

Future research should focus on direct experimental validation of the interaction between this compound and its hypothesized molecular targets, PDK and GSTZ1. Elucidating the precise downstream signaling events following target engagement in both cancer cells and amoebas will be crucial. Furthermore, exploring the potential for synergistic combinations with other therapeutic agents could unlock even greater clinical utility. The detailed experimental protocols provided in this guide offer a robust starting point for researchers dedicated to fully unraveling the therapeutic promise of this versatile compound.

References

  • In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar. (URL: [Link])

  • In Vitro Testing of Potential Entamoeba histolytica Pyruvate Phosphate Dikinase Inhibitors. (URL: [Link])

  • In Vitro Study of Antiamoebic Activity of Methanol Extracts of Argemone mexicana on Trophozoites of Entamoeba histolytica HM1-IMSS. (URL: [Link])

  • (PDF) In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar. (URL: [Link])

  • [In vitro sensitivity of Entamoeba histolytica to metronidazole]. (URL: [Link])

  • Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. (URL: [Link])

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  • Effects of Multiple Doses of Dichloroacetate on GSTZ1 Expression and Activity in Liver and Extrahepatic Tissues of Young and Adult Rats. (URL: [Link])

  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. (URL: [Link])

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An In-depth Technical Guide to the Biological Activity of Novel Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals.[1] This guide provides an in-depth exploration of the diverse biological activities exhibited by novel THQ derivatives, focusing on their therapeutic potential. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the experimental protocols required to validate these activities, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Key Biological Activities of Novel Tetrahydroquinoline Derivatives

Recent research has highlighted the broad therapeutic window of THQ derivatives, with significant findings in anticancer, antimicrobial, neuroprotective, and antioxidant applications.[2][3]

Anticancer Activity

THQ derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms to inhibit cancer cell growth and induce cell death.[4][5]

Mechanism of Action

The anticancer effects of THQs are multifaceted, involving the induction of apoptosis, cell cycle arrest, and disruption of key signaling pathways.[6]

  • Apoptosis Induction: Many THQ derivatives exert their cytotoxic effects by triggering programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] For instance, certain derivatives have been shown to cause mitochondrial depolarization and activate caspases, which are key executioners of apoptosis.[6][7] A notable derivative, 4ag (a 4-trifluoromethyl substituted derivative), has been shown to induce apoptosis in glioblastoma cells by activating Caspase-3/7.[8] This is often preceded by an increase in intracellular reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential.[8]

  • Cell Cycle Arrest: Some THQ compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as the G2/M phase.[7] This prevents the cells from dividing and propagating.

  • Signaling Pathway Modulation: Novel tetrahydroquinolinones have been found to induce massive oxidative stress, which disrupts the balance of cell survival and results in autophagy via the PI3K/AKT/mTOR signaling pathway.[9]

The following diagram illustrates the induction of apoptosis by a hypothetical THQ derivative.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis THQ THQ Derivative ROS ↑ Reactive Oxygen Species (ROS) THQ->ROS ROS->Mitochondrion Disrupts Membrane Potential

Caption: Intrinsic and extrinsic apoptosis pathways activated by THQ derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of THQ derivatives is highly dependent on their chemical structure. SAR studies have revealed that the nature and position of substituents on the THQ ring are crucial for activity.[10][11] For example, the presence of a carbonyl group at position 2 and specific benzyl-type moieties at position 3 can enhance cytotoxicity against lung and colon cancer cells.[7] In studies on glioblastoma multiforme (GBM), the 4-position of the aryl ring was found to be a key determinant for cytotoxicity.[8]

Quantitative Data on Anticancer Activity

The efficacy of novel THQ derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth.[12] The following table summarizes the IC50 values for representative THQ derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
4a A549 (Lung)Data not specified[7]
4a HCT-116 (Colon)Data not specified[7]
4ag SNB19 (Glioblastoma)38.3[6][8]
4ag LN229 (Glioblastoma)40.6[6][8]
7a HepG2 (Liver)6.1 ± 1.9[13]
7b HepG2 (Liver)7.9 ± 1.9[13]

Note: Lower IC50 values indicate higher potency.

Antimicrobial Activity

THQ derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[14][15]

Mechanism of Action

The antimicrobial mechanisms of THQs can vary. In fungi, some N-alkylperhydroquinolines have been identified as inhibitors of the enzyme Δ8,7-isomerase, which is involved in ergosterol biosynthesis.[16][17] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death.[16]

Structure-Activity Relationship (SAR)

For antifungal activity, the degree of saturation of the quinoline ring and the nature of the N-alkyl substituent are critical. Perhydro analogues (fully saturated) of THQs show significant antifungal activity, whereas the corresponding tetrahydro derivatives are often inactive.[16][17] The length of the N-alkyl chain also plays a crucial role, with optimal activity often observed with C10 to C12 chains.[16]

Neuroprotective Effects

Emerging evidence suggests that certain THQ derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Parkinson's disease.[18][19]

Mechanism of Action

The neuroprotective effects of THQs are often attributed to their antioxidant properties and their ability to modulate cellular defense systems.[19] For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to decrease oxidative stress, enhance the activity of antioxidant enzymes, and suppress apoptosis in animal models of Parkinson's disease.[19] It also appears to normalize the activity of chaperones, such as heat shock protein 70, which are involved in protein folding and preventing protein aggregation.[19] Similarly, other dihydroquinoline derivatives have demonstrated neuroprotective effects in cerebral ischemia/reperfusion models by inhibiting oxidative stress, inflammation, and apoptosis.[20]

Antioxidant Properties

Many THQ derivatives exhibit potent antioxidant activity, which is the basis for some of their other biological effects.[21][22]

Mechanism of Action

The antioxidant activity of THQs is often evaluated by their ability to scavenge free radicals.[21] The presence of hydroxyl groups on the THQ scaffold can significantly contribute to this activity.

Experimental Protocols for Activity Assessment

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[12]

Objective: To determine the IC50 value of a novel THQ derivative against a cancer cell line.[12][23]

Materials:

  • Cancer cell line (e.g., A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Novel THQ derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the THQ derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.[12]

Self-Validation:

  • Controls: The inclusion of both negative (vehicle) and positive controls is crucial for validating the assay's performance.

  • Reproducibility: Experiments should be performed in triplicate and repeated independently to ensure the reliability of the results.[7]

  • Selectivity Index: To assess the cancer-specific cytotoxicity, the IC50 value should also be determined in a non-malignant cell line. The selectivity index (IC50 in non-malignant cells / IC50 in cancer cells) provides a measure of the compound's therapeutic window.[12][24]

The following workflow diagram illustrates the preclinical assessment of anticancer activity.

G start Novel THQ Derivative in_vitro In Vitro Cytotoxicity Assay (e.g., MTT Assay) start->in_vitro cancer_cells Cancer Cell Lines in_vitro->cancer_cells normal_cells Non-Malignant Cell Lines in_vitro->normal_cells calc_ic50 Calculate IC50 Values cancer_cells->calc_ic50 normal_cells->calc_ic50 calc_si Calculate Selectivity Index (SI) calc_ic50->calc_si compare Compare SI with Standard Drugs calc_si->compare promising Promising Candidate compare->promising

Caption: Workflow for preclinical in vitro anticancer activity assessment.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26]

Objective: To determine the MIC of a novel THQ derivative against a specific microorganism.

Materials:

  • Microorganism strain (bacterial or fungal)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Novel THQ derivative stock solution

  • Inoculum of the microorganism standardized to a specific density (e.g., 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the THQ derivative in the broth medium directly in the 96-well plate.[25][27]

  • Inoculation: Add a standardized inoculum of the microorganism to each well.[25]

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[26]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25][28] This can be determined by visual inspection or by measuring the optical density with a microplate reader.[27]

Self-Validation:

  • Quality Control Strains: The use of quality control strains with known MIC values is essential to ensure the accuracy and reproducibility of the test.[28]

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is microbistatic or microbicidal, aliquots from the wells with no visible growth can be subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[25][26]

Conclusion and Future Perspectives

Novel tetrahydroquinoline derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and neuroprotective agents is well-supported by a growing body of scientific evidence. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency and selectivity. Further elucidation of their mechanisms of action and in vivo efficacy studies will be crucial for translating these promising findings into clinically effective therapies.

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  • ResearchGate. (n.d.). Structures of selected biologically active 1,2,3,4‐tetrahydroquinolines.[7][16]. Available at: [Link]

  • PubMed. (2024). Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. Available at: [Link]

  • El-Metwaly, A. M. et al. (2023). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]

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The Resurgence of a Privileged Scaffold: A Technical Guide to Dichloroacetyl Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dichloroacetyl group, a seemingly simple chemical moiety, has demonstrated remarkable versatility and significance across diverse areas of medicinal chemistry. From its foundational role in the iconic antibiotic chloramphenicol to the metabolic reprogramming of cancer cells by dichloroacetate (DCA), this functional group continues to be a source of therapeutic innovation. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of dichloroacetyl-containing compounds. We will delve into the causality behind synthetic strategies, dissect the molecular pathways these compounds modulate, and present detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the dichloroacetyl scaffold in their own research endeavors.

Introduction: The Enduring Legacy of the Dichloroacetyl Group

The story of dichloroacetyl compounds in medicine is a testament to how a single chemical motif can be adapted to address a wide array of pathological conditions. Historically, the most prominent example is Chloramphenicol , a broad-spectrum antibiotic whose structure features a p-nitrobenzene ring linked to a dichloroacetyl tail.[1][2] Its bacteriostatic action, achieved by inhibiting bacterial protein synthesis, established the therapeutic potential of the dichloroacetyl group early on.[1][2]

More recently, the small molecule dichloroacetate (DCA) has garnered significant attention for its ability to selectively target the metabolic abnormalities of cancer cells.[3][4] By shifting cancer cell metabolism from glycolysis back to oxidative phosphorylation, DCA can induce apoptosis, making it a promising candidate for cancer therapy.[3][5][6] Beyond these two prominent examples, dichloroacetyl derivatives have been explored as anticancer, anti-inflammatory, and antimicrobial agents, as well as herbicide safeners in agriculture.[7][8][9]

This guide will provide a comprehensive overview of this important class of compounds, with a focus on their synthesis, mechanisms, and applications in medicinal chemistry.

Synthesis of Dichloroacetyl Compounds: Building the Pharmacophore

The introduction of the dichloroacetyl group is a key step in the synthesis of these bioactive molecules. The most common and efficient method involves the acylation of a nucleophile, typically an amine or an alcohol, with dichloroacetyl chloride (DCAC) .[10]

Causality in Synthetic Choices:

The choice of DCAC as the acylating agent is driven by its high reactivity.[10] The electron-withdrawing nature of the two chlorine atoms makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This ensures high yields and often allows for milder reaction conditions. Alternative methods, such as using methyldichloroacetate, are also employed, though they may require different catalytic conditions.[11][12]

General Synthetic Workflow

The synthesis of a dichloroacetamide derivative, a common structural motif in many anticancer agents, typically follows the workflow illustrated below.

G cluster_synthesis Synthesis & Purification start Starting Materials: - Amine (R-NH2) - Dichloroacetyl Chloride reaction Acylation Reaction (Base, Solvent) start->reaction 1. Reactants workup Aqueous Workup (Extraction, Washing) reaction->workup 2. Quenching purification Purification (Crystallization or Chromatography) workup->purification 3. Crude Product product Final Product: N-substituted-2,2-dichloroacetamide purification->product 4. Pure Compound

Caption: General workflow for the synthesis of N-substituted-2,2-dichloroacetamides.

Mechanism of Action: Modulating Cellular Machinery

Dichloroacetyl compounds exert their biological effects through diverse mechanisms, largely dependent on the overall molecular structure.

Metabolic Reprogramming in Cancer by Dichloroacetate (DCA)

Cancer cells often exhibit the "Warburg effect," a metabolic shift towards aerobic glycolysis, even in the presence of oxygen.[3][4] This provides a rapid source of ATP and metabolic intermediates for cell growth and proliferation. DCA reverses this effect by inhibiting pyruvate dehydrogenase kinase (PDK) .[3][5]

The PDK-PDC Axis:

  • PDK is an enzyme that phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC) .

  • PDC is a key mitochondrial enzyme that converts pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.

  • By inhibiting PDK, DCA leads to the reactivation of PDC.[4]

  • This reactivation shunts pyruvate into the mitochondria for oxidative phosphorylation, restoring normal cellular respiration.[3][5]

  • The consequences of this metabolic shift in cancer cells include increased production of reactive oxygen species (ROS), induction of caspase-mediated apoptosis, and decreased cell proliferation.[3][5]

G cluster_cell Cancer Cell Metabolism cluster_mito Glycolysis Glycolysis (Cytoplasm) Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Warburg Effect PDC_active PDC (Active) Pyruvate->PDC_active Enters Mitochondria Mitochondrion Mitochondrion PDK PDK PDK->PDC_active Inhibits PDC_inactive PDC (Inactive) PDC_inactive->PDC_active Dephosphorylation PDC_active->PDC_inactive Phosphorylation AcetylCoA Acetyl-CoA PDC_active->AcetylCoA TCA TCA Cycle AcetylCoA->TCA OxPhos Oxidative Phosphorylation TCA->OxPhos ROS ↑ ROS OxPhos->ROS Apoptosis Apoptosis ROS->Apoptosis DCA Dichloroacetate (DCA) DCA->PDK Inhibits

Caption: Mechanism of action of Dichloroacetate (DCA) in cancer cells.

Inhibition of Protein Synthesis by Chloramphenicol

Chloramphenicol's antibacterial activity stems from its ability to bind to the 50S ribosomal subunit of bacteria and inhibit the peptidyl transferase step of protein synthesis.[1][2] The dichloroacetyl moiety is crucial for this interaction.[13] Modifications to this part of the molecule have been explored to create new derivatives with improved properties.[14][15]

Induction of Detoxification Pathways by Herbicide Safeners

In agriculture, dichloroacetyl compounds like benoxacor and furilazole act as herbicide safeners.[9] They protect crops from herbicide injury by inducing the expression of detoxification enzymes, such as glutathione S-transferases (GSTs).[7] These enzymes catalyze the conjugation of herbicides with glutathione, rendering them non-toxic to the plant.[7]

Therapeutic Applications: A Broad Spectrum of Activity

The versatility of the dichloroacetyl scaffold has led to its investigation in a wide range of therapeutic areas.

Anticancer Agents

While DCA itself has shown promise, its relatively low potency has driven the development of more active dichloroacetamide derivatives.[16] By attaching the dichloroacetyl group to various aromatic and heterocyclic scaffolds, researchers have created compounds with significantly improved cytotoxic activity against various cancer cell lines.[16][17]

Structure-Activity Relationship (SAR) Insights:

  • N-phenyl-2,2-dichloroacetamides: These have shown significant anticancer activity.[16]

  • Substitution on the phenyl ring: The position and nature of substituents on the phenyl ring can dramatically influence potency. For instance, N-(3-iodophenyl)-2,2-dichloroacetamide and N-(3,5-diiodophenyl)-2,2-dichloroacetamide have demonstrated IC50 values in the low micromolar range against A549 lung cancer cells.[16][17]

Table 1: Cytotoxicity of Dichloroacetyl Compounds Against A549 Lung Cancer Cells

CompoundStructureIC50 (µM)Reference
Sodium Dichloroacetate (DCA)Cl₂CHCOONa> 1000[16]
N-(3-iodophenyl)-2,2-dichloroacetamideI-C₆H₄-NH-CO-CHCl₂4.76[16]
N-(3,5-diiodophenyl)-2,2-dichloroacetamideI₂-C₆H₃-NH-CO-CHCl₂2.84[17]
Antibacterial Agents

The success of chloramphenicol has inspired the synthesis of new dichloroacetyl-containing compounds with antibacterial activity.[14] The goal of these efforts is often to overcome resistance mechanisms and reduce the side effects associated with chloramphenicol.[1]

Other Medicinal Applications

Dichloroacetic acid and its derivatives have also been investigated for their ability to lower blood glucose and cholesterol levels, suggesting potential applications in the treatment of diabetes and hyperlipidemia.[8]

Experimental Protocols

Synthesis of N-(4-bromophenyl)-2,2-dichloroacetamide

This protocol provides a representative method for the synthesis of a dichloroacetamide derivative.

Materials:

  • 4-bromoaniline

  • Dichloroacetyl chloride[18]

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 4-bromoaniline (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution and cool the flask in an ice bath.

  • Slowly add dichloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to yield the title compound as a solid.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the anticancer activity of synthesized compounds.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized dichloroacetyl compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in growth medium from a DMSO stock solution.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Challenges and Future Perspectives

Despite their therapeutic potential, dichloroacetyl compounds are not without challenges. DCA, for instance, has been associated with neurotoxicity at higher doses, and there are concerns about its potential carcinogenicity.[19] The development of new derivatives aims to improve the therapeutic index by increasing potency and reducing off-target effects.

Future research will likely focus on:

  • Targeted Delivery: Designing drug delivery systems to specifically deliver dichloroacetyl compounds to tumor tissues.[19]

  • Combination Therapies: Exploring the synergistic effects of dichloroacetyl compounds with existing chemotherapies and radiotherapies.[19]

  • Novel Scaffolds: Synthesizing new derivatives with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

The dichloroacetyl group is a privileged scaffold in medicinal chemistry with a rich history and a promising future. From its role in established antibiotics to its re-emergence as a metabolic modulator in cancer, this simple chemical entity continues to provide a foundation for the development of novel therapeutics. A thorough understanding of its synthesis, mechanisms of action, and structure-activity relationships is crucial for harnessing its full potential in the ongoing quest for more effective and safer medicines.

References

  • Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. (URL: [Link])

  • The Role of Dichloroacetyl Chloride in Modern Pharmaceutical Synthesis. (URL: [Link])

  • Dichloroacetate (DCA) in Cancer Care. (URL: [Link])

  • Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. (URL: [Link])

  • Dichloroacetate is an antimetabolite that antagonizes acetate and deprives cancer cells from its benefits: a novel evidence-based medical hypothesis | DCA Guide. (URL: [Link])

  • Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation. (URL: [Link])

  • Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. (URL: [Link])

  • Protective Responses Induced by Chiral 3-Dichloroacetyl Oxazolidine Safeners in Maize (Zea mays L.) and the Detoxification Mechanism. (URL: [Link])

  • Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents. (URL: [Link])

  • Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation. (URL: [Link])

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (URL: [Link])

  • Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. (URL: [Link])

  • New Chloramphenicol Derivatives with a Modified Dichloroacetyl Tail as Potential Antimicrobial Agents. (URL: [Link])

  • Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. (URL: [Link])

  • Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. (URL: [Link])

  • Synthesis of dichloroacetamides and study of their anti-tumor activity. (URL: [Link])

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (URL: [Link])

  • (PDF) Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents. (URL: [Link])

  • Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners | Environmental Science & Technology Letters. (URL: [Link])

  • Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).. (URL: [Link])

  • New Chloramphenicol Derivatives with a Modified Dichloroacetyl Tail as Potential Antimicrobial Agents. (URL: [Link])

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners | Environmental Science & Technology. (URL: [Link])

  • CN102276442A - Synthetic method of dichloroacetate - Google P
  • Synthesis and Crystal Structure of Novel Chiral N-Dichloroacetyl-2-substituted-5-methyl-1,3-oxazolidines | Request PDF. (URL: [Link])

  • Dichloroacetyl chloride | Cl2CHCOCl | CID 6593. (URL: [Link])

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydroquinoline Scaffold and the Imperative for Precise Characterization

The tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compounds and functional materials. As researchers continually synthesize novel THQ derivatives to probe biological systems or develop new technologies, the unambiguous determination of their molecular structure is paramount. A molecule's function is intrinsically linked to its three-dimensional architecture, and even subtle changes in substitution or stereochemistry can drastically alter its properties.

This guide provides an in-depth exploration of the three cornerstone techniques for the structural elucidation of organic molecules—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—as applied specifically to the tetrahydroquinoline framework. Moving beyond a simple recitation of data, this document, intended for researchers and drug development professionals, delves into the causality behind experimental choices and the logic of spectral interpretation. We will explore how the data from these orthogonal techniques are synergistically integrated to build a complete, validated, and trustworthy picture of the molecular structure.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] For tetrahydroquinolines, NMR allows for the precise assignment of protons and carbons on both the aromatic and saturated rings, revealing substitution patterns and stereochemical relationships.

Expertise & Experience: Decoding the NMR Signature of Tetrahydroquinolines

A standard analysis for a novel THQ derivative begins with one-dimensional (1D) ¹H and ¹³C NMR spectra, often supplemented with two-dimensional (2D) experiments like COSY, HSQC, and HMBC for definitive assignments.[2][3]

  • ¹H NMR Spectroscopy: The proton spectrum provides the initial overview. The aromatic protons on the benzene ring typically appear in the downfield region (approx. 6.5-7.5 ppm), with their splitting patterns revealing the substitution pattern. The protons on the saturated heterocyclic ring are found in the upfield region. The N-H proton, if present, is often a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration. The aliphatic protons at C2, C3, and C4 display characteristic multiplets resulting from spin-spin coupling with their neighbors. For instance, the C2 methylene protons will often appear as a triplet if coupled only to the C3 protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum reveals the number of unique carbon environments. Aromatic carbons resonate between ~110-150 ppm, while the aliphatic carbons of the saturated ring (C2, C3, C4) appear much further upfield, typically in the 20-50 ppm range. The specific chemical shifts are highly sensitive to the nature and position of substituents.[4]

  • 2D NMR Techniques: When 1D spectra are complex or ambiguous, 2D NMR is essential.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing the connectivity within the saturated ring, for example, by correlating the signals of H-2, H-3, and H-4.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on their known proton assignments.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule. For example, an HMBC correlation from the C2 protons to an aromatic carbon can confirm the fusion of the two rings. It is also the primary method for placing substituents by observing correlations from protons on the substituent to carbons on the THQ core, or vice-versa.

Data Presentation: Characteristic NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for the parent 1,2,3,4-tetrahydroquinoline. Note that these values are approximate and can shift significantly based on substitution and solvent effects.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-H3.5 - 4.5 (broad s)N/A
C2-H₂~3.3 (t)~42.5
C3-H₂~1.9 (m)~22.5
C4-H₂~2.7 (t)~27.0
C4aN/A~122.5
C5-H~6.9 (d)~129.0
C6-H~6.6 (t)~117.0
C7-H~6.9 (t)~126.5
C8-H~6.4 (d)~114.0
C8aN/A~144.5

Data compiled from various sources including[5][6][7].

Experimental Protocol: NMR Sample Preparation

This protocol ensures high-quality, reproducible NMR data.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified tetrahydroquinoline compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds. Ensure the solvent is free of water and other impurities.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate briefly to ensure complete dissolution. The solution should be clear and free of particulate matter.[8]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Standard: The residual proton signal of the solvent (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) is typically used as the primary internal standard. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) if absolute referencing is required.

  • Analysis: Insert the NMR tube into the spectrometer. Follow the instrument-specific procedures for locking, shimming, and acquiring the desired 1D and 2D spectra. Adherence to established guidelines for data reporting is recommended.[9]

Visualization: NMR Workflow for Structure Elucidation

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Data Interpretation & Assembly H1_NMR Acquire ¹H NMR COSY Acquire COSY H1_NMR->COSY HSQC Acquire HSQC H1_NMR->HSQC HMBC Acquire HMBC H1_NMR->HMBC Proton_Env Identify Proton Environments (¹H NMR) H1_NMR->Proton_Env C13_NMR Acquire ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Count Count Unique Carbons (¹³C NMR) C13_NMR->Carbon_Count HH_Connect Establish H-H Connectivity (COSY) COSY->HH_Connect CH_Attach Assign C-H Attachments (HSQC) HSQC->CH_Attach Long_Range Connect Fragments via Long-Range C-H Correlations (HMBC) HMBC->Long_Range Proton_Env->HH_Connect Carbon_Count->CH_Attach HH_Connect->CH_Attach CH_Attach->Long_Range Structure Assemble Final Structure Long_Range->Structure

Caption: Workflow for THQ structure elucidation using NMR spectroscopy.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[10] For tetrahydroquinolines, it provides quick, confirmatory evidence for key structural features.

Expertise & Experience: Key IR Absorptions for Tetrahydroquinolines

Attenuated Total Reflectance (ATR) is the most common sampling technique for modern FTIR spectroscopy, as it requires minimal to no sample preparation for liquids, solids, and pastes.[11][12] When analyzing a THQ derivative, the key regions to inspect are:

  • N-H Stretch: A secondary amine (N-H) in the THQ ring typically shows a single, moderately sharp absorption band in the 3300-3500 cm⁻¹ region. The absence of this peak is strong evidence for N-substitution.

  • C-H Stretches: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). In contrast, aliphatic C-H stretches from the saturated ring appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). The presence of both types is characteristic of the THQ core.

  • Aromatic C=C Stretches: The benzene ring exhibits characteristic "ring breathing" vibrations, which appear as a series of sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: The aliphatic C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ range.

Data Presentation: Characteristic IR Absorption Frequencies
Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (secondary amine)3300 - 3500Medium, SharpAbsent if nitrogen is tertiary
Aromatic C-H Stretch3000 - 3100Medium to WeakConfirms presence of the aromatic ring
Aliphatic C-H Stretch2850 - 2960StrongConfirms presence of the saturated ring
Aromatic C=C Bending1450 - 1600Medium to StrongOften appears as multiple sharp peaks
C-N Stretch1020 - 1250Medium

Data compiled from standard IR correlation tables and sources such as[13][14][15][16][17].

Experimental Protocol: Acquiring an ATR-FTIR Spectrum
  • Background Scan: Ensure the ATR crystal (commonly diamond or germanium) is clean.[11] Run a background spectrum to capture the ambient atmosphere (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.[18]

  • Sample Application (Solid): Place a small amount of the powdered or solid sample directly onto the ATR crystal. Use the built-in pressure clamp to ensure firm and even contact between the sample and the crystal surface.[18]

  • Sample Application (Liquid): Place a single drop of the liquid sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[11][18]

  • Spectrum Acquisition: Initiate the sample scan. The instrument directs an IR beam through the crystal; an evanescent wave penetrates a few micrometers into the sample, and the attenuated light is measured by the detector.[12][19]

  • Cleaning: After analysis, retract the pressure clamp and clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol), then allow it to dry completely.

Visualization: Key Regions of the IR Spectrum for THQs

Caption: Important regions in an IR spectrum for analyzing THQ compounds.

Part 3: Mass Spectrometry (MS) - Determining Mass and Fragmentation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation analysis, valuable structural clues.[20]

Expertise & Experience: Interpreting the Mass Spectrum of Tetrahydroquinolines
  • Molecular Ion (M⁺): The peak with the highest m/z value usually corresponds to the molecular ion, which reveals the molecular weight of the compound. For THQs, which contain one nitrogen atom, the Nitrogen Rule is a key diagnostic tool: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

  • Ionization Method: Electrospray Ionization (ESI) is a "soft" technique commonly coupled with Liquid Chromatography (LC-MS). It typically protonates the basic nitrogen of the THQ, yielding an [M+H]⁺ ion. Electron Ionization (EI) is a "hard" technique often used with Gas Chromatography (GC-MS) that creates a radical cation (M⁺·) and induces more extensive fragmentation.[21]

  • Fragmentation Patterns: The way the molecular ion breaks apart provides a fingerprint of its structure.[22][23][24] For the THQ scaffold, common fragmentation pathways include:

    • α-Cleavage: The bond adjacent to the nitrogen atom can break, leading to the loss of a hydrogen radical or a substituent on the nitrogen.

    • Ring Cleavage: The saturated ring can fragment. A characteristic fragmentation for THQs is the retro-Diels-Alder (RDA) reaction, which cleaves the saturated ring, although this is more prominent in specific derivatives.

    • Loss of Substituents: Substituents on either the aromatic or saturated ring can be lost as neutral fragments, leading to corresponding peaks in the spectrum.

Data Presentation: Common Fragments of 1,2,3,4-Tetrahydroquinoline
m/z Value Possible Fragment Identity Notes
133[M]⁺·Molecular Ion
132[M-H]⁺Loss of a hydrogen radical, often from C2
118[M-CH₃]⁺Loss of a methyl radical (if N-methylated)
104[M-C₂H₅]⁺ or RDA fragmentLoss of an ethyl group or retro-Diels-Alder fragmentation
91[C₇H₇]⁺Tropylium ion, common in aromatic compounds

Fragmentation is highly dependent on ionization energy and substitution. Data is illustrative based on typical EI fragmentation.[25]

Experimental Protocol: Sample Preparation for LC-MS Analysis
  • Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[26]

  • Working Solution: Dilute the stock solution significantly. For ESI-MS, a final concentration in the range of 1-10 µg/mL is often sufficient.[26] The goal is to avoid detector saturation and ion suppression.

  • Solvent System: The final dilution should be done in a solvent compatible with the LC mobile phase (e.g., a mixture of water, methanol, or acetonitrile, often with a small amount of acid like formic acid to promote protonation).

  • Filtration: If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter to prevent blockage of the LC system and contamination of the mass spectrometer.[26]

  • Vialing: Transfer the final, clear solution into a standard 2 mL autosampler vial with a septum cap.

  • Blanks: It is good practice to run blank samples (containing only the solvent) before and after the analyte to check for carryover and system cleanliness.[26]

Visualization: A Typical Fragmentation Pathway for a THQ

Fragmentation Parent [M]⁺· (m/z 133) 1,2,3,4-Tetrahydroquinoline Frag1 [M-H]⁺ (m/z 132) Parent->Frag1 - H• Frag2 [C₈H₈N]⁺ (m/z 118) Parent->Frag2 - CH₃• (from C4)

Caption: Simplified EI fragmentation of the THQ molecular ion.

Part 4: Integrated Spectroscopic Analysis - The Holistic Approach

While each technique provides valuable information, their true power lies in their combined application.[27][28] The structure of an unknown tetrahydroquinoline is not solved by a single spectrum, but rather deduced through a logical, cross-validating process.

A Self-Validating System: The Causality of Integration
  • Start with MS: The mass spectrum provides the molecular weight and, from the high-resolution data, the molecular formula. This is the foundational piece of the puzzle. The nitrogen rule immediately suggests the presence of the THQ core.

  • Consult IR: The IR spectrum confirms the presence of key functional groups predicted by the molecular formula. For a simple THQ, this means confirming the N-H bond, aromatic C-H, and aliphatic C-H bonds. If the formula contains an oxygen, IR will quickly distinguish between a hydroxyl (-OH, broad peak) and a carbonyl (C=O, strong, sharp peak).

  • Build the Framework with NMR: With the molecular formula and key functional groups confirmed, NMR is used to assemble the structure.

    • The ¹H and ¹³C NMR spectra confirm the proton and carbon counts from the molecular formula.

    • The chemical shifts and splitting patterns in the ¹H spectrum suggest the substitution pattern on the aromatic ring and the integrity of the saturated ring.

    • COSY, HSQC, and HMBC experiments are used to piece together the entire C-H framework, definitively place all substituents, and confirm the overall connectivity.

This integrated workflow creates a self-validating system. The proposed structure must be consistent with the molecular weight from MS, the functional groups from IR, and the detailed connectivity map from NMR. Any discrepancy indicates an error in interpretation and necessitates a re-evaluation of the data.

Visualization: Integrated Spectroscopic Workflow

Integrated_Workflow MS Mass Spectrometry MS_Data Molecular Formula Molecular Weight MS->MS_Data IR IR Spectroscopy IR_Data Functional Groups (N-H, C=O, etc.) IR->IR_Data NMR NMR Spectroscopy (1D & 2D) NMR_Data C-H Framework Connectivity Stereochemistry NMR->NMR_Data Hypothesis Propose Structure Hypothesis MS_Data->Hypothesis IR_Data->Hypothesis NMR_Data->Hypothesis Validation Validate Structure: Does hypothesis match ALL data? Hypothesis->Validation Assemble Validation->Hypothesis No Final_Structure Final Elucidated Structure Validation->Final_Structure Yes

Caption: Integrated workflow for structural analysis using MS, IR, and NMR.

Conclusion

The structural characterization of novel tetrahydroquinoline derivatives is a critical task that relies on the synergistic use of modern spectroscopic techniques. Mass spectrometry sets the stage by providing the molecular formula. Infrared spectroscopy offers a rapid check for key functional groups. Finally, NMR spectroscopy provides the detailed blueprint of the atomic connectivity, allowing for the complete and unambiguous assembly of the molecular structure. By understanding the principles behind each technique and employing an integrated, self-validating workflow, researchers can confidently and accurately characterize their synthesized molecules, paving the way for further development in science and medicine.

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The Quinoline Core: A Scaffolding Approach to Unlocking Novel Therapeutics through Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of a wide array of therapeutic agents.[1][2] Its privileged structure has been successfully exploited to generate compounds with potent antimalarial, anticancer, antimicrobial, and anti-inflammatory activities, among others.[3][4] Understanding the intricate relationship between the chemical structure of quinoline derivatives and their biological activity is paramount for the rational design of new, more effective, and safer drugs. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of quinoline derivatives, offering insights into the chemical modifications that govern their therapeutic potential. It further presents detailed experimental and computational protocols to empower researchers in their quest to unlock the full therapeutic promise of this remarkable scaffold.

The Architectural Blueprint: General Principles of Quinoline SAR

The biological activity of quinoline derivatives is profoundly influenced by the nature, position, and orientation of substituents on the quinoline ring system. While specific SARs vary depending on the therapeutic target, some general principles have emerged from decades of research.

The quinoline nucleus is composed of a benzene ring fused to a pyridine ring. Substitutions on both rings can dramatically alter the physicochemical properties of the molecule, such as its lipophilicity, electronic distribution, and steric profile, which in turn dictate its interaction with biological targets. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the quinoline nitrogen, affecting its ability to form hydrogen bonds or engage in electrostatic interactions.

Decoding the Anticancer Potential: SAR of Quinoline Derivatives

Quinoline-based compounds have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms of action, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3][4] The SAR of these derivatives is a key area of investigation for the development of more potent and selective cancer therapies.

Key Substituent Effects on Anticancer Activity:
  • Position 4: The 4-aminoquinoline scaffold is a well-established pharmacophore for anticancer activity. The nature of the substituent at this position is critical. For example, the presence of a substituted aniline ring at the 4-position has been shown to be crucial for activity against various cancer cell lines.

  • Position 7: Substitution at the 7-position, particularly with a chlorine atom, is a common feature in many active anticancer quinolines. This substitution can enhance the compound's ability to intercalate with DNA or interact with the ATP-binding pocket of kinases.

  • Side Chains: The nature and length of the side chain, often attached at position 4, play a significant role in modulating the anticancer activity. The presence of basic amine functionalities in the side chain can improve water solubility and facilitate interactions with acidic residues in target proteins.

Quantitative Insights into Anticancer SAR:

The following table summarizes the in vitro anticancer activity of a series of 4-aminoquinoline derivatives against the MCF-7 breast cancer cell line, illustrating the impact of different substituents on their potency.

Compound IDR1 (Position 7)R2 (Side Chain at Position 4)IC50 (µM) against MCF-7Reference
1a -Cl-NH-(CH2)2-N(C2H5)21.5[4]
1b -OCH3-NH-(CH2)2-N(C2H5)25.2[4]
1c -Cl-NH-(CH2)3-N(C2H5)20.8[4]
1d -Cl-NH-(CH2)2-OH12.7[4]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The Fight Against Malaria: SAR of Antimalarial Quinolines

The quinoline scaffold is historically significant in the fight against malaria, with quinine being one of the first effective treatments.[5] Synthetic derivatives like chloroquine and mefloquine have since become mainstays in antimalarial therapy. The SAR of these compounds is crucial for overcoming the challenge of drug resistance in Plasmodium falciparum.

Key Structural Features for Antimalarial Activity:
  • 4-Aminoquinoline Core: Similar to anticancer agents, the 4-aminoquinoline moiety is a critical pharmacophore for antimalarial activity. The basic side chain at this position is thought to be essential for accumulating in the acidic food vacuole of the parasite.[6]

  • 7-Chloro Substituent: The chlorine atom at the 7-position of the quinoline ring is a hallmark of many potent antimalarials, including chloroquine. It is believed to enhance the drug's ability to inhibit hemozoin formation, a crucial detoxification process for the parasite.[6]

  • Side Chain Modification: Alterations to the N-alkyl side chain at the 4-position can significantly impact activity against chloroquine-resistant strains. Increasing the length and bulk of the side chain can help evade resistance mechanisms.[7]

Illustrative Data on Antimalarial SAR:

The table below presents the in vitro antimalarial activity of several quinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound IDR1 (Position 7)Side Chain at Position 4IC50 (nM) - CQS (3D7)IC50 (nM) - CQR (Dd2)Reference
Chloroquine -Cl-NH-CH(CH3)-(CH2)3-N(C2H5)210150[7]
2a -Cl-NH-(CH2)6-N(C2H5)21580[7]
2b -CF3-NH-CH(CH3)-(CH2)3-N(C2H5)225120[7]
2c -Cl-NH-(CH2)2-N(Piperidine)1295[7]

IC50 values represent the concentration of the compound required to inhibit 50% of parasite growth.

Combating Microbial Threats: SAR of Antimicrobial Quinolines

Quinoline derivatives, particularly the fluoroquinolones, are a major class of synthetic antibiotics. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The SAR of these compounds is focused on enhancing their antibacterial spectrum, potency, and safety profile.

Determinants of Antimicrobial Efficacy:
  • N-1 Substituent: The substituent at the N-1 position of the quinolone ring is crucial for activity. Small alkyl groups, such as ethyl or cyclopropyl, are often optimal.

  • C-6 Fluoro Group: The presence of a fluorine atom at the C-6 position significantly enhances antibacterial activity and broadens the spectrum to include Gram-negative bacteria.

  • C-7 Substituent: The substituent at the C-7 position, typically a piperazine or other heterocyclic ring, influences the compound's potency, spectrum, and pharmacokinetic properties. Modifications to this ring can help overcome resistance.

Antimicrobial Activity Data:

The following table showcases the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against different bacterial strains.

Compound IDR1 (at N-1)R2 (at C-7)MIC (µg/mL) - S. aureusMIC (µg/mL) - E. coliReference
Nalidixic Acid -C2H5-H328[1]
Ciprofloxacin -Cyclopropyl-Piperazine0.250.06[1]
3a -Cyclopropyl-3-Methylpiperazine0.1250.03[1]
3b -C2H5-4-Ethylpiperazine0.50.125[1]

MIC values represent the lowest concentration of the compound that inhibits visible bacterial growth.

Experimental and Computational Workflows in SAR Studies

A thorough understanding of the SAR of quinoline derivatives relies on a combination of experimental and computational approaches. These workflows provide the necessary data to establish robust correlations between structure and activity.

Chemical Synthesis of Quinoline Derivatives

The synthesis of a library of quinoline analogs with systematic structural variations is the foundation of any SAR study. Various synthetic methods are employed, with the choice depending on the desired substitution pattern.

start Starting Materials: Substituted Aniline Diethyl Malonate step1 Step 1: Gould-Jacobs Reaction (Cyclization) start->step1 step2 Step 2: Saponification step1->step2 step3 Step 3: Decarboxylation step2->step3 step4 Step 4: Chlorination (e.g., with POCl3) step3->step4 step5 Step 5: Nucleophilic Substitution (with appropriate amine) step4->step5 product Final Product: 4-Aminoquinoline Derivative step5->product data Data Collection: Structures and Biological Activity (IC50/MIC) descriptors Descriptor Calculation: (2D, 3D, physicochemical) data->descriptors split Data Splitting: Training and Test Sets descriptors->split model Model Building: (e.g., MLR, PLS, SVM) split->model validation Model Validation: (Internal and External) model->validation prediction Prediction of Activity of New Compounds validation->prediction

Caption: A typical workflow for developing a QSAR model.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site or active site of the protein.

  • Ligand Preparation:

    • Generate the 3D structure of the quinoline derivative.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide) to place the ligand into the defined binding site of the protein.

    • The program will generate multiple possible binding poses and score them based on their predicted binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

    • Correlate the docking scores and interaction patterns with the experimentally observed biological activities to rationalize the SAR.

Future Perspectives and Conclusion

The quinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of hybrid molecules that combine the quinoline core with other pharmacophores to achieve multi-target activity and overcome drug resistance. [7]The integration of advanced computational techniques, such as artificial intelligence and machine learning, into the drug design process will further accelerate the identification of novel quinoline derivatives with enhanced potency and improved safety profiles.

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An In-Depth Technical Guide to 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol (CAS 62265-67-2): Properties, Synthesis, and Anti-Amoebic Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol, identified by the CAS number 62265-67-2. This molecule is a significant subject of interest in medicinal chemistry, primarily recognized for its potent anti-amoebic properties and its role as the active metabolite of the prodrug quinfamide. This document delves into its physicochemical properties, synthesis, and characterization, with a detailed exploration of its biological activity and hypothesized mechanism of action against parasitic protozoa. Furthermore, this guide furnishes detailed experimental protocols for its analysis and evaluation, aiming to equip researchers and drug development professionals with the essential knowledge for future investigations and applications.

Chemical and Physical Properties

This compound is a derivative of tetrahydroquinoline, characterized by a dichloroacetyl group attached to the nitrogen at position 1 and a hydroxyl group at position 6.[1] Its chemical structure and properties are summarized below.

PropertyValueSource(s)
CAS Number 62265-67-2[2][3]
IUPAC Name 2,2-dichloro-1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone[2]
Synonyms 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol, Quinfamide Impurity 1[3][4][5]
Molecular Formula C₁₁H₁₁Cl₂NO₂[2][3][6]
Molecular Weight 260.11 g/mol [2][7]
Appearance Yellow Brown Solid[8]
Melting Point 136-136.5 ºC[6]
Density 1.443 ± 0.06 g/cm³[6][9]
XLogP3 2.7[2]

Synthesis and Characterization

The primary route for the synthesis of this compound involves the acylation of 1,2,3,4-tetrahydroquinolin-6-ol with dichloroacetyl chloride.[2] This reaction is a critical step in producing the active compound for research and potential therapeutic applications.

Synthetic Workflow

Synthesis_of_62265-67-2 reactant1 1,2,3,4-Tetrahydroquinolin-6-ol (CAS 3373-00-0) reaction Acylation reactant1->reaction reactant2 Dichloroacetyl Chloride reactant2->reaction solvent Anhydrous Dichloromethane or Tetrahydrofuran solvent->reaction Inert Atmosphere product 1-(Dichloroacetyl)-1,2,3,4- tetrahydroquinolin-6-ol (CAS 62265-67-2) reaction->product

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,3,4-tetrahydroquinolin-6-ol in an anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Acylation: Cool the solution in an ice bath. Add dichloroacetyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to yield this compound.[2]

Characterization and Quality Control

The structural integrity and purity of the synthesized compound are validated using a combination of analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the positions of the substituents on the tetrahydroquinoline ring.

  • Mass Spectrometry: To verify the molecular weight of the compound.[2]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[2]

Biological Activity and Mechanism of Action

This compound is primarily recognized for its potent anti-amoebic activity, demonstrating efficacy comparable to established drugs like diloxamide in preclinical models.[1][2] It is the active metabolite of quinfamide, an anti-amoebic prodrug used in the treatment of intestinal amoebiasis caused by Entamoeba histolytica.[1][10]

Hypothesized Mechanism of Action

The biological activity of this compound is attributed to its dichloroacetyl moiety.[11] While the precise molecular targets in Entamoeba histolytica are still under investigation, it is hypothesized that the dichloroacetyl group inhibits essential parasitic enzymes by binding to their active sites.[2] This enzymatic inhibition likely disrupts critical metabolic pathways necessary for the parasite's survival. Entamoeba histolytica, being a microaerophilic organism, possesses unique metabolic pathways that differ significantly from its human host, making these pathways attractive targets for selective drug action.[3]

Potential targets for dichloroacetyl-containing compounds in protozoa include enzymes involved in glycolysis and redox metabolism, which are vital for energy production and defense against oxidative stress.[4] The disruption of these pathways can lead to a cascade of events, including inhibition of protein synthesis, loss of cell membrane integrity, and ultimately, parasite death.[6]

Mechanism_of_Action compound 1-(Dichloroacetyl)-1,2,3,4- tetrahydroquinolin-6-ol target Parasitic Enzymes (e.g., in Glycolysis, Redox Metabolism) compound->target Inhibition pathway Disruption of Critical Metabolic Pathways target->pathway effect1 Inhibition of Protein Synthesis pathway->effect1 effect2 Loss of Cell Membrane Integrity pathway->effect2 outcome Parasite Death effect1->outcome effect2->outcome

Caption: Hypothesized mechanism of action against Entamoeba histolytica.

Pharmacokinetics and Metabolism

This compound is the active metabolite of the prodrug quinfamide.[1] Following oral administration, quinfamide is hydrolyzed to this active form. The active metabolite has a shorter half-life than its parent prodrug, which has led to the development of ester derivatives to achieve sustained activity.[1]

Experimental Protocols

In Vitro Anti-Amoebic Activity Assay

This protocol outlines a method for determining the in vitro efficacy of this compound against Entamoeba histolytica trophozoites.

In_Vitro_Assay_Workflow start Culture E. histolytica trophozoites step1 Seed trophozoites into 96-well plates start->step1 step2 Add serial dilutions of the test compound step1->step2 step3 Incubate under anaerobic conditions step2->step3 step4 Assess cell viability (e.g., using CellTiter-Glo) step3->step4 end Determine EC₅₀ value step4->end

Caption: Workflow for in vitro anti-amoebic activity assessment.

Step-by-Step Protocol:

  • Cell Culture: Culture Entamoeba histolytica trophozoites in a suitable medium (e.g., TYI-S-33) under anaerobic conditions.

  • Plating: Seed a defined number of logarithmic phase trophozoites into each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in the culture medium and add them to the wells. Include appropriate solvent controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under anaerobic conditions at 37°C.

  • Viability Assessment: Determine the viability of the trophozoites using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the quantification of this compound in biological samples.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), delivered isocratically or as a gradient.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Sample Preparation (from Plasma):

  • Extraction: Perform solid-phase extraction (SPE) to isolate the analyte from the plasma matrix.[2]

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • Analysis: Inject the prepared sample into the HPLC system.

Quantification:

  • Construct a calibration curve using standards of known concentrations.

  • Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

  • The reported retention time for this compound is approximately 6.5 minutes under specific chromatographic conditions.[1]

Conclusion

This compound (CAS 62265-67-2) is a compound of significant interest in the field of medicinal chemistry due to its potent anti-amoebic properties. As the active metabolite of quinfamide, its mechanism of action, centered around the dichloroacetyl moiety's ability to inhibit parasitic metabolic pathways, presents a promising avenue for the development of new anti-parasitic agents. This technical guide has provided a detailed overview of its properties, synthesis, biological activity, and analytical methods to facilitate further research and development in this area.

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Quinfamide and its Metabolites: A Technical Guide to Discovery, History, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern, particularly in regions with inadequate sanitation. The disease manifests in a spectrum of clinical presentations, from asymptomatic carriage to severe amoebic dysentery and extra-intestinal abscesses. Effective treatment is crucial to alleviate symptoms, prevent transmission, and reduce the risk of complications. This technical guide provides a comprehensive overview of quinfamide, a potent luminal amoebicide, and its metabolites. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the discovery, history, mechanism of action, preclinical and clinical development, metabolism, and analytical methodologies for this important therapeutic agent.

Quinfamide, a dichloroacetyl quinolol derivative, has demonstrated high efficacy in eradicating the luminal stages of E. histolytica, often with a convenient single-day treatment regimen.[1][2] This guide aims to be a valuable resource by not only presenting established knowledge but also delving into the scientific rationale behind experimental designs and analytical protocols, thereby fostering a deeper understanding of quinfamide's journey from a laboratory curiosity to a clinically valuable drug.

Discovery and History of Quinfamide

The Genesis of a New Antiamoebic Agent: Sterling-Winthrop Research Institute

The development of quinfamide emerged from the dedicated research efforts at the Sterling-Winthrop Research Institute, a former subsidiary of Sterling Drug Inc.[1][3] The institute was a hub for pharmaceutical innovation, and its scientists were actively involved in the discovery of novel therapeutic agents.[3] The manufacturing code for compounds developed by the company was "WIN," followed by a number, a designation seen in early publications on quinfamide.[3]

Key Researchers and Their Contributions

A key figure in the discovery of quinfamide is Denis Mahlon Bailey, who is listed as an inventor on the 1976 patent for 1-(halogenated-acetyl)-1,2,3,4-tetrahydro-6-quinolinols and their esters, the class of compounds to which quinfamide belongs.[4] His work, along with that of his colleagues, was instrumental in synthesizing and identifying the potent anti-amoebic properties of this novel chemical series.

Synthesis of Quinfamide: A Dichloroacetyl Quinolol Derivative

Quinfamide is a member of a specific family of antiamoebic compounds characterized by a dichloroacetamide functional group.[4] The synthesis of quinfamide is a two-step process.[4] The initial step involves the amidation of 6-hydroxytetrahydroquinoline with dichloroacetyl chloride. This is followed by the acylation of the resulting intermediate with 2-furoyl chloride to yield the final product, quinfamide.[4]

G cluster_synthesis Synthesis of Quinfamide 6-hydroxytetrahydroquinoline 6-Hydroxytetrahydroquinoline intermediate 1-(Dichloroacetyl)-1,2,3,4- tetrahydro-6-quinolinol 6-hydroxytetrahydroquinoline->intermediate Amidation dichloroacetyl_chloride Dichloroacetyl Chloride dichloroacetyl_chloride->intermediate quinfamide Quinfamide intermediate->quinfamide Acylation 2-furoyl_chloride 2-Furoyl Chloride 2-furoyl_chloride->quinfamide G Quinfamide Quinfamide Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Quinfamide->Protein_Synthesis_Inhibition Membrane_Disruption Disruption of Cell Membrane Integrity Quinfamide->Membrane_Disruption Adherence_Inhibition Inhibition of Adherence Quinfamide->Adherence_Inhibition Amoebal_Death Amoebal Cell Death Protein_Synthesis_Inhibition->Amoebal_Death Membrane_Disruption->Amoebal_Death Adherence_Inhibition->Amoebal_Death

Caption: Proposed mechanism of action of quinfamide.

Preclinical Development

In Vitro and In Vivo Efficacy Studies

Extensive preclinical studies were conducted to evaluate the amoebicidal activity of quinfamide. In vitro studies demonstrated its ability to inhibit the propagation of E. histolytica at a concentration of 20 µg/ml. [5]In vivo studies in hamsters naturally infected with Entamoeba criceti established its high potency. [5]When administered orally for three days, the 50% effective dose (ED50) was 0.25 mg/kg/day. [5]A single oral dose had an average ED50 of 0.9 mg/kg. [5]

Preclinical Efficacy of Quinfamide
Test System Effective Dose/Concentration
In vitro (E. histolytica) 20 µg/ml (inhibitory concentration)
In vivo (hamster, E. criceti), 3-day oral ED50: 0.25 mg/kg/day

| In vivo (hamster, E. criceti), single oral dose | ED50: 0.9 mg/kg |

Preclinical Safety and Toxicology

The preclinical safety evaluation of quinfamide revealed a favorable toxicological profile. [5]Acute toxicity studies in rodents showed no adverse effects at doses as high as 10 g/kg. [5]Repeated-dose studies in monkeys (up to 500 mg/kg daily for 37 days) and dogs (acute dose of 2 g/kg and chronic dose of 500 mg/kg/day for 31 days in rats) did not produce any significant pharmacological or pathological changes. [5]Hematological and urine analyses remained normal, and no gross or microscopic tissue abnormalities attributable to the drug were observed. [5]

Preclinical Toxicology Summary of Quinfamide
Species Key Findings
Rodents No adverse effects at a single dose of up to 10 g/kg.
Monkeys No pharmacological aberrations, normal hematology and urinalysis, and no tissue changes at daily doses up to 500 mg/kg for 37 days.

| Dogs and Rats | No toxicity observed following acute (2 g/kg in dogs) and chronic (500 mg/kg/day for 31 days in rats) administration. |

Metabolism and Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Studies in rats have provided insights into the ADME properties of quinfamide. Following a 20 mg/kg oral dose, a peak blood level equivalent to 2.3 µg/ml of quinfamide was observed at 7 hours. [6]The urinary recovery of radioactivity was significantly higher after intravenous administration (84%) compared to oral administration (48%), suggesting incomplete oral absorption or significant first-pass metabolism. [6]Tissue distribution of the drug was found to be low. [6]

Major Metabolic Pathways

The metabolism of quinfamide in the rat is extensive and involves several key biotransformation pathways. [6]

  • Hydrolysis: The primary metabolic route is the hydrolysis of one or both of the ester groups.

  • Acetylation: The de-acylated product can undergo acetylation to form 1-acetyl-1,2,3,4-tetrahydro-6-quinolinol.

  • Oxidation: This acetylated metabolite can be further oxidized to a 1-glycolyl metabolite.

  • Aromatization: Aromatization of the tetrahydroquinoline ring can lead to the formation of 6-hydroxyquinoline.

The main metabolite identified is 1-(dichloroacetyl)-1,2,3,4,-tetrahydro-6-quinolinol.

G Quinfamide Quinfamide Hydrolysis Hydrolysis of Ester Groups Quinfamide->Hydrolysis Deacylated_Metabolite De-acylated Metabolite Hydrolysis->Deacylated_Metabolite Acetylation Acetylation Deacylated_Metabolite->Acetylation Acetylated_Metabolite 1-Acetyl-1,2,3,4- tetrahydro-6-quinolinol Acetylation->Acetylated_Metabolite Oxidation Oxidation Acetylated_Metabolite->Oxidation Aromatization Aromatization Acetylated_Metabolite->Aromatization Oxidized_Metabolite 1-Glycolyl Metabolite Oxidation->Oxidized_Metabolite Aromatized_Metabolite 6-Hydroxyquinoline Aromatization->Aromatized_Metabolite

Caption: Major metabolic pathways of quinfamide in the rat.

Enzymes Involved in Metabolism

While specific enzymatic studies for quinfamide are not extensively detailed in the available literature, the observed metabolic transformations suggest the involvement of several enzyme families. The hydrolysis of the ester linkage is likely mediated by carboxylesterases. The acetylation step would involve N-acetyltransferases. The oxidative and aromatization reactions are characteristic of cytochrome P450 (CYP) enzyme activity. Further research is warranted to identify the specific isoforms involved in quinfamide metabolism.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust and widely used technique for the quantification of drugs and their metabolites in various matrices. A reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of quinfamide and mebendazole in pharmaceutical formulations. [7]This method can be adapted and validated for the analysis of quinfamide and its primary metabolite in biological samples such as plasma.

Detailed Protocol: HPLC Method for the Determination of Quinfamide and its Primary Metabolite in Plasma

This protocol is a representative example and would require optimization and validation for specific laboratory conditions.

  • Principle: Quinfamide and its primary metabolite, 1-(dichloroacetyl)-1,2,3,4,-tetrahydro-6-quinolinol, are extracted from plasma using solid-phase extraction (SPE). The extracted analytes are then separated and quantified by RP-HPLC with UV detection.

  • Materials and Reagents:

    • Quinfamide and 1-(dichloroacetyl)-1,2,3,4,-tetrahydro-6-quinolinol reference standards

    • Internal standard (e.g., a structurally similar compound not present in the sample)

    • HPLC-grade acetonitrile and methanol

    • HPLC-grade water

    • Formic acid or other suitable buffer components

    • SPE cartridges (e.g., C18)

    • Human plasma (drug-free)

  • Instrumentation and Chromatographic Conditions:

    • HPLC system with a UV detector

    • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be optimal. For example, a starting condition of 30% acetonitrile, increasing to 70% over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm [7] * Injection Volume: 20 µL

    • Column Temperature: 30 °C

  • Sample Preparation: Solid-Phase Extraction (SPE) Protocol:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • To 0.5 mL of plasma, add the internal standard solution and vortex.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove interferences.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

  • Calibration and Quality Control:

    • Prepare a series of calibration standards by spiking known concentrations of quinfamide and its metabolite into drug-free plasma.

    • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples.

  • Method Validation Parameters: The method should be validated according to ICH guidelines, including assessment of:

    • Linearity and range

    • Accuracy and precision (intra- and inter-day)

    • Limit of Detection (LOD) and Limit of Quantification (LOQ)

    • Selectivity and specificity

    • Recovery and matrix effects

G Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS SPE_Condition Condition SPE Cartridge Add_IS->SPE_Condition Load_Sample Load Sample SPE_Condition->Load_Sample Wash Wash Cartridge Load_Sample->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_Analysis HPLC-UV Analysis Reconstitute->HPLC_Analysis End End: Quantification HPLC_Analysis->End

Caption: Workflow for the analytical method of quinfamide in plasma.

Clinical Studies

Efficacy and Safety in Adult and Pediatric Populations

Numerous clinical trials have demonstrated the high efficacy and good safety profile of quinfamide in the treatment of intestinal amoebiasis. In a study of adult patients with chronic amoebiasis, a one-day treatment with 300 mg of quinfamide (100 mg every 8 hours) resulted in high cure rates. [2]A study in children with amoebic non-dysenteric colitis showed that a single dose of quinfamide (4.3 mg/kg) was highly effective, with 85% of patients having negative stool samples after treatment. [8]The drug was also well-tolerated, with significantly fewer side effects compared to secnidazole. [8]

Dosage Regimens for the Treatment of Amoebiasis

Quinfamide is typically administered as a single-day treatment, which enhances patient compliance. For adults, a common dosage is 300 mg given as a single dose or in divided doses over one day. [2]For children, the dosage is weight-based, typically around 4.3 mg/kg as a single dose. [8]

Comparative Studies with Other Amoebicides

Comparative clinical trials have shown quinfamide to be as effective as, and in some cases better tolerated than, other commonly used amoebicides. For instance, in a pediatric study, quinfamide had a better safety profile, with significantly less nausea, abdominal pain, and unpleasant taste compared to secnidazole. [8]

Conclusion and Future Perspectives

Quinfamide has established itself as a valuable therapeutic agent for the treatment of intestinal amoebiasis due to its high efficacy, favorable safety profile, and convenient single-day dosing regimen. Its multifaceted mechanism of action, targeting multiple aspects of amoebal physiology, likely contributes to its potent activity. The understanding of its metabolism, primarily through hydrolysis and subsequent modifications, provides a basis for further pharmacokinetic and drug-drug interaction studies.

Future research could focus on elucidating the specific enzymes involved in quinfamide metabolism, which would be valuable for predicting potential drug interactions and understanding inter-individual variability in response. Furthermore, the development and validation of sensitive and robust analytical methods for the simultaneous quantification of quinfamide and its metabolites in various biological matrices will continue to be important for clinical pharmacokinetic studies and therapeutic drug monitoring. The story of quinfamide, from its rational design and synthesis to its successful clinical application, serves as an excellent case study in modern drug discovery and development.

References

  • Slighter, R. G., Yarinsky, A., Drobeck, H. P., & Bailey, D. M. (1980). Activity of quinfamide against natural infections of Entamoeba criceti in hamsters: a new potent agent for intestinal amoebiasis. Parasitology, 81(1), 157–168.
  • Guevara, L., Uscanga, L. F., & Garcia Tsao, G. (1983). Treatment of chronic amebiasis in pediatric patients with a suspension of quinfamide. Clinical Therapeutics, 6(1), 47–51.
  • Villa, A. R., Vazquez, G., & Plascencia, A. (2000). Efficacy and Safety of Quinfamide versus Secnidazole in the Management of Amoebic Non-Dysenteric Colitis in Children.
  • Romero-Cabello, R., Robert, L., Muñoz-García, R., & Ruvalcaba-Bañuelos, E. (1995). Antiamoebic chemoprophylaxis using quinfamide in children: A comparative study. The Scientific World Journal, 1, 442-447.
  • Slighter, R. G., Yarinsky, A., Drobeck, H. P., & Bailey, D. M. (1980). Activity of quinfamide against natural infections of Entamoeba criceti in hamsters: a new potent agent for intestinal amoebiasis. Parasitology, 81(Pt 1), 157–168.
  • Albendazole/quinfamide Actions, Administration, Pharmacology. (n.d.). Generic drugs.
  • Abdelaleem, E. A., Emam, A. A., Hassan, E. S., & Naguib, I. A. (2019). Development and Validation of HPTLC and Green HPLC Methods for Determination of a New Combination of Quinfamide and Mebendazole.
  • Abdelaleem, E. A., Emam, A. A., Hassan, E. S., & Naguib, I. A. (2019). Development and Validation of HPTLC and Green HPLC Methods for Determination of a New Combination of Quinfamide and Mebendazole. ResearchGate.
  • What is the mechanism of Quinfamide? (2024, July 17). Patsnap Synapse.
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  • Baker, J. F., O'Melia, P. E., Benziger, D. P., Clemans, S. D., & Edelson, J. (1982). The disposition of quinfamide in the rat. Archives Internationales de Pharmacodynamie et de Thérapie, 258(1), 29–38.
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  • Knych, H. K., Stanley, S. D., Benson, D. R., & Arthur, R. M. (2018). Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses. Journal of Veterinary Pharmacology and Therapeutics, 41(4), 546–555.
  • PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs.
  • Guevara, L., Garcia Tsao, G., & Uscanga, L. F. (1983). A study with quinfamide in the treatment of chronic amebiasis in adults. Clinical Therapeutics, 6(1), 43–46.
  • Codd, E. E., Tanga, M. J., Stott, G. M., & Jones, D. E. (2015). Preclinical studies on the pharmacokinetics, safety, and toxicology of oxfendazole: toward first in human studies. International Journal of Toxicology, 34(2), 129–137.
  • Quinfamide | C16H13Cl2NO4 | CID 71743. (n.d.). PubChem. Retrieved from [Link]

  • Tanna, R. S., Gissot, V., Kumar, S., Garg, S., & Kumar, N. (2022). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. Molecules, 27(19), 6296.
  • Brophy, P. M., & Barrett, J. (2000). Metabolic Enzymes of Helminth Parasites: Potential as Drug Targets. International Journal for Parasitology, 30(3), 321–327.
  • Ahmad Fuad, F. A., & Ismail, Z. (2019). Plasmodial enzymes in metabolic pathways as therapeutic targets and contemporary strategies to discover new antimalarial drugs. Asia Pacific Journal of Molecular Biology and Biotechnology, 27(4), 38-50.
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A Technical Guide to Theoretical and Computational Studies of Tetrahydroquinoline Conformations: From First Principles to Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The conformational flexibility of the saturated heterocyclic ring is a critical determinant of a molecule's biological activity, influencing its interaction with target proteins. A thorough understanding of the conformational landscape of THQ derivatives is therefore paramount for rational drug design and development. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the conformations of tetrahydroquinolines. We will delve into the causality behind the choice of computational methods, present validated protocols, and demonstrate how theoretical predictions can be correlated with experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research programs.

The Significance of Tetrahydroquinoline Conformation in Molecular Recognition

The non-aromatic portion of the tetrahydroquinoline ring system can adopt several conformations, primarily described as half-chair, boat, and sofa forms.[3] The relative energies of these conformers, and the barriers to their interconversion, dictate the predominant shape of the molecule in solution and at the active site of a biological target. The specific arrangement of substituents on the THQ ring, particularly in the pseudo-equatorial or pseudo-axial positions, profoundly impacts the molecule's three-dimensional structure and, consequently, its binding affinity and selectivity.[4] Computational studies have been instrumental in elucidating these conformational preferences and their implications for biological activity, for instance, in the design of mTOR inhibitors and anticancer agents.[5][6]

A Hierarchy of Computational Approaches for Conformational Analysis

The choice of computational method for studying THQ conformations is a trade-off between accuracy and computational cost. A multi-tiered approach, starting with less expensive methods for initial screening and progressing to more accurate methods for refinement, is often the most efficient strategy.

Molecular Mechanics (MM): The First Pass

Molecular Mechanics methods offer a rapid means to explore the conformational space of a molecule. These methods are particularly useful for initial conformational searches of large sets of THQ derivatives.

  • Causality of Choice: The speed of MM allows for the efficient scanning of a wide range of possible conformations, identifying a set of low-energy structures for further analysis. Force fields like MMFF94 and GAFF are well-parameterized for drug-like organic molecules and provide a reasonable starting point for THQ systems.

Quantum Mechanics (QM): The Pursuit of Accuracy

Quantum Mechanics methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and, therefore, more reliable conformational energies and geometries.[7]

  • Causality of Choice: DFT methods are essential for obtaining accurate relative energies of different conformers and for studying systems where electronic effects, such as conjugation or intramolecular hydrogen bonding, play a significant role. The B3LYP functional combined with a Pople-style basis set, such as 6-31G* or 6-311+G**, has been shown to provide a good balance of accuracy and computational cost for THQ and related nitrogen heterocycles.[8] For even higher accuracy, especially for subtle energy differences, Møller-Plesset perturbation theory (MP2) can be employed.[9][10]

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature

Molecular Dynamics simulations provide insights into the conformational dynamics of THQ derivatives in a simulated biological environment, including the explicit consideration of solvent effects.

  • Causality of Choice: MD simulations are invaluable for understanding how a THQ derivative behaves over time, how it interacts with water molecules, and how it might adapt its conformation upon binding to a protein. These simulations can validate the stability of predicted binding modes and reveal important dynamic interactions.[5]

Table 1: Comparison of Computational Methods for THQ Conformational Analysis

MethodStrengthsWeaknessesTypical Application in THQ Studies
Molecular Mechanics (MM) - Very fast, computationally inexpensive- Good for large molecules and initial screening- Less accurate than QM methods- Relies on pre-defined parameters (force fields)- Initial conformational search to identify low-energy conformers
Density Functional Theory (DFT) - Good balance of accuracy and computational cost- Explicitly treats electrons- Slower than MM- Choice of functional and basis set can affect results- Accurate geometry optimization and relative energy calculations of key conformers
Ab initio (e.g., MP2) - High accuracy- Does not rely on empirical parameters- Computationally very expensive- Limited to smaller systems- Benchmarking DFT results and for very precise energy calculations
Molecular Dynamics (MD) - Simulates the dynamic behavior of the molecule- Can include explicit solvent and biological macromolecules- Computationally intensive- Results depend on the length of the simulation and the quality of the force field- Studying the stability of protein-ligand complexes and conformational flexibility in solution

A Validated Workflow for Conformational Analysis

The following protocol outlines a robust and self-validating workflow for the computational analysis of a novel tetrahydroquinoline derivative.

Step-by-Step Experimental Protocol
  • Initial 3D Structure Generation: Generate a reasonable starting 3D structure of the THQ derivative using a molecular builder.

  • Conformational Search (MM):

    • Perform a systematic or stochastic conformational search using a suitable molecular mechanics force field (e.g., MMFF94).

    • The goal is to identify all unique low-energy conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • Geometry Optimization and Energy Refinement (DFT):

    • Take the unique conformers identified in the MM search and perform geometry optimization and frequency calculations using a DFT method (e.g., B3LYP/6-31G*).

    • The frequency calculation is crucial to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Inclusion of Solvent Effects:

    • Recalculate the single-point energies of the optimized conformers using a continuum solvation model (e.g., PCM or SMD) to account for the influence of the solvent.

  • Analysis of Results:

    • Analyze the relative energies of the conformers to determine the most stable structures and their populations according to the Boltzmann distribution.

    • Examine the geometric parameters (dihedral angles, bond lengths) of the key conformers.

Diagram 1: Computational Workflow for THQ Conformational Analysis

G cluster_0 Initial Setup cluster_1 Conformational Search cluster_2 Refinement and Validation cluster_3 Analysis Start 1. 3D Structure Generation of THQ Derivative MM_Search 2. Molecular Mechanics (MM) Conformational Search Start->MM_Search Initial Structure DFT_Opt 3. DFT Geometry Optimization & Frequency Calculation MM_Search->DFT_Opt Unique Low-Energy Conformers Solvation 4. Inclusion of Solvent Effects (e.g., PCM) DFT_Opt->Solvation Optimized Geometries Analysis 5. Analysis of Relative Energies and Geometries Solvation->Analysis Solvated Energies End Identification of Stable Conformers Analysis->End

Caption: A validated workflow for the computational conformational analysis of tetrahydroquinoline derivatives.

Experimental Validation: Bridging Theory and Reality

Computational predictions of conformational preferences should, whenever possible, be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

  • Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons. The presence or absence of specific NOE correlations can help to confirm or refute a predicted conformation.

  • J-Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation. By comparing experimentally measured J-coupling constants with those predicted for different conformers, one can gain confidence in the computationally derived structures.[3]

Diagram 2: Relationship between Conformers and Biological Activity

G cluster_0 Conformational Ensemble Conformer_A Conformer A (e.g., Pseudo-equatorial) Receptor Biological Target (e.g., Enzyme Active Site) Conformer_A->Receptor High Affinity Binding Conformer_B Conformer B (e.g., Pseudo-axial) Conformer_B->Receptor Low Affinity Binding High_Activity High Biological Activity Receptor->High_Activity Binding of Conformer A Low_Activity Low Biological Activity Receptor->Low_Activity Binding of Conformer B

Caption: The influence of different conformers on binding affinity and subsequent biological activity.

Conclusion

The computational study of tetrahydroquinoline conformations is a powerful and indispensable tool in modern drug discovery. By employing a hierarchical and validated computational workflow, researchers can gain deep insights into the structure-activity relationships of this important class of molecules. The integration of molecular mechanics, quantum mechanics, and molecular dynamics simulations, coupled with experimental validation, provides a robust framework for the rational design of novel and potent tetrahydroquinoline-based therapeutics.

References

  • Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer. RSC Publishing. [9][10]

  • Top: possible conformations of the 1,2,3,4‐tetrahydroquinoline skeleton. ResearchGate. [3]

  • Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. [1]

  • Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands. Journal of Medicinal Chemistry. [4]

  • Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [7]

  • Conformational landscape, Stability, Potential Energy Curves and Vibrations of 1,2,3,4 Tetrahydroquinoline. ResearchGate.

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. [5]

  • New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Computational and Theoretical Chemistry.

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. [8]

  • DFT insights into the hydrodenitrogenation mechanism of quinoline catalyzed by different Ni-promoted MoS2 edge sites: Effect of the active phase morphology. Journal of Hazardous Materials.

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [6]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [2]

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Methodological & Application

Application Note & Protocols: A Strategic Framework for In Vitro Assay Development for 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol. This compound, a known active metabolite of the anti-amebic prodrug quinfamide, possesses structural motifs—a tetrahydroquinoline core and a dichloroacetyl group—that suggest a broader therapeutic potential, particularly in oncology.[1][2] The dichloroacetyl moiety is recognized for its ability to modulate cellular metabolism by inhibiting key enzymes, a mechanism that has been explored for anticancer effects.[1] This guide presents a logical, phased approach to assay development, beginning with targeted biochemical assays to identify direct molecular interactions and progressing to cell-based systems to evaluate phenotypic responses and cytotoxicity.[3][4] We provide detailed, self-validating protocols for enzyme inhibition and cell health assays, complete with the scientific rationale behind experimental choices, data interpretation guidelines, and workflow visualizations to empower researchers in the early stages of drug discovery.

Introduction: Compound Profile and Mechanistic Hypothesis

This compound (CAS 62265-67-2) is a small molecule whose known biological activity is primarily centered on its potent anti-amebic properties.[1] However, a structural assessment warrants a broader investigation into its mechanism of action (MoA) and potential applications in other disease areas.

Key Structural Features:

  • Dichloroacetyl Group: The presence of this group is of high interest. The related small molecule, dichloroacetate (DCA), is a known inhibitor of Pyruvate Dehydrogenase Kinase (PDK), which leads to the reactivation of the Pyruvate Dehydrogenase (PDH) complex and a subsequent shift from glycolytic to oxidative metabolism in cancer cells.[1][5] This metabolic reprogramming can promote apoptosis in malignant cells.[1] It is hypothesized that the dichloroacetyl moiety of our target compound may engage in similar enzymatic inhibition.

  • Tetrahydroquinoline Core: This scaffold is a common feature in a wide range of biologically active compounds, with derivatives showing antimicrobial, enzyme inhibitory, and anticancer activities.[6][7][8]

Formulating a Testable Hypothesis:

Based on these structural features, we propose the primary hypothesis that This compound functions as an inhibitor of key metabolic enzymes (e.g., PDK) and, as a consequence, will exhibit selective cytotoxicity against cancer cells.

This application note outlines a two-phase assay cascade to systematically test this hypothesis.

cluster_0 Structural Analysis cluster_1 Hypothesis Formulation cluster_2 Experimental Validation Compound 1-(dichloroacetyl)-1,2,3,4- tetrahydroquinolin-6-ol Feature1 Dichloroacetyl Moiety (Known Metabolic Modulator) Compound->Feature1 Feature2 Tetrahydroquinoline Core (Privileged Scaffold) Compound->Feature2 Hypothesis Hypothesis: Enzyme Inhibition → Selective Cytotoxicity Feature1->Hypothesis Phase1 Phase 1: Biochemical Assays (Target ID & IC50) Hypothesis->Phase1 Phase2 Phase 2: Cell-Based Assays (Phenotype & CC50) Phase1->Phase2

Caption: Logical flow from structural analysis to a testable hypothesis and a phased experimental approach.

Phase 1: Biochemical Assays for Direct Target Engagement

Rationale: Biochemical, or cell-free, assays are the cornerstone of early-stage drug discovery, providing a controlled environment to measure a compound's direct interaction with a purified biological target, such as an enzyme.[3] This approach eliminates the complexities of cellular systems (e.g., membrane transport, off-target effects), allowing for a clear determination of direct inhibition and potency (IC50).[9][10] Given our hypothesis, a PDK inhibition assay is a logical starting point.

Experimental Protocol: PDK Enzyme Inhibition Assay (Luminescence-Based)

This protocol is adapted for a generic luminescence-based kinase assay format, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of enzyme activity.

Principle: PDK phosphorylates the PDH complex using ATP, producing ADP. The amount of ADP produced is directly proportional to PDK activity. An inhibitor will reduce the amount of ADP generated. The ADP-Glo™ system quantifies this by first converting remaining ATP to light with a luciferase/luciferin reaction, then converting the ADP produced by the kinase into ATP and measuring the subsequent light output. Lower light output in the second step indicates stronger inhibition.

Materials:

  • Recombinant human PDK isozyme (e.g., PDK1, PDK2, PDK3, or PDK4)

  • PDK substrate (e.g., a suitable peptide mimic of the PDH E1α subunit)

  • ATP solution (e.g., 10 mM)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (test compound), dissolved in 100% DMSO

  • Known PDK inhibitor (e.g., Dichloroacetate) as a positive control

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Protocol Steps:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in DMSO. This will be your 100X compound plate. For example, starting from 10 mM, dilute to 3.33 mM, 1.11 mM, and so on. Include a DMSO-only well for the 'no inhibition' control.

  • Assay Plate Setup (10 µL Reaction Volume Example):

    • Add 1 µL of kinase buffer to all wells.

    • Add 0.1 µL of the 100X compound dilutions to the appropriate wells. The final DMSO concentration will be 1%, which is generally well-tolerated by enzymes.

    • Add 0.1 µL of 100X positive control (e.g., DCA) to its designated wells.

    • Add 4 µL of a 2.5X enzyme/substrate mix (containing PDK and its peptide substrate in kinase buffer). Mix gently.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 5 µL of 2X ATP solution to all wells to start the reaction. The final ATP concentration should be at or near its Km for the specific PDK isozyme for competitive inhibitor studies.

    • Incubate for 60 minutes at 30°C. The time and temperature should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • Signal Detection (Following ADP-Glo™ Protocol):

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate-reading luminometer.

Data Analysis & Presentation:

  • Normalization: Normalize the data using the 'no inhibition' (DMSO only) and 'full inhibition' (no enzyme or potent inhibitor) controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Full_Inhibition) / (Signal_No_Inhibition - Signal_Full_Inhibition))

  • Curve Fitting: Plot % Inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Table 1: Example Data Presentation for Biochemical Screening

CompoundTargetIC50 (µM)
This compoundPDK15.2
This compoundPDK315.8
Dichloroacetate (Positive Control)PDK1150

Phase 2: Cell-Based Assays for Phenotypic Characterization

Rationale: While biochemical assays confirm direct target interaction, cell-based assays are essential to determine if a compound can permeate cell membranes, engage its target in a complex cellular environment, and elicit a functional response.[11][12] These assays provide crucial data on cytotoxicity, therapeutic index, and the overall cellular phenotype, bridging the gap between molecular activity and potential in vivo efficacy.[13]

cluster_0 Cell Culture cluster_1 Endpoint Assays cluster_2 Data Output start Phase 2 Start: Potent Compound from Phase 1 seed_cancer Seed Cancer Cell Line (e.g., A549) start->seed_cancer seed_normal Seed Normal Cell Line (e.g., NIH/3T3) start->seed_normal treat Treat with Compound (Dose-Response) seed_cancer->treat seed_normal->treat incubate Incubate (e.g., 72 hours) treat->incubate viability Assay 1: Cell Viability (e.g., CellTiter-Glo®) incubate->viability apoptosis Assay 2: Apoptosis (e.g., Caspase-Glo® 3/7) incubate->apoptosis cc50 Calculate CC50 (Cytotoxicity) viability->cc50 apoptosis_fc Calculate Fold-Change (Apoptosis Induction) apoptosis->apoptosis_fc

Caption: Workflow for the cell-based assay cascade, from cell seeding to data analysis.

Protocol 3.1: Cell Viability / Cytotoxicity Assay (ATP-Based)

Principle: This protocol uses a luminescent assay, such as CellTiter-Glo®, to quantify ATP, which is an indicator of metabolically active, viable cells. A decrease in ATP levels corresponds to a loss of cell viability, either through cytotoxic or cytostatic mechanisms. Testing on both a cancer cell line and a non-cancerous cell line is critical for assessing selectivity.

Materials:

  • Cancer cell line (e.g., A549, human lung carcinoma) and a non-cancerous cell line (e.g., NIH/3T3, mouse fibroblast)[7][14]

  • Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Test compound and a positive control (e.g., Staurosporine)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Protocol Steps:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with medium + DMSO as a vehicle control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doubling times, capturing effects on proliferation.

  • Signal Detection:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

Data Analysis:

  • Calculate the half-maximal cytotoxic concentration (CC50) or growth inhibition (GI50) by plotting the percentage of cell viability against the log of compound concentration and fitting to a four-parameter logistic model.

  • Selectivity Index (SI): Calculate the ratio of CC50 in normal cells to CC50 in cancer cells (SI = CC50_normal / CC50_cancer). An SI > 10 is generally considered a promising indicator of cancer-selective toxicity.

Table 2: Example Data Presentation for Cytotoxicity Screening

CompoundCell LineCC50 (µM)Selectivity Index (SI)
This compoundA5498.115.4
This compoundNIH/3T3125
Staurosporine (Control)A5490.011.5
Staurosporine (Control)NIH/3T30.015
Protocol 3.2: Apoptosis Assay (Caspase-3/7 Activity)

Principle: A key mechanism of programmed cell death (apoptosis) is the activation of executioner caspases, primarily caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay uses a luminogenic caspase-3/7 substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating light. An increase in luminescence indicates apoptosis induction.

Protocol Steps:

  • Follow steps 1-3 from the Cell Viability protocol (Protocol 3.1), typically using a shorter incubation time (e.g., 24-48 hours) as apoptosis is an earlier event than overt cell death.

  • Signal Detection:

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Read luminescence.

Data Analysis:

  • Calculate the fold-change in caspase activity relative to the vehicle (DMSO) control. A significant increase suggests the compound induces apoptosis.

Data Interpretation and Path Forward

The successful execution of this assay cascade provides a multi-dimensional view of the compound's in vitro activity. The goal is to build a coherent story connecting direct target inhibition to a cellular phenotype.

Interpreting Combined Results:

  • Ideal Outcome: The compound shows potent inhibition of a metabolic enzyme (e.g., PDK1) with a low micromolar IC50. In cell-based assays, it demonstrates selective cytotoxicity against a cancer cell line with a similar CC50 value and induces apoptosis. This strong correlation suggests an on-target mechanism of action.

  • Alternative Outcome 1: Potent enzyme inhibition but weak or no cellular activity. This could indicate poor cell permeability or rapid efflux from the cell.

  • Alternative Outcome 2: Potent cellular cytotoxicity but weak enzyme inhibition. This suggests the compound may be acting through a different, unidentified target (off-target effect) or a non-specific mechanism.

box_node box_node start Start with Screening Data q1 Potent Enzyme Inhibition? (IC50 < 10 µM) start->q1 q2 Selective Cytotoxicity? (SI > 10) q1->q2 Yes res_stop Low Priority: Deprioritize or Redesign q1->res_stop No q3 IC50 ≈ CC50? q2->q3 Yes res_offtarget Potential Off-Target Effect: Initiate Target Deconvolution q2->res_offtarget No res_hit Strong Lead Candidate: On-Target MoA Likely q3->res_hit Yes res_perm Potential Permeability Issue: Consider Analogs or Formulation q3->res_perm No

Caption: Decision-making tree for interpreting integrated biochemical and cell-based assay data.

Next Steps: If the compound is identified as a strong lead, subsequent studies should focus on:

  • Mechanism of Action Deconvolution: Confirming target engagement in cells (e.g., using cellular thermal shift assays) and measuring downstream metabolic effects (e.g., lactate production assays).

  • Broad-Panel Screening: Testing against a larger panel of cancer cell lines to define the spectrum of activity.

  • Pharmacokinetic Profiling: Initiating early ADME (absorption, distribution, metabolism, and excretion) studies to assess its drug-like properties.

References

  • Benchchem. (n.d.). This compound.
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  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
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  • Anonymous. (n.d.). Exploring biochemical pathways in the development of novel therapeutic agents.
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  • Marion, J. P., et al. (1979). 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol esters. New potent antiamebic agents. Journal of Medicinal Chemistry.
  • Celtarys Research. (2024). Biochemical assays in drug discovery and development.
  • Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • Proclinical. (2023). Investigating the Importance of Assays in Drug Discovery and Development.
  • Karataş, M. O., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • PubChem. (n.d.). Dichloroacetic Acid.
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Application Notes and Protocols for the Evaluation of Novel Anti-Amebic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

Introduction: The Pressing Need for Novel Anti-Amebic Therapies

Amebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern, affecting an estimated 50 million people worldwide and leading to approximately 70,000 deaths annually.[1][2] The disease predominantly impacts developing nations with inadequate sanitation and access to clean water.[2][3] Current therapeutic options are limited, with metronidazole being the mainstay of treatment for invasive amebiasis for decades.[1][4][5] However, the use of metronidazole is associated with adverse side effects, and concerns about potential drug resistance are growing.[1][6] Furthermore, metronidazole is not consistently effective against the transmissible cyst stage of the parasite, necessitating combination therapy with a luminal agent.[6][7] This complex treatment regimen can lead to issues with patient compliance.[6] Consequently, there is an urgent and unmet medical need for the discovery and development of novel, safer, and more effective anti-amebic drugs that can target both the trophozoite and cyst stages of the parasite.[8] This guide provides a comprehensive, field-proven framework for the preclinical evaluation of novel compounds against Entamoeba histolytica.

I. The In Vitro Screening Cascade: From Hit Identification to Lead Optimization

The initial phase of any anti-amebic drug discovery program relies on a robust and reproducible in vitro screening cascade. This multi-step process is designed to efficiently identify potent compounds, eliminate cytotoxic candidates, and provide initial insights into their mechanism of action.

A. Foundational Requirement: Axenic Culture of Entamoeba histolytica

The successful in vitro evaluation of anti-amebic compounds is predicated on the ability to reliably cultivate the parasite. Axenic culture, meaning growth in the absence of any other living organisms, is the gold standard for these assays. The HM1:IMSS strain is a commonly used laboratory-adapted strain of E. histolytica.

Protocol 1: Axenic Culture of E. histolytica Trophozoites

  • Rationale: This protocol outlines the maintenance of E. histolytica trophozoites, the motile and replicative stage of the parasite, in a controlled laboratory setting. The use of a specialized medium, TYI-S-33, provides the necessary nutrients for parasite growth.[9][10]

  • Materials:

    • E. histolytica HM1:IMSS strain

    • TYI-S-33 medium[10][11]

    • Heat-inactivated adult bovine serum (10-15%)[10]

    • Penicillin-streptomycin solution

    • Sterile 15 mL glass culture tubes

    • CO2 incubator or anaerobic gas packs[3][6]

    • Hemocytometer

    • Inverted microscope

  • Procedure:

    • Prepare complete TYI-S-33 medium by supplementing the basal medium with heat-inactivated adult bovine serum and penicillin-streptomycin solution.[10][11]

    • Inoculate a sterile glass culture tube containing fresh, pre-warmed complete TYI-S-33 medium with E. histolytica trophozoites from a stock culture. A typical starting density is 5x10^4 to 1x10^5 cells/mL.[9]

    • Incubate the culture tubes at a 10° angle at 35-37°C.[9][11] The anaerobic or microaerophilic environment can be achieved using a CO2 incubator or by placing the sealed culture plates in GasPak EZ bags.[3][6]

    • Monitor the growth of the trophozoites daily using an inverted microscope.

    • Subculture the amoebae every 2-3 days, or when they reach approximately 80% confluency, to maintain the culture in the logarithmic growth phase.[9]

    • To subculture, detach the adherent trophozoites by chilling the culture tube on ice for 5-10 minutes, followed by gentle inversion.

    • Transfer an appropriate volume of the cell suspension to a new tube containing fresh medium.

B. Primary Screening: Identifying Compounds with Anti-Amebic Activity

High-throughput screening (HTS) is a crucial first step to assess large compound libraries for potential anti-amebic activity.[1][3][6] This is followed by dose-response assays to determine the potency of the identified "hits".

Protocol 2: High-Throughput Screening (HTS) using a Cell Viability Assay

  • Rationale: This protocol utilizes a luminescence-based cell viability assay (e.g., CellTiter-Glo®) to rapidly assess the effect of thousands of compounds on E. histolytica viability. This method is more efficient than traditional microscopic counting.[1]

  • Materials:

    • Cultured E. histolytica trophozoites

    • 1536-well microtiter plates pre-spotted with library compounds

    • Metronidazole (positive control)

    • DMSO (negative control, vehicle)

    • Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)

    • Plate reader capable of measuring luminescence

    • Multidrop Combi reagent dispenser

  • Procedure:

    • Dispense metronidazole and DMSO controls into the appropriate wells of the 1536-well plates to achieve final assay concentrations (e.g., 25 µM for metronidazole and 0.5% for DMSO).[3][6]

    • Seed cultured E. histolytica trophozoites into all wells of the plates at a density of approximately 400 cells per well using a Multidrop Combi reagent dispenser.[3][6] This will result in the desired final concentration of the test compounds (e.g., 25 µM).[3][6]

    • Seal the plates and incubate at 37°C for 48 hours in an anaerobic environment.[3][6]

    • After incubation, add the luminescence-based cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., 70%) are considered "hits" for further investigation.[3][6]

Protocol 3: Determination of EC50 Values

  • Rationale: For compounds identified as hits in the primary screen, a dose-response assay is performed to determine the half-maximal effective concentration (EC50). This provides a quantitative measure of the compound's potency.

  • Materials:

    • Hit compounds

    • Cultured E. histolytica trophozoites

    • 96-well or 384-well microtiter plates

    • Metronidazole (control)

    • Cell viability assay reagent

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the hit compounds and metronidazole in culture medium.

    • Seed E. histolytica trophozoites into the wells of the microtiter plates.

    • Add the diluted compounds to the respective wells.

    • Incubate the plates for 48 hours under anaerobic conditions at 37°C.[6][12]

    • Perform a cell viability assay as described in Protocol 2.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.[6][12]

Parameter High-Throughput Screen (HTS) EC50 Determination
Plate Format 1536-well96- or 384-well
Compound Concentration Single high concentration (e.g., 25 µM)[3][6]Serial dilutions
Cell Density ~400 cells/well[3][6]Varies by plate format
Incubation Time 48 hours[3][6]48 hours[6][12]
Primary Output Percent inhibition, "Hit" identification[3][6]EC50 value (potency)[6][12]
C. Secondary Screening: Assessing Selectivity and Cytotoxicity

A critical aspect of drug development is to ensure that the candidate compounds are selectively toxic to the parasite and not to human cells.

Protocol 4: Human Cell Cytotoxicity Assay

  • Rationale: This assay evaluates the toxicity of the lead compounds against a human cell line (e.g., HEK293) to determine their selectivity index (SI). A high SI is desirable, indicating that the compound is significantly more toxic to the parasite than to human cells.

  • Materials:

    • Human cell line (e.g., HEK293)

    • Appropriate cell culture medium and supplements

    • Test compounds

    • Positive control for cytotoxicity (e.g., a known cytotoxic drug)

    • 96-well plates

    • Cell viability assay reagent suitable for mammalian cells (e.g., MTT, CellTiter-Glo®)

    • Plate reader

  • Procedure:

    • Seed the human cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds.

    • Treat the cells with the diluted compounds and incubate for 48-72 hours.[6]

    • Perform a cell viability assay.

    • Calculate the CC50 (50% cytotoxic concentration) for each compound.

    • Determine the Selectivity Index (SI) using the following formula: SI = CC50 (human cells) / EC50 (E. histolytica)

D. Tertiary Screening: Elucidating the Mechanism of Action

Understanding how a compound kills the parasite is crucial for lead optimization. While extensive mechanism of action (MOA) studies are beyond the scope of this initial guide, preliminary investigations can provide valuable insights.

  • Time-Kill Assays: These assays determine the rate at which a compound kills the parasite. A rapid killing effect is often desirable.[6]

  • Target-Based Assays: If a specific parasitic enzyme or pathway is hypothesized to be the target, in vitro assays using the purified target can be employed. For example, auranofin was identified to target the thioredoxin reductase of E. histolytica.[1]

  • Metabolic Labeling and Microscopic Analysis: These techniques can reveal effects on essential cellular processes such as DNA replication, protein synthesis, or organelle morphology.

II. The In Vivo Evaluation: Assessing Efficacy in Animal Models

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex host-parasite interactions that occur during an infection. Therefore, promising compounds must be evaluated in relevant animal models of amebiasis.[4][13]

A. Animal Models of Amebiasis
  • Murine Model of Amebic Colitis: This model involves the surgical inoculation of E. histolytica trophozoites into the cecum of mice.[1] It is useful for evaluating the efficacy of compounds against intestinal amebiasis.

  • Hamster Model of Amebic Liver Abscess: Hamsters are highly susceptible to extra-intestinal amebiasis. Intraperitoneal or intrahepatic injection of trophozoites leads to the formation of liver abscesses, mimicking a severe complication of human amebiasis.[1]

Protocol 5: Efficacy Testing in a Murine Model of Amebic Colitis

  • Rationale: This protocol assesses the ability of a test compound to reduce the parasite burden and inflammation in a mouse model of intestinal amebiasis.

  • Materials:

    • C3H/HeJ mice (or other susceptible strain)

    • Cultured E. histolytica trophozoites

    • Test compound

    • Metronidazole (positive control)

    • Vehicle (negative control)

    • Surgical instruments

    • Myeloperoxidase (MPO) assay kit (for measuring inflammation)

    • qPCR reagents for parasite quantification

  • Procedure:

    • Surgically inoculate the cecum of anesthetized mice with E. histolytica trophozoites.[1]

    • Initiate treatment with the test compound, metronidazole, or vehicle via oral gavage 24 hours post-infection.[1] A typical dosing regimen is once daily for 7 days.[1]

    • At the end of the treatment period, euthanize the mice and collect the ceca.

    • Assess the parasite burden in the cecal tissue using qPCR to quantify E. histolytica DNA.

    • Measure the level of inflammation by performing an MPO assay on the cecal tissue.[1]

    • Compare the parasite burden and inflammation levels in the treated groups to the vehicle control group to determine the efficacy of the test compound.

Visualization of the Drug Discovery Workflow

DrugDiscoveryWorkflow cluster_invitro In Vitro Screening Cascade cluster_invivo In Vivo Evaluation culture Axenic Culture of E. histolytica hts High-Throughput Screening (HTS) culture->hts Parasite Source ec50 EC50 Determination hts->ec50 Identify 'Hits' cytotox Cytotoxicity Assay (Human Cells) ec50->cytotox Potent Compounds moa Mechanism of Action Studies cytotox->moa Selective Compounds colitis_model Murine Amebic Colitis Model moa->colitis_model Promising Leads efficacy Efficacy & Toxicity Assessment colitis_model->efficacy liver_abscess_model Hamster Amebic Liver Abscess Model liver_abscess_model->efficacy

Caption: A streamlined workflow for the discovery and preclinical development of novel anti-amebic compounds.

Conclusion: A Pathway to Improved Amebiasis Treatment

The discovery of novel anti-amebic drugs is a critical endeavor to combat a neglected tropical disease. The experimental protocols outlined in this guide provide a robust and logical framework for the identification and preclinical evaluation of new chemical entities. By systematically progressing from high-throughput in vitro screening to efficacy testing in relevant in vivo models, researchers can confidently identify and advance promising lead compounds. Adherence to these rigorous and validated methodologies will increase the likelihood of developing safer and more effective therapies for amebiasis, ultimately improving global health outcomes.

References

  • High-throughput phenotypic screen identifies a new family of potent anti-amoebic compounds | bioRxiv. (2021). Retrieved from [Link]

  • Debnath, A., et al. (2012). A high throughput drug screen for Entamoeba histolytica identifies a new lead and target. Nature Medicine, 18(6), 956-960. Retrieved from [Link]

  • Ehrenkaufer, G. M., et al. (2018). High-Throughput Screening of Entamoeba Identifies Compounds Which Target Both Life Cycle Stages and Which Are Effective Against Metronidazole Resistant Parasites. Frontiers in Cellular and Infection Microbiology, 8, 268. Retrieved from [Link]

  • High-throughput phenotypic screen identifies a new family of potent anti-amoebic compounds | PLOS ONE. (2023). Retrieved from [Link]

  • High-throughput phenotypic screen identifies a new family of potent anti-amoebic compounds - PubMed. (2023). Retrieved from [Link]

  • Growth and genetic manipulation of Entamoeba histolytica - PMC - NIH. (n.d.). Retrieved from [Link]

  • Rapid in vitro test for determination of anti-amoebic activity - PubMed. (1996). Retrieved from [Link]

  • Efficacy of Antiamebic Drugs in a Mouse Model - PMC - NIH. (n.d.). Retrieved from [Link]

  • Could someone share protocols for culturing enteomoeba histolytica? - ResearchGate. (2023). Retrieved from [Link]

  • Methods for Cultivation of Luminal Parasitic Protists of Clinical Importance - PMC - NIH. (n.d.). Retrieved from [Link]

  • Identifying Promising Novel Compounds Against Free-Living Amoebae: A Systematic Review of In Vitro and In Vivo Studies - MDPI. (2024). Retrieved from [Link]

  • Experimental protocol to evaluate in vitro the anti-amoebic activity of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Revisiting Drug Development Against the Neglected Tropical Disease, Amebiasis - Frontiers. (2021). Retrieved from [Link]

  • Establishment of an Axenic Strain of Entamoeba histolytica from Cysts in the Stool of an Asymptomatic Carrier. (n.d.). Retrieved from [Link]

  • ANTIAMOEBIC AGENTS - IIP Series. (n.d.). Retrieved from [Link]

  • Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed. (2024). Retrieved from [Link]

  • “CLUPS”: A New Culture Medium for the Axenic Growth of Entamoeba histolytica - NIH. (2020). Retrieved from [Link]

  • Experimental amebiasis: a selected review of some in vivo models - PubMed. (2000). Retrieved from [Link]

  • Efficacy of antiamebic drugs in a mouse model. | Semantic Scholar. (2013). Retrieved from [Link]

  • Antiamoebic Drugs - University of Peshawar. (2015). Retrieved from [Link]

  • Uncovering novel antiamoebic compounds in plants, maple syrup and marine microbes. (n.d.). Retrieved from [Link]

  • (PDF) Antiamoebic drugs - ResearchGate. (2020). Retrieved from [Link]

  • High-throughput phenotypic screen identifies a new family of potent anti-amoebic compounds - NIH. (2023). Retrieved from [Link]

  • In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC - PubMed Central. (2011). Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (2024). Retrieved from [Link]

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The Strategic Utility of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Intermediate

In the landscape of modern organic synthesis and drug discovery, the strategic use of well-defined intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol stands out as a pivotal building block, particularly in the synthesis of pharmacologically active compounds. This technical guide provides an in-depth exploration of this versatile intermediate, offering detailed protocols for its synthesis and subsequent transformations, underpinned by a rationale for the experimental choices made. The primary application of this compound lies in its role as a key precursor to the antiamebic drug quinfamide, highlighting the significance of the dichloroacetyl and hydroxyl functionalities in medicinal chemistry.[1] Furthermore, the inherent reactivity of this molecule opens avenues for the development of novel derivatives with potential therapeutic applications, including anticancer agents.[1]

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource for the practical application of this compound in the laboratory.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective and safe handling in a laboratory setting. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 62265-67-2
Molecular Formula C₁₁H₁₁Cl₂NO₂
Molecular Weight 260.11 g/mol
Appearance White to off-white solidGeneral laboratory observation
Solubility Soluble in polar organic solvents such as dichloromethane, tetrahydrofuran, and ethanol.

Safety Precautions:

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) before use. General safety guidelines include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Core Synthesis Protocol: Acylation of 1,2,3,4-Tetrahydroquinolin-6-ol

The primary and most direct route to this compound is the N-acylation of 1,2,3,4-tetrahydroquinolin-6-ol with dichloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution at the nitrogen atom of the tetrahydroquinoline ring.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant_1 1,2,3,4-Tetrahydroquinolin-6-ol Acylation N-Acylation Reactant_1->Acylation Reactant_2 Dichloroacetyl Chloride Reactant_2->Acylation Solvent Anhydrous DCM/THF Solvent->Acylation Base Triethylamine (TEA) Base->Acylation Temperature 0-5 °C Temperature->Acylation Product_Final 1-(Dichloroacetyl)-1,2,3,4- tetrahydroquinolin-6-ol Acylation->Product_Final

Figure 1: Workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol:

Materials:

  • 1,2,3,4-Tetrahydroquinolin-6-ol

  • Dichloroacetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,2,3,4-tetrahydroquinolin-6-ol (1.0 equivalent) in anhydrous DCM or THF.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct generated during the acylation, preventing the protonation of the starting amine which would render it unreactive.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This temperature control is crucial to minimize potential side reactions and decomposition of the acyl chloride.

  • Addition of Acylating Agent: Slowly add a solution of dichloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintaining a slow addition rate helps to control the exothermicity of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is typically purified by recrystallization from ethanol to yield this compound as a solid.

Expected Yield: 75-85%

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O, O-H, C-Cl).

  • Melting Point: To assess purity.

Applications in Further Synthesis: A Gateway to Diverse Scaffolds

The true value of this compound lies in its potential for further chemical transformations. The presence of three distinct reactive sites—the phenolic hydroxyl group, the dichloroacetyl moiety, and the aromatic ring—allows for a wide range of derivatization reactions.

Derivatization_Pathways cluster_hydroxyl Hydroxyl Group Reactions cluster_dichloroacetyl Dichloroacetyl Group Reactions cluster_aromatic Aromatic Ring Reactions Intermediate 1-(Dichloroacetyl)-1,2,3,4- tetrahydroquinolin-6-ol Acylation Acylation (e.g., with 2-furoyl chloride) Intermediate->Acylation O-Acylation Etherification Etherification Intermediate->Etherification Williamson Ether Synthesis Reduction Reduction to Chloroacetyl or Acetyl Intermediate->Reduction Selective Reduction Substitution Nucleophilic Substitution of Cl Intermediate->Substitution SNAr or SN2 type EAS Electrophilic Aromatic Substitution Intermediate->EAS e.g., Nitration, Halogenation Quinfamide Quinfamide Acylation->Quinfamide Leads to Quinfamide

Figure 2: Potential derivatization pathways of the intermediate.

Protocol 1: Synthesis of Quinfamide via O-Acylation

The most prominent application of the title intermediate is the synthesis of Quinfamide, an effective antiamebic agent. This involves the acylation of the phenolic hydroxyl group.

Materials:

  • This compound

  • 2-Furoyl chloride

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the solution.

  • Addition of Acylating Agent: Cool the mixture to 0 °C and slowly add 2-furoyl chloride (1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: Follow a similar aqueous work-up procedure as described for the synthesis of the intermediate. The crude product can be purified by column chromatography on silica gel or recrystallization to afford Quinfamide.

General Protocols for Further Derivatization:

The following are generalized protocols that can be adapted and optimized for specific target molecules.

A. Oxidation of the Hydroxyl Group:

The phenolic hydroxyl group can be oxidized to a quinone moiety, which is a common pharmacophore.

  • Reagents: Oxidizing agents such as Fremy's salt (potassium nitrosodisulfonate) or Salcomine in the presence of oxygen.

  • General Procedure: Dissolve the intermediate in a suitable solvent (e.g., acetone, methanol). Add the oxidizing agent portion-wise at room temperature. Monitor the reaction by TLC. Upon completion, the product can be isolated by extraction and purified by chromatography.

B. Reduction of the Dichloroacetyl Group:

Selective reduction of the dichloroacetyl group can provide access to monochloroacetyl or acetyl derivatives, which may exhibit different biological activities.

  • Reagents: Mild reducing agents such as sodium borohydride in the presence of a phase-transfer catalyst or catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) to avoid reduction of the aromatic ring.

  • General Procedure: Dissolve the intermediate in a suitable solvent (e.g., ethanol, ethyl acetate). Add the reducing agent and stir at the appropriate temperature. After the reaction is complete, the product can be isolated by a standard work-up procedure.

C. Nucleophilic Substitution of the Chlorine Atoms:

The chlorine atoms of the dichloroacetyl group are susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups.

  • Nucleophiles: Amines, thiols, azides, etc.

  • General Procedure: Dissolve the intermediate in a polar aprotic solvent (e.g., DMF, DMSO). Add the nucleophile and a non-nucleophilic base (e.g., potassium carbonate) if necessary. Heat the reaction mixture to facilitate the substitution. The product can be isolated by precipitation or extraction.

Conclusion and Future Outlook

This compound is a valuable and versatile intermediate in organic synthesis. The protocols and application notes provided herein offer a solid foundation for its synthesis and derivatization. The strategic manipulation of its functional groups opens up a vast chemical space for the discovery of new bioactive molecules. Further research into the derivatization of this scaffold is warranted, particularly in the exploration of its potential as a precursor for novel anticancer and antiparasitic agents. The continued development of efficient and selective synthetic methodologies will undoubtedly expand the utility of this important building block in the field of medicinal chemistry.

References

  • PubChem. This compound. [Link]

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protocol for dichloroacetylation of primary and secondary amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Dichloroacetylation of Primary and Secondary Amines

Introduction: The Significance of the Dichloroacetyl Moiety

The introduction of a dichloroacetyl group into primary and secondary amines is a fundamental chemical transformation that yields N-substituted 2,2-dichloroacetamides. This functional group is not merely a synthetic curiosity; it is a cornerstone of numerous biologically active molecules. The dichloroacetyl group is a key pharmacophore in compounds like the antibiotic chloramphenicol and the herbicide safener benoxacor.[1][2][3] Furthermore, dichloroacetate (DCA) itself is under investigation for its ability to modulate cellular metabolism, particularly in cancer cells, by inhibiting pyruvate dehydrogenase kinase.[4][5][6] This has spurred significant interest in synthesizing dichloroacetylated compounds as potential therapeutic agents and molecular probes.

This guide provides researchers, scientists, and drug development professionals with a detailed understanding of the reaction's mechanism, practical considerations, and robust, step-by-step protocols for the efficient dichloroacetylation of primary and secondary amines.

Reaction Mechanism: Nucleophilic Acyl Substitution

The dichloroacetylation of an amine proceeds via a well-established nucleophilic addition-elimination mechanism.[7][8] The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbonyl carbon of the dichloroacetylating agent.

Causality of Reactivity: The carbonyl carbon in a reagent like dichloroacetyl chloride is rendered highly electrophilic (electron-deficient) due to the strong electron-withdrawing inductive effects of both the adjacent chlorine atoms and the carbonyl oxygen.[9][10] This makes it an excellent target for nucleophiles like amines.

The reaction progresses through a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., a chloride ion) and reforming the carbon-oxygen double bond. A final deprotonation step, typically facilitated by a base or another amine molecule, yields the neutral dichloroacetamide product.

Caption: General mechanism for the dichloroacetylation of an amine.

Choosing Your Dichloroacetylating Agent

The choice of reagent is critical and depends on factors like substrate reactivity, desired reaction conditions, and purification strategy.

ReagentStructureKey AdvantagesKey Considerations
Dichloroacetyl Chloride Cl₂HC(CO)ClHighly reactive, readily available, cost-effective.Reacts violently with nucleophiles; moisture-sensitive; generates corrosive HCl byproduct requiring a base.[7]
Dichloroacetic Anhydride (Cl₂HCCO)₂OLess volatile and less aggressive than the acyl chloride; good for sensitive substrates.Generates dichloroacetic acid as a byproduct which may require additional steps for removal.[11][12]
Ethyl Dichloroacetate Cl₂HC(CO)OEtMild reagent, suitable for specific applications.Less reactive, often requiring higher temperatures or catalysis; generates ethanol byproduct.[13]
Dichloromeldrum's Acid (DiCMA) C₆H₆Cl₂O₄Bench-stable solid, non-volatile, "green" reagent.[14][15][16]Byproducts are only acetone and CO₂, simplifying workup and often avoiding chromatography.[17]

General Considerations for Successful Dichloroacetylation

  • Solvent Selection: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are commonly used. They are inert to the highly reactive acylating agents and effectively dissolve a wide range of amine substrates.

  • Base Selection: When using dichloroacetyl chloride, a non-nucleophilic base is essential to scavenge the HCl generated.[18] Triethylamine (TEA) is common, but hindered bases like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) can be advantageous to avoid potential side reactions with the acyl chloride. At least one equivalent of base is required, though a slight excess (1.1-1.2 eq.) is often used to ensure complete neutralization.

  • Temperature Control: The reaction with dichloroacetyl chloride is highly exothermic. Initial addition of the acylating agent should be performed at low temperatures (e.g., 0 °C) to control the reaction rate and prevent side product formation.[18] The reaction is then typically allowed to warm to room temperature.

  • Stoichiometry: A slight excess of the dichloroacetylating agent (1.05-1.2 equivalents) is often used to ensure complete consumption of the valuable amine substrate.

  • Reaction Monitoring: Progress can be easily monitored by Thin Layer Chromatography (TLC). A new, less polar spot corresponding to the amide product should appear, while the starting amine spot is consumed.

  • Work-up and Purification: The work-up procedure is designed to remove unreacted reagents, the base hydrochloride salt, and other byproducts. This typically involves an aqueous wash. Purification is most commonly achieved by recrystallization for solid products or column chromatography for oils or impure solids.[19][20]

Detailed Experimental Protocols

Protocol 1: Dichloroacetylation of a Primary Aromatic Amine using Dichloroacetyl Chloride

This protocol details the synthesis of N-(4-bromophenyl)-2,2-dichloroacetamide.

Materials:

  • 4-Bromoaniline (1.0 eq)

  • Dichloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl(aq))

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromoaniline (1.0 g, 5.81 mmol) and anhydrous DCM (20 mL). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (0.97 mL, 6.97 mmol) to the stirred solution.

  • Acylating Agent Addition: Add dichloroacetyl chloride (0.62 mL, 6.39 mmol) dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl (20 mL) to quench the reaction and wash out excess TEA.

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-(4-bromophenyl)-2,2-dichloroacetamide as a white solid.

Protocol 2: A "Green" Approach for a Primary Alkyl Amine using Dichloromeldrum's Acid (DiCMA)

This protocol is adapted from procedures described for DiCMA, a user-friendly and environmentally benign reagent.[14][16]

Materials:

  • Benzylamine (1.0 eq)

  • Dichloromeldrum's Acid (DiCMA) (1.1 eq)

  • Acetonitrile (reagent grade)

Procedure:

  • Reaction Setup: In a simple vial or flask open to the air, dissolve benzylamine (0.50 g, 4.67 mmol) in acetonitrile (5 mL).

  • Reagent Addition: Add Dichloromeldrum's Acid (1.12 g, 5.13 mmol) to the solution in one portion. The reaction will typically show gas evolution (CO₂) and a slight exotherm.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The byproducts, acetone and CO₂, are volatile and are removed during this step.

  • Purification: The resulting crude product is often of high purity and may not require further purification. If necessary, trituration with a small amount of cold diethyl ether or recrystallization can be performed to yield pure N-benzyl-2,2-dichloroacetamide. The key advantage here is the typical avoidance of aqueous work-up and column chromatography.[15]

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Aqueous Work-up cluster_purification 4. Purification A Dissolve Amine & Base (if needed) in Solvent B Cool to 0 °C (for acyl chlorides) A->B C Add Dichloroacetylating Agent Dropwise B->C D Stir at RT C->D E Monitor by TLC D->E F Quench Reaction (e.g., add 1M HCl) E->F If Reaction Complete G Extract with Organic Solvent F->G H Wash with NaHCO₃ & Brine G->H I Dry (MgSO₄) & Concentrate H->I J Recrystallization or Column Chromatography I->J

Caption: A typical experimental workflow for dichloroacetylation.

Characterization of Dichloroacetamides

The synthesized products should be characterized using standard analytical techniques to confirm their structure and purity:

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the overall structure, with a characteristic singlet in the ¹H NMR spectrum for the -CHCl₂ proton (typically ~6.0-6.5 ppm).

  • Infrared (IR) Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretch will be present around 1660-1690 cm⁻¹.

  • Mass Spectrometry (MS): Will confirm the molecular weight. The isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio) is a definitive feature.

  • Melting Point: A sharp melting point is a good indicator of purity for solid products.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Yield Inactive acylating agent.Use a fresh bottle of dichloroacetyl chloride/anhydride, as they are moisture-sensitive.
Poorly nucleophilic amine.For electron-deficient amines, consider using a more potent acylating agent (e.g., the chloride over the anhydride) or a stronger, non-nucleophilic base like DBU.[18]
Multiple Products Reaction temperature too high.Ensure the initial addition of the acylating agent is done at 0 °C or below.
Di-acylation of primary amine.Use a slight excess of the amine relative to the acylating agent.
Unreacted Starting Amine Insufficient acylating agent.Use a slight excess (1.1 eq) of the dichloroacetylating agent.
Insufficient base.Ensure at least 1 equivalent of base is used to neutralize the generated HCl.
Difficult Purification Product is water-soluble.If the product is polar, after the initial work-up, back-extract the aqueous layers with additional organic solvent.
Unreacted amine co-elutes with product.During work-up, perform an extra wash with dilute acid (e.g., 1M HCl) to convert the residual amine into its water-soluble salt.

References

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.

  • Heard, D. M., & Lennox, A. J. J. (2021). Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent. Organic Letters, 23(9), 3368–3372.

  • University of Bristol Research Portal. (2021). Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent.

  • Sigma-Aldrich. (2021). Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent.

  • James, M. O., et al. (2017). Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1. Pharmacology & Therapeutics, 170, 166-177.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Dichloroacetyl Chloride in Organic Synthesis.

  • ACS Publications. (2021). Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent. Organic Letters.

  • Logemann, W., et al. (1961). Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. British Journal of Pharmacology and Chemotherapy, 17(2), 286–296.

  • Choi, J., & Reckhow, D. A. (2004). Fluorimetric Determination of Dichloroacetamide by RPLC with Postcolumn Detection. ResearchGate.

  • Doughty, H. W. (1925). THE REACTION OF DICHLORO-ACETIC ACID WITH AROMATIC AMINES. Journal of the American Chemical Society, 47(4), 1095–1098.

  • Wheeler, A. S., & Jennings, E. D. (1927). THE REACTION BETWEEN DICHLORO-ACETIC ACID AND AROMATIC AMINES. Journal of the American Chemical Society, 49(4), 1091–1095.

  • Hupp, E. R., et al. (2023). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 10(1), 38-44.

  • Kankotia, S., & Stacpoole, P. W. (2010). Anticancer drugs that target metabolism: Is dichloroacetate the new paradigm? International Journal of Cancer, 127(7), 1487-1492.

  • Clark, J. (2015). reaction between acyl chlorides and amines - addition / elimination. Chemguide.

  • James, M. O., et al. (2017). Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1. PubMed Central.

  • Koenig, G., et al. (2000). Chloroacetic Acids. Ullmann's Encyclopedia of Industrial Chemistry.

  • ResearchGate. (n.d.). Amidation of ethyl chloroacetate using La(OTf)3.

  • Hupp, E. R., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS ES&T Water, 2(1), 103-112.

  • ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.

  • Kim, C. (1973). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid. Theses and Dissertations.

  • Google Patents. (n.d.). Process of manufacturing dichloroacetyl chloride.

  • Basu, K., et al. (2006). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 118(6), 607-611.

  • Wikipedia. (n.d.). Dichloroacetamide.

  • Google Patents. (n.d.). Method of preparing dichloroacetamide.

  • Sigma-Aldrich. (n.d.). Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent.

  • Logemann, W., et al. (1961). Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. PubMed.

  • Wang, D., & Daugulis, O. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. Organic Letters, 22(8), 3147–3151.

  • Google Patents. (n.d.). Process for the purification of amines.

  • Clark, J. (2015). THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. Chemguide.

  • Wang, T. J., et al. (2004). Determination of dichloroacetic acid and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chromatography. Journal of Chromatography A, 1035(2), 271-275.

  • ResearchGate. (n.d.). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS.

  • YouTube. (2022). How to purify Amine?

  • YouTube. (2020). Anhydride reacting with amine to synthesize an acid and amide.

  • ACS Publications. (1927). THE REACTION BETWEEN DICHLORO-ACETIC ACID AND AROMATIC AMINES. Journal of the American Chemical Society.

  • University of Rochester. (n.d.). Workup: Amines.

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Ethyl Dichloroacetate.

  • USGS Publications Warehouse. (1999). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group.

  • PubChem. (n.d.). Ethyl dichloroacetate.

  • NCBI. (n.d.). Analytical Methods for Determining 1,1-Dichloroethane in Environmental Samples.

  • Clark, J. (2015). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide.

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Application Notes and Protocols for High-Throughput Screening of Tetrahydroquinoline Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydroquinoline Scaffold and the Imperative for High-Throughput Screening

The tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of the THQ ring system allows for extensive chemical modification, leading to the generation of large and diverse compound libraries. High-throughput screening (HTS) is an indispensable tool for rapidly evaluating these libraries to identify "hit" compounds that modulate the activity of a biological target.[4][5] This process utilizes automation, miniaturized assays, and robust data analysis to test thousands to millions of compounds efficiently.[4][5]

This guide provides an in-depth technical overview of the key considerations and methodologies for developing and executing successful HTS campaigns for THQ libraries. We will delve into specific, field-proven protocols for both biochemical and cell-based assays, emphasizing the rationale behind experimental choices and the implementation of rigorous quality control measures to ensure data integrity.

A critical consideration when screening THQ libraries, particularly those containing fused ring systems, is the potential for pan-assay interference compounds (PAINS).[6][7][8][9][10] Certain THQ derivatives have been identified as frequent hitters in HTS campaigns, with their activity often attributed to reactive byproducts rather than specific target engagement.[6][7][8][10] Therefore, a robust hit validation and counterscreening strategy, as discussed later in this guide, is paramount to eliminate false positives and focus resources on genuinely promising lead candidates.

Comparative Analysis of HTS Assay Formats for THQ Libraries

The choice of assay format is contingent on the biological target and the desired endpoint. Below is a comparative summary of common HTS assays applicable to THQ library screening.

Assay Type Principle Common Targets for THQs Advantages Disadvantages
Biochemical Assays Measures the direct effect of a compound on a purified biological target (e.g., enzyme, receptor).Kinases, Phosphatases, ProteasesDirect target engagement, mechanistic insights, fewer off-target effects.Lacks physiological context, may miss compounds requiring metabolic activation.
Cell-Based Assays Measures the effect of a compound on a cellular process or signaling pathway in living cells.GPCRs, Ion Channels, Nuclear Receptors, Signaling Pathways (e.g., mTOR)More physiologically relevant, accounts for cell permeability and metabolism.More complex, higher variability, potential for cytotoxicity to interfere with readout.

Protocol 1: Biochemical Screening of THQ Libraries Against Protein Kinases using TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for HTS of kinase inhibitors due to their sensitivity, robustness, and homogeneous format.[11][12] The LanthaScreen® technology is a widely used TR-FRET platform.[5][12][13][14]

Principle of the LanthaScreen® TR-FRET Kinase Assay

The assay measures the phosphorylation of a fluorescein-labeled substrate by a kinase. A terbium-labeled antibody specific for the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.[12]

Experimental Workflow

HTS_Workflow_Kinase cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Plates 1. Prepare THQ Library Plates (10 µM in DMSO) Dispense_Compounds 3. Dispense THQ Compounds (50 nL) Reagent_Mix 2. Prepare Kinase/Substrate/ATP Mix Add_Reagents 4. Add Kinase/Substrate/ATP Mix (10 µL) Dispense_Compounds->Add_Reagents Incubate_Reaction 5. Incubate at RT (60 min) Add_Reagents->Incubate_Reaction Add_Detection 6. Add Antibody/EDTA Mix (10 µL) Incubate_Reaction->Add_Detection Incubate_Detection 7. Incubate at RT (60 min) Add_Detection->Incubate_Detection Read_Plate 8. Read TR-FRET Signal Incubate_Detection->Read_Plate Data_Analysis 9. Calculate % Inhibition & Z' Read_Plate->Data_Analysis Hit_Selection 10. Identify Primary Hits Data_Analysis->Hit_Selection

Caption: Workflow for a TR-FRET-based kinase inhibitor screen.

Detailed Step-by-Step Protocol

Materials:

  • Kinase of interest (e.g., mTOR, PI3K)

  • LanthaScreen® Tb-labeled phospho-specific antibody

  • Fluorescein-labeled substrate peptide

  • ATP

  • TR-FRET Dilution Buffer

  • Kinase Buffer

  • EDTA

  • 384-well low-volume black plates

  • THQ compound library (e.g., 10 mM in DMSO)

  • Acoustic dispenser and automated liquid handlers

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of each THQ library compound (and controls) into a 384-well assay plate. This results in a final compound concentration of 10 µM in a 20 µL final assay volume.

  • Reagent Preparation:

    • Prepare a 2X Kinase/Substrate solution in Kinase Buffer.

    • Prepare a 2X ATP solution in Kinase Buffer.

    • Combine equal volumes of the 2X Kinase/Substrate and 2X ATP solutions to create the final 1X Kinase/Substrate/ATP reaction mix.

  • Kinase Reaction:

    • Dispense 10 µL of the 1X reaction mix into each well of the compound-plated assay plate.

    • Centrifuge the plate briefly to ensure proper mixing.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X Antibody/EDTA solution in TR-FRET Dilution Buffer. The EDTA stops the kinase reaction.

    • Add 10 µL of the 2X Antibody/EDTA solution to each well.

    • Centrifuge the plate briefly.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 495 nm (donor) and 520 nm (acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Calculate the percent inhibition for each compound relative to positive (no kinase) and negative (DMSO vehicle) controls.

    • Assess assay quality by calculating the Z'-factor from the controls on each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[15][16][17][18][19]

Protocol 2: Cell-Based Screening of THQ Libraries for GPCR Modulation

Cell-based assays are crucial for identifying compounds that modulate G-protein coupled receptors (GPCRs) in a more physiologically relevant context.[20][21] Measuring changes in intracellular second messengers, such as cyclic AMP (cAMP) or calcium (Ca2+), are common readouts for GPCR activation.[20][22][23][24][25][26][27]

Principle of a cAMP HTS Assay

This protocol describes a competitive immunoassay for the detection of cAMP, often utilizing HTRF® technology. The assay measures the displacement of a d2-labeled cAMP conjugate from a cryptate-labeled anti-cAMP antibody by endogenous cAMP produced by the cells. Activation of Gαs-coupled GPCRs increases cAMP levels, leading to a decrease in the HTRF signal. Conversely, activation of Gαi-coupled GPCRs decreases forskolin-stimulated cAMP levels, resulting in an increase in the HTRF signal.[20][22]

Experimental Workflow

HTS_Workflow_GPCR cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture & Seed Cells (expressing target GPCR) Dispense_Compounds 3. Add THQ Compounds to Cells Cell_Culture->Dispense_Compounds Compound_Plates 2. Prepare THQ Library Plates Compound_Plates->Dispense_Compounds Incubate_Compounds 4. Incubate at RT (30 min) Dispense_Compounds->Incubate_Compounds Add_Detection 5. Add Lysis & Detection Reagents Incubate_Compounds->Add_Detection Incubate_Detection 6. Incubate at RT (60 min) Add_Detection->Incubate_Detection Read_Plate 7. Read HTRF Signal Incubate_Detection->Read_Plate Data_Analysis 8. Calculate Fold Change & Z' Read_Plate->Data_Analysis Hit_Selection 9. Identify Primary Hits Data_Analysis->Hit_Selection

Caption: Workflow for a cell-based cAMP assay for GPCR screening.

Detailed Step-by-Step Protocol

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Cell culture medium and supplements

  • Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)

  • cAMP HTRF assay kit (e.g., from Cisbio) containing d2-labeled cAMP and cryptate-labeled antibody

  • Forskolin (for Gαi-coupled receptors)

  • 384-well white tissue culture-treated plates

  • THQ compound library

  • Automated liquid handlers

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Seed cells into 384-well plates at a density optimized for a robust signal window and incubate overnight.

  • Compound Addition:

    • Remove culture medium from the cell plates.

    • Add assay buffer.

    • Add THQ library compounds to the plates. For antagonist screening, add the compounds prior to the addition of an agonist.

  • Cell Stimulation:

    • For Gαs-coupled receptors, incubate with compounds for 30 minutes at room temperature.

    • For Gαi-coupled receptors, add forskolin to stimulate cAMP production, then add compounds and incubate.

  • Lysis and Detection:

    • Add the lysis buffer containing the HTRF detection reagents (d2-labeled cAMP and cryptate-labeled antibody) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Determine the activity of the THQ compounds relative to controls.

    • Calculate the Z'-factor to assess assay performance.[15][16][17][18][19]

Mechanism Spotlight: THQs as mTOR Inhibitors

Several THQ derivatives have been investigated as inhibitors of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1][2][3][21][28][29][30][31][32] The mTOR signaling pathway is frequently dysregulated in cancer, making it a prime therapeutic target.[32]

mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis THQ_Inhibitor Tetrahydroquinoline Inhibitor THQ_Inhibitor->mTORC1

Caption: Simplified mTOR signaling pathway highlighting the inhibitory role of THQ compounds.

mTORC1, a key complex in the pathway, integrates signals from growth factors via the PI3K/Akt axis.[28][31][32] When activated, mTORC1 phosphorylates downstream targets like p70S6K1 and 4E-BP1 to promote protein synthesis and cell growth, while simultaneously inhibiting autophagy.[28][32] THQ-based inhibitors can directly target the kinase activity of mTORC1, blocking these downstream effects and thereby represent a promising strategy for cancer therapy.[1][2][3]

Ensuring Trustworthiness: Hit Confirmation and Counterscreening

The primary HTS campaign identifies a set of "primary hits." However, this initial list is often contaminated with false positives.[33][34][35][36][37] A rigorous hit confirmation and validation cascade is essential to ensure that resources are focused on the most promising compounds.

Key Steps in Hit Validation:

  • Hit Confirmation: Re-test primary hits in the original assay, often in triplicate, to confirm their activity.[33][36]

  • Dose-Response Analysis: Generate concentration-response curves for confirmed hits to determine their potency (e.g., IC50 or EC50).

  • Orthogonal Assays: Validate hits using a different assay format that measures the same biological endpoint but with a different detection technology. This helps to eliminate technology-specific artifacts.[36]

  • Counterscreening for PAINS: This is especially critical for THQ libraries.

    • Technology-Specific Counterscreens: Use assays to identify compounds that interfere with the detection method itself (e.g., autofluorescence, luciferase inhibition).[33]

    • Promiscuity Counterscreens: Screen hits against unrelated targets to identify non-specific compounds.

    • Structural Triage: Computational filters can be used to flag known PAINS substructures, including certain fused THQs, for de-prioritization.[6][7][8][9][10]

  • Preliminary Structure-Activity Relationship (SAR): Analyze the activity of structurally related compounds to see if a consistent SAR is emerging, which is a hallmark of a valid hit series.[35]

By implementing these rigorous validation steps, researchers can confidently advance high-quality, specific, and promising THQ-based hits into the lead optimization phase of drug discovery.

References

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  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, M. G. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. ResearchGate. Retrieved from [Link]

  • Kumar, A., Kumar, K., Singh, S. K., & Singh, P. K. (2022). Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicinal Chemistry, 14(23), 1789-1809. Retrieved from [Link]

  • Harrill, J. A., Everett, L. J., Haggard, D. E., & Sheffield, T. (2024). Development and validation of CYP26A1 inhibition assay for high-throughput screening. Birth Defects Research, 116(1), 23-37. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustration of the mTOR-signaling pathway. ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Semantic Scholar. Retrieved from [Link]

  • Axtman, A. D., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(20), 14434-14446. Retrieved from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Michigan State University. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Wikipedia. (n.d.). mTOR. Wikipedia. Retrieved from [Link]

  • On HTS. (2023). Z-factor. On HTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram of the mTOR signalling pathway. ResearchGate. Retrieved from [Link]

  • Axtman, A. D., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. PubMed Central. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • Caron, E., et al. (2010). A comprehensive map of the mTOR signaling network. Molecular Systems Biology, 6, 453. Retrieved from [Link]

  • Practical Fragments. (2023). Beware of fused tetrahydroquinolines. Practical Fragments. Retrieved from [Link]

  • Saha, B., & Tavalai, N. (2018). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 8(20), e3053. Retrieved from [Link]

  • Filloux, A., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 9, 250. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. Retrieved from [Link]

  • Wu, G., et al. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 19(5), 626-634. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. Retrieved from [Link]

  • Davis, M. I., et al. (2010). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 666, 161-173. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Assay Guidance Manual. Retrieved from [Link]

  • Cisbio. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Cisbio. Retrieved from [Link]

  • Wu, G., et al. (2014). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 9(5), 561-571. Retrieved from [Link]

  • Wang, L., et al. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 18(1), 79-88. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature. Retrieved from [Link]

  • Slobodny, A., et al. (2014). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Journal of Biomolecular Screening, 19(5), 743-751. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Retrieved from [Link]

  • ResearchGate. (2009). Development of a universal high-throughput calcium assay for G-protein-coupled receptors with promiscuous G-protein Gα15/16. ResearchGate. Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Retrieved from [Link]

  • Axtman, A. D., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. ResearchGate. Retrieved from [Link]

  • Scott, A. D., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2115-2133. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Retrieved from [Link]

  • Hill, S. J., & Williams, C. (2004). Tools for GPCR drug discovery. Current Opinion in Pharmacology, 4(5), 517-523. Retrieved from [Link]

  • Zhang, X. D., et al. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening, 13(2), 91-100. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of Quinoline Derivative Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Dual Role of Quinolines and the Imperative of Cytotoxicity Profiling

Quinoline and its derivatives constitute a prominent class of nitrogen-containing heterocyclic compounds, forming the structural backbone of numerous synthetic compounds with a broad spectrum of biological activities.[1] Historically significant for their role in antimalarial drugs like quinine and chloroquine, the quinoline scaffold has become a vital pharmacophore in modern drug discovery.[2] Researchers have successfully developed quinoline-based agents with potent anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3]

Particularly in oncology, quinoline derivatives have shown exceptional promise. Their mechanisms of action are diverse, ranging from inhibiting cell proliferation and angiogenesis to inducing cell cycle arrest and apoptosis (programmed cell death).[3] However, the very properties that make these compounds effective against cancer cells can also pose a risk to healthy tissues. Therefore, a precise and comprehensive evaluation of their cytotoxic effects is a cornerstone of the preclinical drug development process.[1]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the cytotoxicity of novel quinoline derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring the generation of robust, reproducible, and meaningful data. We will cover assays that measure key indicators of cell health—metabolic activity, membrane integrity, and apoptotic pathways—and provide step-by-step protocols, data interpretation guidance, and troubleshooting advice.

II. Foundational Principles: Designing a Robust Cytotoxicity Study

Before embarking on specific assays, a well-designed experimental plan is critical. The choices made at this stage will directly impact the quality and clinical relevance of the data.

A. The Critical Choice: Selecting Relevant Cell Lines

The selection of appropriate cell lines is arguably the most crucial step in preclinical cytotoxicity screening.[4][5] Since the goal is often to identify compounds that are selectively toxic to cancer cells, the experimental design should ideally include:

  • A panel of cancer cell lines: Different cancer types (e.g., breast, lung, colon) and even different subtypes (e.g., MCF-7 and MDA-MB-231 for breast cancer) can exhibit varied sensitivity to a given compound due to their unique genetic and phenotypic characteristics.[4][5] Using a panel provides a broader understanding of the compound's spectrum of activity.

  • A non-cancerous control cell line: To assess selective toxicity, it is essential to test the compound against a "normal" cell line, such as human fibroblasts or immortalized kidney cells (e.g., HEK293).[6][7] A promising compound will show high potency against cancer cells but minimal impact on normal cells.

  • Relevance to the intended therapeutic application: If a compound is being developed for oral administration, for instance, including a gastrointestinal cell line like Caco-2 would be highly relevant.[6]

B. Understanding the Endpoints: What Are We Measuring?

Cytotoxicity is not a single event but a cascade of cellular responses. Different assays measure distinct cellular endpoints, providing a multi-faceted view of a compound's effect. The three primary categories are:

  • Metabolic Activity: Assays like the MTT assay measure the reduction of a substrate by metabolic enzymes (e.g., mitochondrial dehydrogenases) in living cells. A decrease in metabolic activity is often used as a proxy for a loss of cell viability.[8][9]

  • Membrane Integrity: Healthy cells maintain a selectively permeable plasma membrane. When cells undergo necrosis or late-stage apoptosis, this membrane becomes compromised. Assays like the Lactate Dehydrogenase (LDH) release assay quantify this damage by measuring the leakage of cytosolic components into the culture medium.[10][11]

  • Apoptotic Markers: Apoptosis is a controlled, programmed form of cell death that is a common mechanism for anticancer drugs.[12] Assays that measure the activation of key apoptotic enzymes, such as caspases 3 and 7, provide direct evidence of this specific cell death pathway.[13][14]

The following diagram illustrates the general workflow for conducting these cell-based cytotoxicity assays.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis A Select & Culture Appropriate Cell Lines C Determine Optimal Cell Seeding Density A->C B Prepare Quinoline Derivative Stock Solutions (e.g., in DMSO) E Treat Cells with Serial Dilutions of Quinoline Derivative B->E D Seed Cells in Multi-well Plates (e.g., 96-well) C->D D->E Allow cells to adhere F Incubate for a Defined Period (e.g., 24, 48, 72h) E->F G Add Assay-Specific Reagent (e.g., MTT, LDH Substrate, Caspase Substrate) F->G H Incubate as per Protocol G->H I Measure Signal (Absorbance or Luminescence) H->I J Calculate Percent Viability vs. Vehicle Control I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: General experimental workflow for cytotoxicity assessment.

III. Core Assays for Measuring Overall Cytotoxicity

This section provides detailed protocols for two of the most widely used assays to determine the overall cytotoxic effect of quinoline derivatives, quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that inhibits a biological process (like cell proliferation) by 50%.[1]

A. MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method that serves as a reliable indicator of cell viability by measuring mitochondrial metabolic activity.[8][9]

Principle: The assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[8][15] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[8]

G cluster_cell In Viable Cell Mitochondria cluster_measurement Measurement Step MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Mitochondrial Dehydrogenases (NAD(P)H) Solubilization Add Solubilizing Agent (e.g., DMSO) Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Creates colored solution

Caption: Principle of the MTT cytotoxicity assay.

Protocol: MTT Cell Viability Assay

Materials:

  • MTT (5 mg/mL in sterile PBS)[12]

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • Sterile 96-well flat-bottom cell culture plates

  • Selected cell lines and complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (capable of reading absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[8]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., medium with the same final concentration of DMSO used to dissolve the compound, typically <0.5%) and untreated control wells.[16]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[17]

    • Expert Tip: Using serum-free and phenol red-free medium during this step is crucial as serum components can interfere with MTT reduction and phenol red can affect absorbance readings.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Visually inspect for the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[8]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 540-570 nm using a microplate reader.

B. LDH Assay: A Measure of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the loss of plasma membrane integrity.[11]

Principle: LDH is a stable cytosolic enzyme that is present in most cell types.[18] Upon damage to the plasma membrane—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium.[19] The assay measures the activity of this released LDH through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan formed is directly proportional to the amount of LDH released, and thus, to the number of lysed cells.[10][11]

G cluster_cell Cell Response cluster_reaction Enzymatic Reaction in Medium IntactCell Viable Cell (Membrane Intact) LDH is intracellular LysedCell Damaged Cell (Membrane Compromised) IntactCell->LysedCell Cytotoxic Event LDH LDH Released into Medium LysedCell->LDH Leaks out Lactate Lactate + NAD+ Pyruvate Pyruvate + NADH Lactate->Pyruvate LDH INT INT (Tetrazolium Salt) Formazan Formazan (Red Product) INT->Formazan Diaphorase / NADH Measurement Measurement Formazan->Measurement Measure Absorbance (~490 nm)

Caption: Principle of the LDH cytotoxicity assay.

Protocol: LDH Release Assay

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific), which typically includes LDH substrate mix, assay buffer, and a stop solution.[10][11]

  • Sterile 96-well flat-bottom cell culture plates

  • Lysis Buffer (often 10X, provided with the kit)

  • Microplate reader (capable of reading absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is critical to set up the following controls on the same plate:[10]

    • Spontaneous LDH Release: Untreated cells (measures background LDH release).

    • Maximum LDH Release: Untreated cells to which Lysis Buffer will be added (represents 100% cytotoxicity).

    • Medium Background: Culture medium without cells.

  • Induce Maximum Lysis: 45 minutes before the end of the treatment incubation, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.[11]

  • Sample Collection: After the treatment incubation, centrifuge the plate (if using suspension cells). Carefully transfer 50 µL of supernatant from each well to a fresh 96-well plate.

    • Expert Tip: Be extremely careful not to disturb the cell monolayer, as this can artificially increase LDH release and lead to high variability.[20]

  • Reagent Addition: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[11]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance.[11]

IV. Mechanistic Insights: Uncovering Apoptotic Pathways

Many effective anticancer quinoline derivatives exert their effects by inducing apoptosis.[21] It is therefore crucial to determine if a test compound activates this specific cell death pathway.

Caspase-Glo® 3/7 Assay: Detecting the Executioners of Apoptosis

Caspases are a family of proteases that are central to the apoptotic process.[22] Caspases-3 and -7 are key "executioner" caspases; their activation leads to the cleavage of cellular proteins and the ultimate disassembly of the cell.[22]

Principle: The Caspase-Glo® 3/7 Assay is a luminescent method that measures the combined activity of caspases-3 and -7.[13] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a target for cleavage by both caspases-3 and -7.[13][22] In the presence of active caspases, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase (also in the reagent) to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.[13] The single-reagent format also includes cell lysis components, simplifying the workflow.[13]

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Sterile, opaque-walled 96-well plates (white plates are recommended for luminescence)

  • Luminometer or a microplate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the quinoline derivative as described in the MTT protocol (steps 1-3). Include appropriate vehicle controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's protocol.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours.

    • Expert Tip: The "add-mix-measure" format is simple, but optimizing incubation time is key. A time-course experiment may be necessary to capture the peak caspase activity, which can be transient.

  • Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is stable for several hours.

V. Data Presentation and Interpretation

Calculating Percent Viability/Cytotoxicity:

  • For MTT:

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

  • For LDH:

    • % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

Determining the IC50: The IC50 value is determined by plotting the percent viability (or inhibition) against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Example Data: The following table summarizes reported IC50 values for various quinoline derivatives, illustrating how data can be presented.

Compound/DerivativeCell LineIC50 (µM)Exposure Time (h)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.548[1]
2-phenylquinolin-4-amineHT-29 (Colon)8.12Not Specified[1]
BAPPNHepG2 (Liver)3.3 (µg/mL)Not Specified[23]
BAPPNMCF-7 (Breast)3.1 (µg/mL)Not Specified[23]
Pyrazolo[4,3-f]quinoline (1M)NUGC-3 (Gastric)<8Not Specified[24]

VI. Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; "Edge effect" in 96-well plates.Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[25]
Low Absorbance/Signal in MTT Assay Cell density is too low; Insufficient incubation time with MTT reagent.Optimize cell seeding density with a titration experiment. Increase MTT incubation time to 3-4 hours.[16][25]
High Background in LDH Assay Serum in the medium contains LDH; Rough handling of cells during medium changes.Use serum-free medium for the assay period if possible. Handle plates gently and avoid forceful pipetting.[16][20]
Compound Precipitation Poor solubility of the quinoline derivative in the culture medium.Check the compound's solubility. Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic (typically <0.5%).[16]

VII. Conclusion

The evaluation of cytotoxicity is a multifaceted process that is indispensable for the development of safe and effective quinoline-based therapeutics. By employing a strategic combination of assays that probe different cellular mechanisms—metabolic health, membrane integrity, and apoptosis—researchers can build a comprehensive cytotoxicity profile. The protocols and principles outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, thereby enabling informed decisions in the critical path of drug discovery.

VIII. References

  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. Retrieved from BenchChem website.

  • BenchChem. (n.d.). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols. Retrieved from BenchChem website.

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Retrieved from BenchChem website.

  • de Souza, M. V. N., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. European Journal of Medicinal Chemistry, 196, 112297.

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Kumar, S., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 25(10), 2785-2804.

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • ResearchGate. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]

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Application Notes and Protocols for Assessing the Anticancer Potential of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: A Strategic Framework for Anticancer Drug Discovery

The journey of a novel small molecule from a laboratory curiosity to a potential clinical candidate is a rigorous and multi-step process. Anticancer drug development, in particular, demands a tiered and strategic approach to evaluation, designed to efficiently identify compounds with genuine therapeutic promise while minimizing the investment in those destined to fail. This guide provides a comprehensive overview of the methodologies and detailed protocols essential for this endeavor. Our philosophy is not merely to present a checklist of assays but to instill a logical framework that progresses from high-throughput screening to nuanced in vivo validation, ensuring that each experimental step provides clear, actionable data to inform the critical " go/no-go " decisions in the drug discovery pipeline.[1][2][3]

The core principle of this framework is a step-wise progression from broad, initial assessments to increasingly complex and physiologically relevant models.[1] We begin with high-throughput in vitro assays to quickly assess the general cytotoxic or cytostatic effects of a large number of compounds. Promising "hits" from this stage are then subjected to a battery of cell-based assays to elucidate their mechanisms of action, such as the induction of apoptosis or cell cycle arrest. Finally, the most promising candidates are advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic properties in a whole-organism context.[4]

Phase 1: Initial Screening and Viability Assessment

The primary objective of the initial screening phase is to identify compounds that exhibit cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) activity against cancer cells from a large library of small molecules. High-throughput screening (HTS) methodologies are indispensable at this stage, allowing for the rapid and cost-effective evaluation of thousands of compounds.[5][6]

Core Concept: Assessing Cell Viability

A variety of assays are available to measure cell viability, each with its own advantages and limitations. A common and robust method is the MTT assay, which measures the metabolic activity of cells.[7][8]

Causality behind the choice of MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[7][9] Its simplicity, reliability, and adaptability to a 96-well plate format make it ideal for high-throughput screening.[7][10]

Experimental Workflow: High-Throughput Screening Cascade

HTS_Workflow cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanistic Studies Compound_Library Small Molecule Library Primary_Screen Primary Screen (Single High Concentration) MTT Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (>50% Growth Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (Multiple Concentrations) MTT Assay Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Selectivity_Screen Selectivity Screening (Normal vs. Cancer Cell Lines) IC50_Determination->Selectivity_Screen Lead_Candidates Lead Candidates Selectivity_Screen->Lead_Candidates

Caption: High-throughput screening workflow for anticancer compounds.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Novel small molecules (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[11]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11]

    • Include wells with medium only as a blank control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the small molecules in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well.[11]

    • Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[11]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[11]

Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary Table:

CompoundCancer Cell LineIC50 (µM)
Molecule A MCF-7 (Breast)5.2
Molecule B A549 (Lung)12.8
Molecule C HCT116 (Colon)2.1

Phase 2: Elucidating the Mechanism of Action

Once a compound has demonstrated potent and selective anticancer activity, the next critical step is to understand how it works. This involves investigating its effects on key cellular processes that are often dysregulated in cancer, such as apoptosis and the cell cycle.

Apoptosis: The "Suicide" Program

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis. Many effective anticancer drugs exert their effects by inducing apoptosis in cancer cells.

Causality behind the choice of Annexin V/PI Assay: The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[12][13][14] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live cells. Therefore, by co-staining with fluorescently labeled Annexin V and PI, we can distinguish between:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol: Apoptosis Detection by Annexin V/PI Staining

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed and treat cells with the novel small molecule for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[14]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]

    • Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.[15]

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

Cell Cycle: The Engine of Proliferation

Uncontrolled cell proliferation is a hallmark of cancer.[16] Many anticancer drugs function by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing.

Causality behind the choice of Propidium Iodide Staining for Cell Cycle Analysis: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[17] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By staining cells with PI and analyzing them by flow cytometry, we can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17][18]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol[18][19]

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[19][20]

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[18][19]

    • Incubate on ice for at least 30 minutes.[20] (Cells can be stored at -20°C for several weeks).[19]

  • Staining:

    • Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.[19]

    • Wash the cell pellet twice with PBS.[20]

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.[18]

    • Analyze the PI histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathway Analysis

Signaling_Pathway Small_Molecule Novel Small Molecule Target_Protein Target Protein (e.g., Kinase) Small_Molecule->Target_Protein Inhibition Downstream_Effector Downstream Effector (e.g., Transcription Factor) Target_Protein->Downstream_Effector Phosphorylation Cascade Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effector->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Effector->Apoptosis

Sources

Application Notes and Protocols for the Synthesis of Substituted 1,2,3,4-Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic motif extensively found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its rigid, partially saturated bicyclic structure provides a three-dimensional architecture that is ideal for precise interactions with biological targets. Consequently, THQ derivatives have demonstrated a remarkable spectrum of biological activities, including antitumor, antiviral, antibacterial, antihypertensive, and neuroprotective properties.[1][2][3] The critical role of this scaffold in drug discovery has spurred the continuous development of novel and efficient synthetic methodologies to access structurally diverse and stereochemically complex THQ analogues.

This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a detailed exploration of key synthetic strategies for constructing substituted 1,2,3,4-tetrahydroquinolines, moving beyond a simple recitation of protocols to explain the underlying principles and rationale behind each method. We will delve into both classical and contemporary techniques, offering field-proven insights and step-by-step protocols to empower the synthesis of this vital class of compounds.

Reductive Strategies: Direct Routes from Quinolines and their Derivatives

One of the most direct approaches to 1,2,3,4-tetrahydroquinolines is the reduction of the corresponding aromatic quinoline precursors. This strategy is attractive for its atom economy and the ready availability of a wide range of substituted quinolines. The primary challenge lies in controlling the chemo- and enantioselectivity of the reduction.

Catalytic Asymmetric Hydrogenation of Quinolines

Catalytic asymmetric hydrogenation (CAH) stands as a premier method for producing enantiomerically enriched THQs. This technique involves the reduction of the pyridine ring of a quinoline substrate using molecular hydrogen in the presence of a chiral metal catalyst. Iridium and Ruthenium-based catalysts are most prominent in this field.

Causality in Experimental Choices: The choice of catalyst and reaction conditions is paramount for success. The metal center (e.g., Ir, Ru) activates hydrogen, while the chiral ligand (e.g., MeO-BIPHEP, Josiphos) creates a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer. The solvent can influence catalyst solubility and activity, and additives like iodine can act as crucial co-catalysts to enhance reactivity and selectivity. A key consideration is chemoselectivity: typically, the pyridine ring is reduced preferentially over the carbocyclic ring.[4] However, specific catalyst systems have been developed that can anomalously reduce the carbocyclic ring to yield 5,6,7,8-tetrahydroquinolines.[4][5][6][7]

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Alkylquinolines

This protocol is adapted from the work of Zhou and co-workers, which describes a highly efficient enantioselective hydrogenation of 2-alkylquinolines.[8]

Materials:

  • 2-Alkylquinoline (e.g., Quinaldine) (1.0 mmol)

  • [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%)

  • (R)-MeO-BIPHEP (0.011 mmol, 1.1 mol%)

  • Iodine (I₂) (0.03 mmol, 3 mol%)

  • Toluene (Anhydrous, 2 mL)

  • Hydrogen gas (H₂)

Equipment:

  • Autoclave or high-pressure hydrogenation reactor

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ and (R)-MeO-BIPHEP to a dry reaction vessel.

  • Substrate Addition: Add the 2-alkylquinoline and iodine to the vessel.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Setup: Seal the vessel, remove it from the glovebox, and place it in the autoclave.

  • Hydrogenation: Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 50 atm H₂).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 1,2,3,4-tetrahydroquinoline.

Self-Validation: The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reduction of Quinolin-2(1H)-ones

An alternative reductive approach involves the deoxygenation of quinolin-2(1H)-ones (carbostyrils). This method is particularly useful when the desired substitution pattern is more easily accessed via the quinolinone scaffold. Classical methods often require harsh reducing agents like lithium aluminum hydride. More recent developments have introduced milder and more functional-group-tolerant reagents.

A notable modern method employs a Samarium(II) iodide/water/triethylamine system, which proceeds under mild conditions via a C-O bond cleavage mechanism.[9]

Cycloaddition Strategies: The Povarov Reaction

The Povarov reaction is a powerful and versatile multicomponent reaction for synthesizing highly substituted THQs.[1][10] In its most common form, it is a formal [4+2] cycloaddition (an imino Diels-Alder reaction) involving an aniline, an aldehyde, and an activated alkene.[10][11] This one-pot process allows for the rapid assembly of complex molecular architectures from simple, readily available starting materials.

Mechanistic Insight: The reaction typically proceeds through the following steps:

  • Formation of an electron-rich imine from the condensation of the aniline and the aldehyde, catalyzed by a Lewis or Brønsted acid.

  • The acid catalyst activates the imine towards nucleophilic attack.

  • The activated alkene (dienophile) reacts with the imine (azadiene) in a [4+2] cycloaddition to form the THQ ring.

The ability to vary all three components makes this reaction exceptionally valuable for generating chemical libraries for drug discovery. Enantioselective variants, often employing chiral phosphoric acids, have been developed to produce optically active THQs.[12]

Protocol 2: Three-Component Povarov Reaction for cis-2,4-Disubstituted THQs

This protocol is based on the chiral phosphoric acid-catalyzed synthesis of cis-2,4-disubstituted tetrahydroquinolines, a method that provides excellent diastereoselectivity and enantioselectivity.[12]

Materials:

  • Aniline (1.2 mmol)

  • Aldehyde (1.0 mmol)

  • Benzyl N-vinylcarbamate (1.5 mmol)

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP) (0.1 mmol, 10 mol%)

  • Dichloromethane (CH₂Cl₂, anhydrous, 2 mL)

  • Molecular sieves (4 Å)

Equipment:

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Setup: To a flame-dried round-bottom flask containing a stir bar and activated 4 Å molecular sieves, add the chiral phosphoric acid catalyst.

  • Reagent Addition: Under an inert atmosphere, add the aniline, aldehyde, and benzyl N-vinylcarbamate.

  • Solvent: Add anhydrous dichloromethane via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired cis-2,4-disubstituted tetrahydroquinoline.

Self-Validation: The diastereomeric ratio can be determined from the crude ¹H NMR spectrum. Enantiomeric excess is determined by chiral HPLC. The final structure should be confirmed by NMR and mass spectrometry.

Domino and Tandem Reaction Sequences

Domino reactions, also known as tandem or cascade reactions, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple bond-forming events in a single operation without isolating intermediates.[2][3] Several elegant domino strategies have been devised for THQ synthesis.

Reduction-Reductive Amination Cascade

This powerful strategy typically starts with an ortho-nitro-substituted aromatic ketone or aldehyde bearing a side chain.[2][13] A single catalytic hydrogenation step can initiate a cascade of events:

  • Nitro Group Reduction: The aromatic nitro group is reduced to an aniline.

  • Intramolecular Condensation: The newly formed aniline intramolecularly condenses with the side-chain carbonyl group to form a cyclic imine or enamine.

  • Imine Reduction: The cyclic imine is subsequently reduced under the same hydrogenation conditions to yield the final THQ product.

This approach is highly efficient for creating 2- and 2,4-substituted THQs with excellent diastereoselectivity, often favoring the cis isomer.[13]

Workflow for Reduction-Reductive Amination

G Start o-Nitroaryl Ketone/Aldehyde Step1 Catalytic Hydrogenation (e.g., H₂, Pd/C) Start->Step1 Intermediate1 Aniline Intermediate Step1->Intermediate1 Step2 Intramolecular Condensation Intermediate1->Step2 Intermediate2 Cyclic Imine/Enamine Step2->Intermediate2 Step3 In situ Reduction Intermediate2->Step3 End Substituted 1,2,3,4-Tetrahydroquinoline Step3->End

Caption: Domino sequence for THQ synthesis via catalytic hydrogenation.

Classical Annulation Methods and Modern Adaptations

Classical name reactions for quinoline synthesis can be adapted to produce THQs, typically by incorporating a final reduction step.

The Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone).[14][15][16] The reaction is usually catalyzed by acid or base and proceeds via an aldol-type condensation followed by cyclodehydration to form a quinoline. To obtain the corresponding THQ, a subsequent reduction step (e.g., catalytic hydrogenation, NaBH₄) is required. One-pot procedures that combine the Friedländer synthesis with an in-situ reduction of the starting o-nitroaryl aldehyde have been developed, providing a practical and scalable route.[17]

The Skraup-Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under strong acid catalysis.[18][19] The α,β-unsaturated carbonyl can be generated in situ, for example, from the dehydration of glycerol (in the Skraup variation) or an aldol condensation.[18] The reaction mechanism is complex but ultimately leads to the quinoline core.[20][21] Similar to the Friedländer synthesis, a separate reduction step is necessary to access the THQ scaffold.

Data Presentation: Comparison of Synthetic Strategies

Method Key Advantages Common Limitations Stereocontrol Starting Materials
Catalytic Asymmetric Hydrogenation Excellent enantiocontrol, high atom economy, direct.Requires specialized chiral catalysts and high-pressure equipment. Substrate scope can be limited.Excellent (Enantioselective)Substituted Quinolines
Povarov Reaction High convergence, builds complexity rapidly, wide substrate scope.Can generate multiple stereoisomers if not controlled. Requires activated alkenes.Good to Excellent (Diastereo- and Enantioselective variants exist)Anilines, Aldehydes, Alkenes
Domino Reduction-Cyclization High efficiency (one-pot), good diastereoselectivity, operational simplicity.Synthesis of starting materials can be multi-step.Good (Often Diastereoselective)o-Nitroaryl Carbonyls
Friedländer/Skraup Synthesis + Reduction Utilizes simple, readily available starting materials. Robust and scalable.Often requires harsh conditions (strong acid/base). Two separate steps are typically needed.Generally poor unless a chiral reducing agent is used in the second step.o-Aminoaryl Carbonyls, α-Methylene Ketones, Anilines

Conclusion and Future Outlook

The synthesis of substituted 1,2,3,4-tetrahydroquinolines continues to be a dynamic and evolving field of research. While classical methods like the Friedländer and Skraup-Doebner-von Miller reactions provide a solid foundation, modern strategies such as catalytic asymmetric hydrogenation, the Povarov reaction, and innovative domino sequences have revolutionized access to these important molecules. These contemporary methods offer unparalleled control over stereochemistry and allow for the rapid generation of molecular diversity, which is crucial for modern drug discovery programs. The choice of synthetic route will ultimately depend on the specific substitution pattern desired, the required stereochemistry, and considerations of scale and efficiency. As catalyst development and reaction engineering advance, we can anticipate the emergence of even more powerful and sustainable methods for constructing this privileged heterocyclic scaffold.

References

  • Kuwano, R., Ikeda, R., & Hirasada, K. (2015). Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines.
  • Kuwano, R., Ikeda, R., & Hirasada, K. (2015). Catalytic asymmetric hydrogenation of quinoline carbocycles. Semantic Scholar.
  • Kuwano, R., Ikeda, R., & Hirasada, K. (2015).
  • Various Authors. (2025). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview.
  • de Paiva, W. F., Rego, Y. F., de Fátima, Â., & Fernandes, S. A. The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Journal of the Brazilian Chemical Society.
  • Various Authors. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines.
  • Various Authors. (2025). Important role of H2 spillover in asymmetric hydrogenation of quinolines in hybrid systems.
  • Kuwano, R., et al. (2015).
  • Various Authors. Synthesis of fused tetrahydroquinoline using Povarov reaction.
  • Various Authors. Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • Bunce, R. A., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.
  • Bunce, R. A., et al. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI.
  • Bunce, R. A., Herron, D. M., Johnson, L. B., & Kotturi, S. V. (2001). Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction. The Journal of Organic Chemistry, 66(8), 2822–2827.
  • Friedländer synthesis. Wikipedia.
  • Doebner–Miller reaction. Wikipedia.
  • Muñoz, G., & Dudley, G. B. (2015). Synthesis of 1,2,3,4‐Tetrahydroquinolines Including Angustureine and Congeneric Alkaloids. A Review. ChemInform.
  • Various Authors. A Method for the Synthesis of 1,2,3,4‐Tetrahydroquinolines through Reduction of Quinolin‐2(1H)‐ones Promoted by SmI2/H2O/Et3N.
  • Various Authors. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • Various Authors. The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Various Authors. Friedlaender Synthesis. Organic Chemistry Portal.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts.
  • Li, A.-H., et al. (2010).

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Application of Tetrahydroquinoline Derivatives in Prostate Cancer Research: Advanced Protocols and Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Tetrahydroquinoline Derivatives in Prostate Cancer

Prostate cancer remains a significant global health challenge, with the progression to castration-resistant prostate cancer (CRPC) representing a critical hurdle in its management. The reliance of CRPC on androgen receptor (AR) signaling, even in a low-androgen environment, necessitates the development of novel therapeutic strategies that can overcome resistance mechanisms to current anti-androgen therapies like enzalutamide. Tetrahydroquinoline (THQ) derivatives have emerged as a promising class of small molecules, demonstrating potent anti-cancer properties through diverse mechanisms of action.

This guide provides an in-depth overview of the application of THQ derivatives in prostate cancer research, focusing on their utility as both direct AR antagonists and as modulators of other key oncogenic pathways, such as the Retinoic acid receptor-related Orphan Receptor γ (RORγ). We present detailed, field-proven protocols for the evaluation of these compounds, from initial in vitro cytotoxicity screening to in vivo efficacy studies, with the aim of equipping researchers with the practical knowledge to effectively investigate this promising therapeutic class.

Key Tetrahydroquinoline Derivatives and Their Mechanisms of Action

The versatility of the tetrahydroquinoline scaffold allows for chemical modifications that can be tailored to target different proteins implicated in prostate cancer progression. Two primary mechanisms have been extensively explored:

  • Androgen Receptor (AR) Antagonism: Many THQ derivatives are designed to directly compete with androgens for binding to the AR ligand-binding domain. This prevents AR nuclear translocation, DNA binding, and the transcription of genes essential for prostate cancer cell proliferation and survival, such as Prostate-Specific Antigen (PSA). A notable example is the derivative C2 , which has shown a potent AR antagonist activity with an IC50 of 0.019 μM and efficacy against AR mutants that confer resistance to enzalutamide.[1]

  • RORγ Inverse Agonism: The nuclear receptor RORγ has been identified as a driver of AR expression, making it an attractive therapeutic target in CRPC.[2] THQ derivatives, such as 13e (XY039) and 14a (XY077) , have been developed as RORγ inverse agonists.[2] By inhibiting RORγ activity, these compounds can suppress AR expression and the growth of AR-positive prostate cancer cells. This provides an alternative strategy to circumvent resistance mechanisms that are intrinsic to the AR itself.

Application Notes: Practical Considerations for In Vitro Studies

Compound Preparation and Storage

The successful application of THQ derivatives in cell-based assays hinges on their proper handling and preparation.

  • Solubility: Most THQ derivatives are hydrophobic and require solubilization in an organic solvent, typically dimethyl sulfoxide (DMSO), to prepare high-concentration stock solutions (e.g., 10-20 mM). It is crucial to ensure complete dissolution before making serial dilutions.

  • Stock Solutions: Prepare stock solutions in sterile, high-quality DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles, which can lead to compound degradation. Store these aliquots at -20°C or -80°C for long-term stability.

  • Working Dilutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentrations. It is critical to maintain a consistent and low final DMSO concentration (typically ≤ 0.1% v/v) across all experimental conditions, including vehicle controls, to avoid solvent-induced cytotoxicity.

Choosing the Right Prostate Cancer Cell Line

The selection of an appropriate cell line is paramount for obtaining clinically relevant data. Prostate cancer cell lines exhibit varying dependencies on AR signaling and express different AR variants.

  • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line. It expresses a mutated AR (T877A), which can be activated by androgens, estrogens, and some progestins. This cell line is a workhorse for studying AR antagonists in a hormone-sensitive context.

  • 22Rv1: A human prostate carcinoma epithelial cell line derived from a xenograft that relapsed after castration.[3] It expresses both full-length AR and constitutively active AR splice variants (like AR-V7), making it a valuable model for CRPC and for testing compounds against enzalutamide resistance.[3]

  • PC-3 and DU-145: Androgen-independent human prostate cancer cell lines that are AR-negative. They are useful as negative controls to assess the AR-dependency of a THQ derivative's cytotoxic effects and to investigate off-target mechanisms.

Quantitative Data Summary

The following table summarizes the reported anti-proliferative activities of representative RORγ inverse agonist THQ derivatives in various AR-positive prostate cancer cell lines.

CompoundTargetCell LineIC50 (μM)Citation
13e (XY039) RORγLNCaP4.89[2]
C4-2B5.21[2]
22Rv13.55[2]
14a (XY077) RORγLNCaP6.54[2]
C4-2B8.32[2]
22Rv14.13[2]

Experimental Protocols

The following protocols provide a step-by-step guide for the characterization of THQ derivatives in prostate cancer research.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a colorimetric assay to assess the impact of THQ derivatives on the metabolic activity of prostate cancer cells, serving as an indicator of cell viability.

Rationale: The MTT assay is a robust and high-throughput method to determine the cytotoxic or cytostatic effects of a compound. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC-3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Tetrahydroquinoline derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the THQ derivative in complete growth medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.

    • Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the THQ derivative.

    • Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Analysis of AR and PSA Protein Expression by Western Blot

This protocol details the procedure to assess whether a THQ derivative affects the protein levels of the androgen receptor and its downstream target, PSA.

Rationale: Western blotting allows for the specific detection and semi-quantification of target proteins in cell lysates. A reduction in AR and/or PSA protein levels following treatment with a THQ derivative provides strong evidence of AR pathway inhibition.

Materials:

  • Treated cell pellets from LNCaP or 22Rv1 cells

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-AR, Anti-PSA, Anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Wash treated cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-AR at 1:1000 dilution, anti-PSA at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis using software like ImageJ to quantify the protein band intensities, normalizing to the loading control (GAPDH).

Protocol 3: RORγ Reporter Gene Assay

This protocol is designed to measure the ability of THQ derivatives to act as inverse agonists for RORγ using a luciferase reporter system.

Rationale: This cell-based assay provides a quantitative measure of a compound's ability to modulate the transcriptional activity of RORγ. It typically uses a cell line (e.g., HEK293T) co-transfected with a construct expressing the RORγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a reporter construct containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). An inverse agonist will reduce the constitutive activity of RORγ, leading to a decrease in luciferase expression and light output.

[4]Materials:

  • HEK293T cells

  • Expression vector for GAL4-RORγ-LBD

  • Reporter vector with GAL4 UAS-luciferase

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 96-well white, clear-bottom assay plates

  • THQ derivative

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect HEK293T cells with the GAL4-RORγ-LBD and GAL4 UAS-luciferase plasmids according to the transfection reagent manufacturer's protocol.

    • Plate the transfected cells into a 96-well assay plate.

  • Compound Treatment:

    • After 18-24 hours, treat the cells with various concentrations of the THQ derivative. Include a vehicle control (DMSO).

    • Incubate for an additional 20-24 hours.

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided in the luciferase assay kit.

    • Measure the firefly luciferase activity using a luminometer according to the kit's instructions. 4[5][6]. Data Analysis:

    • Normalize the luciferase activity if a co-transfected control reporter (e.g., Renilla luciferase) is used.

    • Calculate the percentage of RORγ inhibition relative to the vehicle control.

    • Plot the inhibition percentage against the log of the compound concentration to determine the IC50 value.

Signaling Pathways Targeted by THQ Derivatives

G cluster_AR AR Signaling Pathway cluster_RORg RORγ Signaling Pathway Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer THQ_AR THQ Derivative (AR Antagonist) THQ_AR->AR Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Transcription Gene Transcription (PSA, TMPRSS2) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation RORg RORγ AR_gene AR Gene Transcription RORg->AR_gene Drives THQ_RORg THQ Derivative (RORγ Inverse Agonist) THQ_RORg->RORg Inhibits AR_gene->AR

Caption: Tetrahydroquinoline derivatives can inhibit prostate cancer growth via AR antagonism or RORγ inverse agonism.

Protocol 4: In Vivo Efficacy in a 22Rv1 Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a lead THQ derivative in a subcutaneous xenograft model using the CRPC cell line 22Rv1.

Rationale: In vivo studies are essential to validate the therapeutic potential of a compound. The 22Rv1 xenograft model in castrated male immunodeficient mice mimics the clinical scenario of CRPC, providing a robust platform to assess a drug's ability to inhibit tumor growth in a complex biological system.

Materials:

  • Male immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old

  • 22Rv1 cells

  • Matrigel

  • Lead THQ derivative

  • Vehicle solution (e.g., 0.5% methylcellulose and 0.1% Tween-80 in sterile water)

  • Calipers

  • Anesthesia

  • Surgical tools for castration (if starting with intact mice)

Procedure:

  • Animal Acclimatization and Castration:

    • Allow mice to acclimatize for at least one week.

    • Surgically castrate the mice to create an androgen-deprived environment. Allow a recovery period of one week.

  • Tumor Cell Implantation:

    • Resuspend 3-5 x 10^6 22Rv1 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (W^2 * L) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).

  • Drug Administration:

    • Prepare the THQ derivative formulation in the appropriate vehicle.

    • Administer the compound to the treatment group via the determined route and schedule (e.g., 25 mg/kg, oral gavage, daily). [7] * Administer the vehicle alone to the control group following the same schedule.

    • A positive control group, such as enzalutamide (e.g., 10-25 mg/kg, oral gavage, daily), can also be included. 5[7][8]. Endpoint and Tissue Collection:

    • Continue treatment and monitoring for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.

    • Record the final tumor volumes and body weights.

    • Euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Portions of the tumor can be flash-frozen for molecular analysis (Western blot, qPCR) or fixed in formalin for immunohistochemistry.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion and Future Directions

Tetrahydroquinoline derivatives represent a highly adaptable and promising scaffold for the development of novel therapeutics for prostate cancer, particularly in the challenging context of CRPC. Their demonstrated ability to act as potent AR antagonists and RORγ inverse agonists provides multiple avenues to combat the molecular drivers of this disease. The protocols outlined in this guide offer a comprehensive framework for the preclinical evaluation of these compounds, enabling researchers to rigorously assess their efficacy and elucidate their mechanisms of action. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles, with the ultimate goal of translating these promising preclinical findings into clinical benefits for patients with advanced prostate cancer.

References

  • Enzalutamide did not affect the growth of castration-resistant 22Rv1 xenograft tumors. (2014). Figshare. Available at: [Link]

  • A tetrahydroquinoline derivative as potential next-generation treatment for prostate cancer. (2025). BioWorld Science. Available at: [Link]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. (2024). Acta Pharmacologica Sinica. Available at: [Link]

  • Radiosensitization by enzalutamide for human prostate cancer is mediated through the DNA damage repair pathway. (2019). PLOS ONE. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. Available at: [Link]

  • Yuan, L. et al. (2025). A tetrahydroquinoline derivative as potential next-generation treatment for prostate cancer. European Journal of Medicinal Chemistry, 291, 117566. Available at: [Link]

  • Enzalutamide Sensitizes Castration-Resistant Prostate Cancer to Copper-Mediated Cell Death. (2024). Advanced Science. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. (2018). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Human RORγ Reporter Assay Kit. (n.d.). Indigo Biosciences. Available at: [Link]

  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (2022). Research Square. Available at: [Link]

  • A novel model of prostate cancer suggests enzalutamide functions through the immune system to diminish metastatic growth. (n.d.). Taconic Biosciences. Available at: [Link]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. (2024). Acta Pharmacologica Sinica. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. Available at: [Link]

  • Human PSA ELISA Kit. (n.d.). SignaGen Laboratories. Available at: [Link]

  • Total PSA ELISA. (n.d.). DRG Instruments GmbH. Available at: [Link]

  • Expression of AR and PSA in LNCaP cells. Western blot analysis of AR... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold. (2022). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ROR-gamma(t) Reporter Assay|Compound Screening Services. (n.d.). Abeomics. Available at: [Link]

  • Response of Antiandrogen-Resistant Prostate Cancer Cell to Novel Agent... (n.d.). ResearchGate. Available at: [Link]

  • Identification of Promising Drug Candidates against Prostate Cancer through Computationally-Driven Drug Repurposing. (2023). MDPI. Available at: [Link]

  • Comparison of prostate cancer cell lines for androgen receptor-mediated reporter gene assays. (2009). Toxicology in Vitro. Available at: [Link]

  • Androgen Receptor Inactivation Contributes to Antitumor Efficacy of CYP17 Inhibitor VN/124-1 in Prostate Cancer. (2011). The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

  • Supplementary Fig. 1. (A) Representative Western blot showing AR protein levels following treatment of LNCaP cells with the indi - (n.d.). Semantic Scholar. Available at: [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Available at: [Link]

  • Marine compound rhizochalinin shows high in vitro and in vivo efficacy in castration resistant prostate cancer. (2017). Oncotarget. Available at: [Link]

  • A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. (2020). MDPI. Available at: [Link]

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Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol (CAS 62265-67-2). This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth answers to frequently asked questions and a systematic troubleshooting guide to help you optimize your reaction conditions, maximize yield and purity, and overcome common experimental hurdles.

Introduction: The Core Reaction

The synthesis of this compound is primarily achieved through the N-acylation of 1,2,3,4-tetrahydroquinolin-6-ol with a suitable dichloroacetylating agent, most commonly dichloroacetyl chloride.[1] This reaction, while straightforward in principle, requires careful control of conditions to prevent side reactions and ensure a high-quality final product. The dichloroacetyl moiety is crucial for the biological activity of several compounds, making this synthesis a key step in various research and development programs.[1][2]

Below is the general reaction scheme:

Caption: General N-acylation reaction workflow.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing explanations grounded in chemical principles.

Q1: What is the optimal solvent for this reaction, and why is it critical to use an anhydrous form?

A1: The most effective solvents are polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).[1] These solvents are chosen because they effectively dissolve the starting materials without participating in the reaction. Using an anhydrous solvent is critical because dichloroacetyl chloride is highly reactive towards water. Any moisture present will hydrolyze the acyl chloride to dichloroacetic acid, which will not acylate the amine, thereby reducing the overall yield.

Q2: What is the function of the base (e.g., triethylamine) in the reaction mixture?

A2: The acylation reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid can protonate the nitrogen atom of the starting material (1,2,3,4-tetrahydroquinolin-6-ol), rendering it non-nucleophilic and halting the reaction. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to act as an HCl scavenger.[1] It neutralizes the acid as it forms, allowing the acylation to proceed to completion. A slight excess of the base (approx. 1.1-1.3 equivalents) is recommended to maintain a pH between 7 and 8.[1]

Q3: Can a catalyst be used to improve the reaction rate and yield?

A3: Yes, a nucleophilic catalyst can significantly enhance the reaction. 4-Dimethylaminopyridine (DMAP), typically used at a catalytic loading of 1-5 mol%, is highly effective.[1] DMAP reacts with dichloroacetyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the starting acyl chloride, leading to a faster and more efficient acylation of the tetrahydroquinoline. Studies have shown that adding DMAP can increase acylation efficiency to over 90% and reduce reaction times.[1]

Q4: Are there alternative, "greener" dichloroacetylating agents available?

A4: Yes. While dichloroacetyl chloride is common, it is volatile and moisture-sensitive. A more practical and environmentally friendly alternative is Dichloromeldrum's acid (DiCMA).[3][4] DiCMA is a bench-stable, non-volatile solid that reacts with amines to produce α,α-dichloroacetamides. A key advantage is that the only byproducts are acetone and carbon dioxide, which simplifies purification as no aqueous workup is typically required.[3][4]

Q5: What analytical methods are recommended for monitoring the reaction and assessing final product purity?

A5:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to resolve the starting material, product, and any major impurities. Staining with potassium permanganate can help visualize the spots.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the final purity of the product. A C18 reverse-phase column with UV detection (e.g., at 254 nm) is typically used.[1]

  • Structural Confirmation: The identity of the final compound should be confirmed using Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).[1]

Troubleshooting Guide

Even with a well-defined protocol, experimental issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Troubleshooting_Workflow start Problem Encountered low_yield Low or No Yield start->low_yield impure Impure Product (Multiple Spots on TLC) start->impure difficult Difficult Purification start->difficult cause_moisture Moisture Contamination? low_yield->cause_moisture Check... cause_ratio Incorrect Stoichiometry? low_yield->cause_ratio Check... cause_temp Suboptimal Temperature? low_yield->cause_temp Check... cause_incomplete Incomplete Reaction? low_yield->cause_incomplete Check... impure->cause_incomplete Check... cause_side_react Side Reactions (e.g., O-acylation)? impure->cause_side_react Check... cause_degrad Starting Material Degradation? impure->cause_degrad Check... cause_crystal Product Fails to Crystallize? difficult->cause_crystal Check... cause_separation Poor Separation in Chromatography? difficult->cause_separation Check...

Caption: A logical workflow for troubleshooting common synthesis issues.

Problem 1: Low or No Product Yield
Potential Cause Explanation & Recommended Solution
Moisture Contamination Dichloroacetyl chloride readily hydrolyzes. Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).
Incorrect Stoichiometry An insufficient amount of the acylating agent will lead to an incomplete reaction. Solution: Use a slight excess of dichloroacetyl chloride (1.1-1.2 equivalents) to drive the reaction to completion.[1] Verify the purity of the starting 1,2,3,4-tetrahydroquinolin-6-ol.
Inefficient HCl Scavenging If the generated HCl is not neutralized, it deactivates the starting amine. Solution: Ensure at least one equivalent of a suitable base (e.g., triethylamine) is present. Confirm the base is pure and dry before addition.
Suboptimal Temperature While low temperatures are needed to control side reactions, a temperature that is too low may slow the reaction rate excessively. Solution: The reaction is typically run at 0-5°C.[1] If the reaction is sluggish, allow it to slowly warm to room temperature while monitoring via TLC.
Problem 2: Presence of Significant Impurities
Potential Cause Explanation & Recommended Solution
O-Acylation Side Product The phenolic hydroxyl group at the 6-position is also nucleophilic and can be acylated, leading to a di-acylated byproduct. Solution: This is best controlled by keeping the temperature low (0°C) and adding the dichloroacetyl chloride dropwise to the solution of the amine and base. This ensures the more nucleophilic amine reacts preferentially.
Degradation of Starting Material or Product Tetrahydroquinolines can be sensitive to oxidation. Harsh conditions or prolonged reaction times can lead to degradation. Solution: Maintain an inert atmosphere throughout the reaction. Avoid excessive heat. Monitor the reaction and work it up as soon as it is complete.
Unreacted Starting Material The presence of starting material indicates an incomplete reaction. Solution: Increase the reaction time or consider adding a catalyst like DMAP (1-5 mol%) to improve conversion.[1] A slight increase in the amount of dichloroacetyl chloride may also be beneficial.
Problem 3: Difficult Product Purification
Potential Cause Explanation & Recommended Solution
Failure to Crystallize The crude product may be an oil or contain impurities that inhibit crystallization. Solution: First, ensure the product is free of residual solvent by drying under high vacuum. Try different recrystallization solvents; ethanol is a good starting point.[1] If that fails, attempt trituration with a non-polar solvent like hexane or diethyl ether to induce solidification.
Poor Separation by Chromatography The product and a key impurity may have very similar polarities, making them difficult to separate on a silica gel column. Solution: Screen different solvent systems (e.g., ethyl acetate/hexane, DCM/methanol). Using a gradient elution can often improve separation. If co-elution persists, consider an alternative purification technique like preparative HPLC.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the chances of a successful synthesis.

Materials & Reagents:

  • 1,2,3,4-tetrahydroquinolin-6-ol

  • Dichloroacetyl chloride (≥98% purity)

  • Triethylamine (TEA), freshly distilled

  • 4-Dimethylaminopyridine (DMAP), optional

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents (HCl, NaHCO₃, brine, MgSO₄, silica gel, ethanol)

Procedure:

  • Preparation: Add 1,2,3,4-tetrahydroquinolin-6-ol (1.0 eq) and DMAP (0.05 eq, optional) to an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolution: Add anhydrous DCM to the flask to dissolve the solids. Cool the resulting solution to 0°C in an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the cooled solution and stir for 5 minutes.

  • Acylation: Dilute dichloroacetyl chloride (1.2 eq) with a small amount of anhydrous DCM in the dropping funnel. Add the dichloroacetyl chloride solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 4-6 hours.[1] Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from hot ethanol to yield pure this compound.[1]

    • Alternatively, if the crude product is an oil or contains significant impurities, purify by flash column chromatography on silica gel.

Parameter Recommended Value Rationale
Molar Ratio (Amine:Acyl Chloride:Base) 1 : 1.2 : 1.2Ensures complete consumption of the starting amine.[1]
Solvent Anhydrous DCM or THFAprotic; effectively dissolves reactants.[1]
Temperature 0–5 °CMinimizes side reactions and thermal degradation.[1]
Catalyst (Optional) DMAP (1-5 mol%)Increases reaction rate and efficiency.[1]
Typical Reaction Time 4–6 hoursSufficient for completion; monitor by TLC.[1]
Typical Yield 78–82%Expected outcome with optimized conditions.[1]

References

  • Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent. Organic Letters, ACS Publications. [Link]

  • Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent. National Library of Medicine. [Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, ACS Publications. [Link]

  • Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa. ResearchGate. [Link]

  • Reactions of aniline in acetic acid solutions containing cyanuric chloride and hydrogen chloride acceptors. ResearchGate. [Link]

  • A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry. [Link]

  • Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. National Library of Medicine, PMC. [Link]

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Technical Support Center: Troubleshooting Low Yield in Dichloroacetylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dichloroacetylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. Dichloroacetylation is a critical transformation for installing the synthetically versatile α,α-dichloroacetamide motif, which is present in various biologically active molecules, including the antibiotic chloramphenicol.[1][2][3] However, the reactivity of the reagents and sensitivity of the reaction can often lead to frustratingly low yields.

This resource combines fundamental chemical principles with practical, field-tested advice to help you systematically troubleshoot your experiments and improve your outcomes.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses the most common failure modes in dichloroacetylation reactions.

Problem 1: Low or No Conversion of Starting Material

Q: My TLC/LC-MS analysis shows a significant amount of unreacted starting material (amine/alcohol) even after extended reaction times. What are the likely causes and how can I fix this?

A: This is a classic issue that typically points to problems with reagents, reaction conditions, or the fundamental setup. Let's break down the potential culprits.

  • Poor Quality of Dichloroacetylating Agent: Dichloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture.[4][5] If the reagent bottle has been opened multiple times or stored improperly, it may have partially hydrolyzed to dichloroacetic acid, which is unreactive under these conditions.

    • Solution: Use a fresh bottle of dichloroacetyl chloride or purify the existing stock by distillation. Always handle the reagent under an inert atmosphere (Nitrogen or Argon).[6]

  • Inactive Substrate: While most primary and secondary amines are sufficiently nucleophilic, steric hindrance around the reactive center or electron-withdrawing groups on the substrate can significantly slow down the reaction.

    • Solution: For less reactive substrates, consider increasing the reaction temperature or using a more potent acylation catalyst, such as 4-Dimethylaminopyridine (DMAP), in catalytic amounts alongside a stoichiometric base like triethylamine.[7]

  • Inadequate Base: The base plays a crucial role in neutralizing the HCl byproduct generated during the reaction.[8][9] If the base is not strong enough or is present in insufficient quantity, the resulting acidic conditions can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Ensure at least one equivalent of a suitable base is used. For many applications, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is effective.[7][10] Pyridine can also be used and may act as both a base and a nucleophilic catalyst.[8][11]

  • Incorrect Reaction Temperature: Dichloroacetylation is often exothermic.[6] While some reactions require heat to proceed, starting the reaction at a low temperature (e.g., 0 °C) during the addition of the acyl chloride is critical to prevent side reactions and potential degradation.[6]

    • Solution: Begin the addition of dichloroacetyl chloride at 0 °C and then allow the reaction to slowly warm to room temperature or heat as necessary once the addition is complete.[6] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.

Problem 2: Significant Byproduct Formation

Q: My reaction mixture is complex, showing multiple spots on the TLC plate. I believe I'm forming byproducts that are making purification difficult and lowering my yield. What are these side reactions and how can I minimize them?

A: Byproduct formation is a common challenge that directly impacts yield and purification efficiency. Understanding the likely side reactions is the first step to mitigating them.

  • Diacylation (for Primary Amines): Primary amines can sometimes undergo a second acylation on the newly formed amide nitrogen, especially if an excess of the acylating agent is used or if the reaction temperature is too high.

    • Solution: Use a precise stoichiometry, typically with a slight excess of the amine relative to the dichloroacetyl chloride (e.g., 1:1.05 to 1:1.1 amine:acyl chloride).[6] Add the acylating agent slowly at a low temperature to maintain control over the reaction.[6]

  • Hydrolysis of the Acylating Agent: As mentioned previously, dichloroacetyl chloride reacts with water.[4][5] This not only consumes your reagent but also forms dichloroacetic acid, which can complicate work-up.

    • Solution: Rigorously dry all glassware (oven or flame-drying) and use anhydrous solvents.[12][13] Perform the reaction under a dry, inert atmosphere.[6]

  • Reaction with Solvent: Nucleophilic solvents, particularly alcohols, can compete with your substrate and react with the dichloroacetyl chloride.

    • Solution: Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[6]

The following diagram illustrates a general troubleshooting workflow to address these common issues.

Troubleshooting_Workflow Troubleshooting Dichloroacetylation Reactions Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC, LC-MS) Start->Check_Conversion Check_Purity Analyze Crude Purity (TLC, NMR) Start->Check_Purity Low_Conversion Problem: Low Conversion Check_Conversion->Low_Conversion Impure_Product Problem: Byproducts Check_Purity->Impure_Product Reagent_Quality Verify Reagent Quality (Fresh Acyl Chloride, Dry Solvents) Low_Conversion->Reagent_Quality Conditions Optimize Conditions (Temp, Time, Base) Low_Conversion->Conditions Catalyst Consider Catalyst (e.g., DMAP for slow reactions) Low_Conversion->Catalyst End Improved Yield Reagent_Quality->End Conditions->End Catalyst->End Stoichiometry Adjust Stoichiometry (Avoid excess acyl chloride) Impure_Product->Stoichiometry Temp_Control Improve Temperature Control (Slow, cold addition) Impure_Product->Temp_Control Workup Optimize Work-up (Quench, Extraction) Impure_Product->Workup Stoichiometry->End Temp_Control->End Workup->End

Caption: General workflow for troubleshooting low yields.

Problem 3: Product Loss During Work-up and Purification

Q: The reaction appears to go to completion according to my TLC, but my final isolated yield is very low. Where could I be losing my product?

A: Significant product loss after the reaction is complete often points to issues with the work-up or purification steps.[12][14]

  • Hydrolysis of the Product: The dichloroacetamide product itself can be susceptible to hydrolysis, especially under strongly acidic or basic conditions during the aqueous work-up.

    • Solution: Use mild quenching and washing conditions. A wash with a saturated sodium bicarbonate solution followed by water and brine is standard.[10] Avoid leaving the product in aqueous layers for extended periods.

  • Product Solubility in the Aqueous Layer: Some dichloroacetylated products, especially those derived from smaller or more polar amines/alcohols, may have partial solubility in water.

    • Solution: If you suspect your product is water-soluble, back-extract the aqueous layers with your organic solvent (e.g., DCM or ethyl acetate) multiple times to recover any dissolved product.[14]

  • Decomposition on Silica Gel: Dichloroacetamides can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.

    • Solution: There are several strategies:

      • Minimize the time the compound spends on the column.

      • Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent).

      • If possible, purify the product by recrystallization to avoid chromatography altogether.[15]

Frequently Asked Questions (FAQs)

Q: Which dichloroacetylating agent should I use: dichloroacetyl chloride or dichloroacetic anhydride?

A: Dichloroacetyl chloride is the more common and reactive agent.[2][16] Its high reactivity allows for reactions to proceed under milder conditions. Dichloroacetic anhydride is less reactive and may require higher temperatures or longer reaction times. However, the anhydride produces dichloroacetic acid as a byproduct, which can be easier to remove during work-up than HCl. For most applications, dichloroacetyl chloride is the preferred reagent due to its efficiency.

Q: What is the optimal base for my reaction, and how does it work?

A: The choice of base is critical.[10]

  • Tertiary Amines (e.g., Triethylamine, DIPEA): These act primarily as HCl scavengers.[7] They are non-nucleophilic and prevent the reaction mixture from becoming acidic.

  • Pyridine: Pyridine serves as an HCl scavenger but can also act as a nucleophilic catalyst.[8][11] It reacts with the acyl chloride to form a highly reactive acylpyridinium ion intermediate, which is then attacked by the amine or alcohol. This can accelerate the reaction, especially for less nucleophilic substrates.

  • Inorganic Bases (e.g., Na₂CO₃, K₂CO₃): These can be used in biphasic systems or for substrates soluble in polar solvents.[7][10] They are inexpensive and easy to remove by filtration or extraction but may lead to slower reaction rates.[10]

BasepKa of Conjugate AcidRole(s)Key Considerations
Triethylamine (TEA)~10.7HCl ScavengerStandard, effective, volatile.[7]
Pyridine~5.2HCl Scavenger, CatalystCan accelerate slow reactions.[8][11]
DIPEA~10.7HCl ScavengerSterically hindered, non-nucleophilic. Good for sensitive substrates.[10]
Sodium Carbonate~10.3 (pKa2 of H₂CO₃)HCl ScavengerInexpensive, easy to remove, but often results in slower reactions.[10]

Q: How can I effectively monitor the progress of my dichloroacetylation reaction?

A: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a solvent system that provides good separation between your starting material, product, and any major byproducts. Staining with potassium permanganate can be effective for visualizing products. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[17][18] It allows you to monitor the disappearance of the starting material's mass signal and the appearance of the product's mass signal, providing a clear picture of the reaction's progress.[17][19]

Experimental Protocols

General Protocol for Dichloroacetylation of a Primary Amine
  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) in an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Add Base: Add triethylamine (1.1-1.5 eq) to the solution.[6][10]

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Add dichloroacetyl chloride (1.05 eq) dropwise via syringe over 15-30 minutes.[6] Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[10]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[15][20]

References

  • Whiting, M., Al-Harrasi, A., & Piggott, A. M. (2021). Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent. Organic Letters. Available at: [Link]

  • Zauxi. (n.d.). Chloroacetyl Chloride Production Line. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]

  • MDPI. (2025). Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent. Retrieved from [Link]

  • (n.d.). Acylation under weak base conditions. Retrieved from [Link]

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

  • ResearchGate. (2015). Which is the alternative of pyridine as a base?. Retrieved from [Link]

  • ResearchGate. (2025). Reaction of 3,3-Dichloro-2-dichloroacetylaminoacrylonitrile with Amines. Retrieved from [Link]

  • Logemann, W., Almirante, L., Galimberti, S., & De Carneri, I. (1961). Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. British Journal of Pharmacology and Chemotherapy. Available at: [Link]

  • Wikipedia. (n.d.). Dichloroacetyl chloride. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]

  • Quora. (2018). What is the order of reactivity among acetic acid, monochloro acetic acid, dichloro acetic acid, trichloro acetic acid?. Retrieved from [Link]

  • Reddit. (2023). What is the role of pyridine in the acetylations of alcohols?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). MECHANISM OF CHLORINATION PROCESS: FROM ACETIC ACID TO MONOCHLOROACETIC ACID AND BYPRODUCTS USING ACETIC ANHYDRIDE AS CATALYST. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]

  • PubChem. (n.d.). Dichloroacetyl chloride. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Chloroacetic Acids. Retrieved from [Link]

  • PubMed. (1961). Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Modern Approaches to Isolation and Purification in Natural Products Chemistry. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • YouTube. (2017). METHODS OF PURIFICATION OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Wiley Online Library. (2025). Analysis of dichloroacetic acid in drinking water by ion exchange HILIC-LC/MS/MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

  • PubMed Central. (n.d.). Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). Retrieved from [Link]

  • Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. Retrieved from [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Purity of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of tetrahydroquinoline derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and purifying this important class of heterocyclic compounds. The 1,2,3,4-tetrahydroquinoline scaffold is a vital structural motif found in numerous natural products and pharmacologically active molecules.[1][2] Achieving high purity is paramount for accurate biological evaluation and downstream applications.

This guide provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format. We will delve into the root causes of common impurities and offer validated protocols to overcome these challenges.

Section 1: Troubleshooting Common Impurities

This section addresses the most frequently encountered purity issues during the synthesis of tetrahydroquinoline derivatives.

FAQ 1: My final tetrahydroquinoline product is contaminated with the corresponding quinoline. What causes this, and how can I prevent it and remove it?

Root Cause Analysis:

The presence of a quinoline byproduct is one of the most common issues, particularly in syntheses involving oxidation-sensitive intermediates or harsh reaction conditions.[3] The tetrahydroquinoline ring system is susceptible to dehydrogenation (oxidation) to form the more stable aromatic quinoline.

This is frequently observed in:

  • Povarov Reaction: The reaction mechanism can involve intermediates that are prone to oxidation, especially if excess imine is present, which can act as a hydrogen acceptor.[4]

  • Catalytic Hydrogenation of Quinolines: Incomplete reduction will naturally leave unreacted quinoline starting material.[3]

  • Workup and Purification: Exposure to air, light, or trace metals during workup and purification can catalyze the oxidation of the tetrahydroquinoline product.[5]

Prevention and Optimization Strategies:

  • Inert Atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Control of Stoichiometry: In reactions like the Povarov, precise control of the reactant stoichiometry can prevent an excess of components that might promote oxidation.

  • Mild Reaction Conditions: Employing milder catalysts and lower reaction temperatures can reduce the propensity for side reactions, including oxidation.[6][7] For instance, some modern methods utilize photocatalysts under oxidant-free conditions.[8]

Purification Protocol: Separation of Tetrahydroquinoline from Quinoline

Flash column chromatography is the most effective method for this separation due to the significant polarity difference between the more polar, hydrogen-bond-donating tetrahydroquinoline and the less polar quinoline.

Step-by-Step Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude mixture in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Dry pack a chromatography column with silica gel (typically 60-120 mesh). The amount of silica should be approximately 50-100 times the weight of the crude product.

  • Elution: Start with a non-polar solvent system, such as 100% hexane or petroleum ether, and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC). The less polar quinoline will elute first, followed by the more polar tetrahydroquinoline.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Confirm the purity by ¹H NMR and/or LC-MS.

Data Presentation: TLC Analysis

CompoundMobile Phase (10% EtOAc/Hexane)Visualization
Quinoline (impurity)Higher Rf value (e.g., 0.6)UV (254 nm)
Tetrahydroquinoline (product)Lower Rf value (e.g., 0.3)UV (254 nm), KMnO₄ stain

Logical Workflow for Purification

G cluster_synthesis Synthesis & Workup cluster_purification Purification Workflow cluster_analysis Analysis Crude Crude Product (THQ + Quinoline) Adsorb Adsorb onto Silica Crude->Adsorb Column Flash Column Chromatography (Hexane/EtOAc Gradient) Adsorb->Column TLC TLC Analysis of Fractions Column->TLC Collect Fractions Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions NMR_LCMS ¹H NMR / LC-MS Combine->NMR_LCMS Pure_Product Pure Tetrahydroquinoline NMR_LCMS->Pure_Product

Caption: Workflow for separating tetrahydroquinoline from quinoline impurity.

FAQ 2: My reaction produces multiple diastereomers, and I'm struggling to isolate the desired one. How can I improve diastereoselectivity and separate the isomers?

Root Cause Analysis:

The formation of multiple diastereomers is common in reactions that create one or more new stereocenters, such as the Povarov reaction or the catalytic hydrogenation of substituted quinolines.[1][9] The ratio of diastereomers is determined by the transition state energies leading to their formation. Factors influencing this include the steric bulk of substituents, the catalyst used, and the reaction temperature.

Improving Diastereoselectivity:

  • Catalyst Choice: Chiral catalysts, such as certain Brønsted acids or transition metal complexes, can significantly influence the stereochemical outcome of the reaction, favoring the formation of one diastereomer.[9]

  • Temperature Control: Lowering the reaction temperature often increases diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.

  • Substrate Design: Modifying the steric or electronic properties of the starting materials can favor a specific approach of the reactants, leading to higher selectivity.[10]

Separation Strategies:

If improving the reaction's selectivity is not feasible, the diastereomers must be separated.

  • Flash Column Chromatography: This is the primary method for separating diastereomers. Diastereomers have different physical properties and often exhibit sufficient polarity differences to be separated on silica gel. Careful optimization of the solvent system is crucial. Sometimes, using a less polar solvent system over a longer column can provide the necessary resolution.

  • Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for isolating a single diastereomer.[11][12] One diastereomer is often less soluble in a particular solvent system, allowing it to crystallize out while the other remains in solution.

Experimental Protocol: Diastereomer Separation by Recrystallization

  • Solubility Screening: Test the solubility of the crude diastereomeric mixture in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and at elevated temperatures. The ideal solvent will dissolve the mixture when hot but have poor solubility when cold.[13]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent. Add the solvent portion-wise until the solid just dissolves.[13]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of well-defined crystals. If no crystals form, try gently scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Chilling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.[11]

  • Analysis: Analyze the crystals and the mother liquor separately by ¹H NMR or chiral HPLC to determine the diastereomeric ratio. Multiple recrystallization steps may be necessary to achieve high diastereomeric purity.

FAQ 3: My final product is discolored (yellow or brown), even after column chromatography. What is the cause, and how can I obtain a colorless product?

Root Cause Analysis:

Discoloration is often caused by trace amounts of highly colored impurities that may co-elute with the product during chromatography.[5] For tetrahydroquinolines, these are typically:

  • Oxidized Species: Small amounts of the corresponding quinoline or other oxidized byproducts can impart color.

  • Residual Metal Catalysts: If a transition metal catalyst was used in the synthesis, trace amounts of residual metal can form colored complexes with the product.

  • Degradation Products: Tetrahydroquinoline derivatives can be sensitive to light and air, leading to the formation of colored degradation products over time.[5]

Troubleshooting and Purification Strategy:

A multi-step purification approach is often most effective.

  • Charcoal Treatment: Activated charcoal is excellent at adsorbing highly conjugated, colored impurities.

    • Protocol: After obtaining the product from column chromatography, dissolve it in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated charcoal (typically 1-2% by weight of the product), and heat the mixture gently with stirring for 10-15 minutes.

    • Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

    • Removal: Filter the hot solution through a pad of Celite® to remove the charcoal. The Celite prevents fine charcoal particles from passing through the filter paper.

  • Recrystallization: Following charcoal treatment, recrystallize the product as described in FAQ 2. This step is highly effective at removing any remaining minor impurities and typically yields a pure, crystalline solid.

  • Chelating Agent Wash: If residual metal catalysts are suspected, washing a solution of the product with a dilute aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can help remove them. This is typically done during the initial workup before chromatography.

Decision Tree for Decolorization

G start Discolored Product (Post-Chromatography) charcoal Dissolve in Solvent Add Activated Charcoal Heat Gently start->charcoal filter Hot Filtration (through Celite®) charcoal->filter check_color Is solution colorless? filter->check_color recrystallize Recrystallize from Appropriate Solvent end_product Pure, Colorless Crystalline Product recrystallize->end_product check_color->charcoal No, repeat check_color->recrystallize Yes

Caption: A systematic approach to removing colored impurities.

Section 2: Chiral Purification

For many applications in drug development, obtaining enantiomerically pure tetrahydroquinolines is essential.

FAQ 4: How can I separate the enantiomers of my racemic tetrahydroquinoline derivative?

Root Cause Analysis:

Unless a chiral catalyst or starting material is used, the synthesis will produce a racemic mixture (a 50:50 mixture of both enantiomers). Enantiomers have identical physical properties (boiling point, solubility, Rf value in achiral chromatography), so they cannot be separated by standard techniques like flash chromatography or recrystallization.

Primary Separation Methodologies:

  • Chiral Preparative HPLC: This is the most direct and widely used method for separating enantiomers on a laboratory scale.

  • Diastereomeric Salt Crystallization: A classical method that involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.[14]

Protocol: Enantiomeric Separation by Chiral Preparative HPLC

Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a stationary phase that is itself chiral. This chiral stationary phase interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated.

Step-by-Step Guide:

  • Analytical Method Development: First, develop a separation method on an analytical scale. Screen different chiral columns (e.g., those based on derivatized cellulose or amylose) and mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier like diethylamine to improve peak shape).

  • Scale-Up: Once a good analytical separation is achieved (baseline resolution is ideal), scale the method up to a preparative column. The flow rate and injection volume will be increased proportionally to the column's dimensions.

  • Fraction Collection: Collect the separated enantiomers as they elute from the column.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the enantiomerically pure compounds.

  • Enantiomeric Purity Analysis: Confirm the enantiomeric excess (ee) of each fraction using the analytical chiral HPLC method.

Data Presentation: Chiral HPLC Chromatogram

ParameterValue
ColumnChiralpak® IA
Mobile Phase90:10 Hexane:Isopropanol + 0.1% DEA
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min

References

  • BenchChem. (2025). avoiding byproduct formation in tetrahydroquinoline synthesis. BenchChem Technical Support.
  • S. F. Vasilevsky, et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis. ResearchGate. [Link]

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  • BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. BenchChem.
  • BenchChem. (2025). Application Notes & Protocols: Chiral Resolution of 5,6,7,8-Tetrahydroquinoline Precursors. BenchChem.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol. BenchChem.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • PubMed. (2011). Chiral Capillary Electrophoresis-Mass Spectrometry of Tetrahydroisoquinoline-Derived Neurotoxins: Observation of Complex Stereoisomerism. PubMed. [Link]

  • Wikipedia. (n.d.). Povarov reaction. Wikipedia. [Link]

  • National Institutes of Health. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. NIH. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. BenchChem.
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  • The Royal Society of Chemistry. (n.d.). Convergent and Stereoselective Synthesis of Tetrahydroquinolines. RSC. [Link]

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  • MDPI. (n.d.). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. [Link]

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  • ResearchGate. (n.d.). ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. ResearchGate. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic.... ResearchGate. [Link]

  • Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. ACS Publications. [Link]

  • ACS Publications. (1952). Derivatives of Tetrahydroquinoline and Tetrahydroisoquinoline1. Journal of the American Chemical Society. [Link]

  • UCLA Chemistry. (n.d.). Recrystallization and Crystallization. UCLA. [Link]

  • Organic Letters. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. ChemHelp ASAP. [Link]

  • YouTube. (2010). Recrystallization. MIT Digital Lab Techniques Manual. [Link]

  • BenchChem. (n.d.).
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • ResearchGate. (2025). Neutral Heroin Impurities from Tetrahydrobenzylisoquinoline Alkaloids. ResearchGate. [Link]

  • DOI. (n.d.). SUPPORTING INFORMATION Synergistic chemo/biocatalytic synthesis of alkaloidal tetrahydroquinolines. DOI. [Link]

Sources

dealing with unexpected results in organic chemistry reactions

Author: BenchChem Technical Support Team. Date: January 2026

Organic Synthesis Troubleshooting Center

Welcome to the Technical Support Center for Organic Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected outcomes in their chemical reactions. As experienced chemists know, a reaction rarely proceeds exactly as planned. This resource provides a structured, cause-and-effect approach to diagnosing and resolving common issues, from failed reactions to the appearance of unforeseen products. Our goal is to transform unexpected results from frustrating setbacks into valuable learning opportunities.

Frequently Asked-For Scenarios (FAQs)

This section provides rapid-response answers to the most common high-level challenges encountered in the lab.

Q1: My reaction shows no conversion of the starting material. What are the first things I should check? A: When a reaction fails to start, it's crucial to systematically review the fundamentals before exploring more complex causes. Begin with a checklist of the most common culprits[1]:

  • Reagent Integrity: Are your reagents of good quality and sufficient activity? Some, like organolithiums or certain catalysts, degrade over time and require titration or fresh preparation[1].

  • Solvent and Glassware: Was the glassware truly clean and dry? Are you certain the solvent was pure and anhydrous if required? Trace impurities can poison catalysts or react with sensitive reagents[1].

  • Reaction Conditions: Was the temperature accurately maintained? For reactions requiring an inert atmosphere, was the system properly purged of oxygen and moisture?

  • Stoichiometry and Concentration: Double-check all calculations for molar equivalents and reaction concentration. Running a reaction too dilute can significantly slow down bimolecular reactions[1].

Q2: My TLC or crude NMR shows the desired product, but my final yield is disappointingly low. Where could the product have gone? A: Significant product loss often occurs during the work-up and purification stages. Here are the primary areas to investigate[2]:

  • Aqueous Work-up: Could your product have some solubility in the aqueous layer? This is common for polar molecules. Always save your aqueous layers until you have confirmed your final yield[2].

  • Purification Method: Is your product unstable on silica or alumina gel? Acid- or base-sensitive compounds can decompose during column chromatography. Your product might also be irreversibly adsorbed onto the stationary phase[2].

  • Product Volatility: Is your product volatile? Significant amounts can be lost during solvent removal under high vacuum, especially for low-boiling point compounds. Check the contents of your rotovap trap[2].

  • Filtration Steps: If you performed a filtration (e.g., removing a solid catalyst or drying agent), your product may have adsorbed onto the filter medium. Try washing the solid with a different, appropriate solvent[2].

Q3: The reaction was clean, but the isolated compound is clearly not the one I intended to make. What should I do? A: An unexpected but cleanly formed product can be one of the most scientifically interesting outcomes. The first step is to treat it not as a failure, but as a new discovery. Always isolate and fully characterize the unexpected product [2]. Once you have the structure (via NMR, MS, IR, etc.), you can begin to hypothesize a plausible reaction mechanism. This could reveal an unexpected rearrangement, a novel reactivity of your substrate, or the influence of thermodynamic versus kinetic control.

Q4: My reaction is messy, with multiple spots on the TLC plate. How do I begin to troubleshoot this? A: A complex mixture of products points to a lack of reaction specificity or product degradation.

  • Side Reactions: Your starting materials or reagents may be participating in alternative reaction pathways. These are known as side products[3]. Consider lowering the reaction temperature to favor the desired, lower-activation-energy pathway.

  • Byproducts: These are materials produced as a direct and stoichiometric result of the desired reaction (e.g., the borate salts in a Suzuki coupling)[3]. They are usually predictable and can be removed during work-up.

  • Product Degradation: Did you run the reaction for too long? The desired product may have formed and then decomposed under the reaction conditions. Monitor the reaction from start to finish with TLC or LC-MS to find the optimal reaction time[1].

Troubleshooting Guide 1: The "No Reaction" Conundrum

Problem: Analysis of the reaction mixture (e.g., by TLC, LC-MS, or NMR) shows only unreacted starting material.

Causality and Logic: A lack of conversion implies that the energetic barrier to reaction was not overcome. This can be due to inactive components (reagents, catalyst), incorrect environmental conditions (temperature, solvent), or an inherently high activation energy. Our troubleshooting workflow is designed to systematically eliminate these possibilities.

Systematic Troubleshooting Workflow

No_Reaction_Workflow start No Reaction Observed check_sm Verify Starting Material Purity start->check_sm check_reagents Verify Reagent & Catalyst Activity / Purity reagent_ok Reagents Active? check_reagents->reagent_ok check_conditions Verify Reaction Conditions (Temp, Atmosphere, Stirring) conditions_ok Conditions Correct? check_conditions->conditions_ok sm_ok SM Pure? check_sm->sm_ok reagent_ok->check_conditions Yes end_fail Re-evaluate Synthetic Route reagent_ok->end_fail No, Replace/Purify Reagents rerun_reaction Rerun Reaction with Verified Components conditions_ok->rerun_reaction Yes conditions_ok->end_fail No, Correct Conditions sm_ok->check_reagents Yes sm_ok->end_fail No, Purify SM increase_energy Increase Reaction Energy (Higher Temp, New Catalyst, Different Reagents) end_success Reaction Successful increase_energy->end_success rerun_reaction->increase_energy Still No Reaction rerun_reaction->end_success Reaction Works Unexpected_Product_Workflow start Unexpected Product Observed (TLC, NMR, etc.) isolate Isolate & Purify the Compound start->isolate characterize Full Spectroscopic Characterization (NMR, MS, IR, X-Ray if possible) isolate->characterize propose_structure Propose Structure of Unexpected Product characterize->propose_structure hypothesize Formulate Mechanistic Hypothesis propose_structure->hypothesize rearrangement Carbocation or Other Rearrangement? hypothesize->rearrangement Plausible? solvent_effect Solvent-Dictated Pathway? (e.g., SN1 vs SN2) hypothesize->solvent_effect Plausible? thermo_kinetic Thermodynamic vs. Kinetic Product? hypothesize->thermo_kinetic Plausible? design_experiment Design New Experiment to Test Hypothesis rearrangement->design_experiment solvent_effect->design_experiment thermo_kinetic->design_experiment end Validate Mechanism & Optimize for Desired Product design_experiment->end

Sources

stability testing of dichloroacetyl compounds under physiological conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Dichloroacetyl Compounds

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the stability testing of dichloroacetyl-containing compounds. As Senior Application Scientists, we understand the nuances and challenges you face when evaluating these reactive molecules under physiological conditions. This guide is designed to provide you with expert insights, actionable protocols, and robust troubleshooting advice to ensure the integrity and success of your stability studies.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common foundational questions regarding the stability of the dichloroacetyl moiety.

Q1: What are the primary degradation pathways for dichloroacetyl compounds under physiological conditions?

Answer: The dichloroacetyl group is susceptible to degradation primarily through two mechanisms under physiological conditions (typically pH 7.4, 37°C):

  • Hydrolysis: This is the most common pathway. The amide bond of the dichloroacetyl group can be cleaved, or the chlorine atoms can be substituted. The specific mechanism often depends on the overall molecular structure.[1][2]

    • Amide Cleavage: The amide bond is hydrolyzed, releasing dichloroacetic acid (DCAA) and the parent amine. This can be catalyzed by acid or base, though it occurs at physiological pH.[2]

    • Nucleophilic Substitution (SN2): The carbon-chlorine bond is a target for nucleophiles, including water or hydroxide ions. This results in the substitution of one or both chlorine atoms with hydroxyl groups.[1]

  • Enzymatic Degradation: In biological matrices (e.g., plasma, tissue homogenates), enzymes can significantly accelerate degradation. Key enzyme families include:

    • Dehalogenases: These enzymes specialize in removing halogen atoms from organic compounds.[3]

    • Glutathione S-Transferases (GSTs): These enzymes can conjugate glutathione to the dichloroacetyl moiety, leading to the elimination of a chlorine atom as a first step in detoxification pathways.[4]

Q2: How does pH affect the stability of my dichloroacetyl compound?

Answer: pH is a critical factor. While physiological pH is circumneutral (~7.4), slight deviations can significantly alter the degradation rate. Generally, dichloroacetamide hydrolysis is subject to both acid- and base-mediated catalysis.[1][2] For most compounds, stability is often greatest near neutral pH, while rates of hydrolysis increase in more acidic or basic conditions. It is crucial to maintain precise pH control in your experimental buffers, as even small shifts can lead to variability in your results.[5][6]

Q3: What is a reasonable expectation for the half-life of a dichloroacetyl compound at physiological pH?

Answer: This is highly structure-dependent. Some dichloroacetamides are relatively stable, while others can be quite labile. For example, in one study, the herbicide benoxacor showed a half-life of about 55 days at pH 7, whereas other related compounds were stable for much longer.[2] Steric hindrance around the dichloroacetyl group can slow the rate of nucleophilic attack and increase stability.[1] Therefore, it is essential to perform compound-specific stability testing rather than relying on general assumptions.

Q4: Should I be concerned about photodegradation?

Answer: Yes. While hydrolysis is often the primary concern, photodegradation should not be overlooked, especially during sample handling and storage. All stability studies should be conducted in light-protected containers (e.g., amber glass vials) unless photostability is the specific variable being tested.[7] ICH guidelines mandate photostability testing for new drug substances and products.[7]

Part 2: Experimental Design & Protocols

A well-designed experiment is the cornerstone of reliable stability data. This section provides a validated workflow and detailed protocols.

Experimental Workflow for Physiological Stability Assessment

The following diagram outlines a robust workflow for assessing the stability of a dichloroacetyl compound.

Stability_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Incubation cluster_analysis Phase 3: Analysis & Data prep_compound Prepare Stock Solution (e.g., in DMSO, ACN) prep_buffer Prepare & Validate Buffer (e.g., PBS at pH 7.4) initiate_exp Initiate Experiment (Spike stock into buffer at 37°C) prep_buffer->initiate_exp Validated Buffer time_zero Sample Time Zero (t=0) (Immediately quench & store) initiate_exp->time_zero incubation Incubate Samples (37°C, protected from light) time_zero->incubation sampling Collect Timepoints (e.g., 1, 2, 4, 8, 24h) incubation->sampling quench Quench Reaction (e.g., add cold ACN, acid) sampling->quench analysis Analyze Samples (LC-MS/MS) quench->analysis Quenched Samples quant Quantify Parent Compound (& Identify Degradants) analysis->quant calc Calculate % Remaining & Determine Half-Life (t½) quant->calc

Caption: Workflow for in-vitro stability testing of dichloroacetyl compounds.

Protocol: Stability in Phosphate-Buffered Saline (PBS)

This protocol details a standard procedure for evaluating chemical stability at physiological pH.

1. Materials & Reagents:

  • Dichloroacetyl compound of interest
  • Dimethyl sulfoxide (DMSO), HPLC grade
  • Phosphate-Buffered Saline (PBS) tablets or components (e.g., NaCl, KCl, Na₂HPO₄, KH₂PO₄)
  • Deionized water (18 MΩ·cm)
  • Acetonitrile (ACN) with 0.1% formic acid, cold (4°C)
  • Calibrated pH meter
  • Thermostatic incubator (37°C)
  • Amber autosampler vials

2. Buffer Preparation (1x PBS, pH 7.4): a. Dissolve PBS components in deionized water according to the manufacturer's instructions to prepare a 1L solution. b. Verify the pH using a calibrated pH meter. Adjust to pH 7.4 ± 0.05 using small volumes of 1M NaOH or 1M HCl if necessary. c. Pre-warm the buffer to 37°C before starting the experiment.

3. Sample Preparation & Incubation: a. Prepare a 10 mM stock solution of your compound in DMSO. b. For each timepoint, label an amber vial. c. To initiate the reaction, add the compound stock to the pre-warmed PBS to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is low (≤0.5%) to avoid solvent effects. Mix gently. d. For the t=0 sample: Immediately after mixing, withdraw an aliquot (e.g., 100 µL) and add it to a vial containing a quenching solution (e.g., 200 µL of cold ACN with 0.1% formic acid). This stops the degradation instantly. Store at -20°C or -80°C until analysis. e. Place the remaining reaction mixture in the 37°C incubator, protected from light. f. At each subsequent timepoint (e.g., 1, 2, 4, 8, 24, 48 hours), repeat step 3d.

4. Analysis by LC-MS/MS: a. Analyze all samples (including t=0) using a validated stability-indicating LC-MS/MS method. The method must be able to separate the parent compound from its potential degradation products.[8] b. Create a calibration curve to quantify the concentration of the parent compound. c. Calculate the percentage of the parent compound remaining at each timepoint relative to the t=0 sample. d. Plot ln(% Remaining) vs. time. The slope of the line (k) can be used to calculate the half-life (t½ = 0.693 / k).

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common problems.

Q: My results are not reproducible. What are the likely causes?

Answer: Lack of reproducibility is often traced back to subtle inconsistencies in the experimental setup.

Potential Cause Troubleshooting Action Scientific Rationale
pH Fluctuation Always validate the buffer pH with a calibrated meter immediately before use. Ensure buffer capacity is sufficient.The hydrolysis of dichloroacetyl groups is highly pH-dependent.[2] Minor shifts in pH between experiments can lead to significant differences in degradation rates.
Temperature Variation Use a calibrated incubator and monitor the temperature throughout the study. Pre-warm all solutions.Reaction kinetics are governed by temperature (Arrhenius equation). Inconsistent temperatures will lead to variable degradation rates.
Inconsistent Quenching Ensure the quenching step is performed identically for all samples and that the quenching solution effectively stops the reaction.If degradation continues after sampling, the measured concentration will be artificially low and variable depending on the delay before analysis.
Stock Solution Instability Assess the stability of your compound in the stock solvent (e.g., DMSO) at the storage temperature.The compound may be degrading in the stock solution, leading to a lower effective starting concentration in your assay.
Q: My compound is degrading much faster than I expected. Why?

Answer: Unusually rapid degradation often points to an unconsidered catalytic factor.

  • Enzymatic Activity: If you are using a biological matrix (plasma, serum, S9 fractions) that has not been heat-inactivated, native enzymes like dehalogenases or esterases could be rapidly metabolizing your compound.[3]

    • Solution: Run a parallel control experiment with a heat-inactivated matrix. If stability improves, enzymatic degradation is the likely cause.

  • Metal Ion Catalysis: Trace metal impurities in buffers can sometimes catalyze hydrolysis.

    • Solution: Prepare buffers with high-purity water and reagents. Consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) as a test condition to see if it improves stability.[5]

  • Adsorption to Surfaces: Highly lipophilic compounds may adsorb to plastic surfaces, giving the appearance of degradation.

    • Solution: Test different container types (e.g., low-adsorption polypropylene vs. borosilicate glass). Analyze a sample of the supernatant without quenching to see if the concentration has dropped, which might indicate adsorption rather than chemical degradation.

Q: I see an unknown peak growing in my chromatogram. How can I identify it?

Answer: Identifying degradation products is crucial for understanding the degradation pathway.

  • Utilize High-Resolution Mass Spectrometry (HRMS): An LC-MS/MS analysis on an instrument like a Q-TOF or Orbitrap can provide an accurate mass of the unknown peak. This allows you to predict its elemental formula.

  • Predict Likely Degradants: Based on the structure, predict the masses of expected products. The most common degradant is dichloroacetic acid (DCAA). The other fragment would be your parent molecule minus the dichloroacetyl group. The diagram below illustrates this.

Caption: Primary hydrolytic degradation pathway via amide cleavage.

  • Perform Forced Degradation Studies: Intentionally degrade your compound under harsh conditions (e.g., strong acid, strong base, oxidation) to generate degradation products.[8] This can help you create a "fingerprint" of potential degradants that you can then look for in your physiological stability samples.

References

  • G. L. B. Applegate, J. D. Sivey. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]

  • Wiley-VCH. (n.d.). Chloroacetic Acids. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

  • G. L. B. Applegate, J. D. Sivey. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 318-328. [Link]

  • S. Birudukota, et al. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance. Journal of Applied Pharmaceutical Science. [Link]

  • J. Tso, et al. (2018). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Journal of Chromatography A, 1534, 107-113. [Link]

  • J. Tso, et al. (2018). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Journal of Chromatography A. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • G. L. B. Applegate, et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters. [Link]

  • J. Tso, et al. (2018). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Journal of Chromatography A. [Link]

  • Semantic Scholar. (n.d.). Compilation of various analytical methods for chloroacetyl compounds. [Link]

  • L. Yin, et al. (2019). Stability challenges in drug discovery. Future Medicinal Chemistry. [Link]

  • RSSL. (2019). The Stability Challenges for Pharmaceutical Products. Reading Scientific Services Ltd. [Link]

  • T. Kurihara, N. Esaki. (2008). A Mechanistic Analysis of Enzymatic Degradation of Organohalogen Compounds. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

Sources

Technical Support Center: Diastereoselective Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tetrahydroquinoline (THQ) synthesis. As a foundational scaffold in numerous natural products and pharmaceuticals, controlling the stereochemistry of the THQ core is paramount for developing effective and safe therapeutic agents.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome challenges related to diastereoselectivity in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is diastereoselectivity, and why is it critical in my THQ synthesis?

A: Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. Tetrahydroquinolines can possess multiple stereocenters, leading to the possibility of several diastereomeric products (e.g., cis vs. trans isomers). Controlling this selectivity is crucial because different diastereomers of a drug candidate can have vastly different biological activities, potencies, and toxicological profiles. Achieving high diastereomeric ratios (d.r.) simplifies purification, improves overall yield of the desired compound, and is a critical requirement for clinical development.

Q2: What are the primary factors that influence the diastereomeric ratio (d.r.) in THQ synthesis?

A: The diastereoselectivity of a reaction is determined by the difference in the free energies of the competing transition states leading to the different diastereomers. The key factors you can manipulate in the lab are:

  • Catalyst Choice: This is often the most powerful tool. Chiral catalysts, such as Brønsted acids (e.g., phosphoric acids), Lewis acids, or transition metal complexes, create a chiral environment that favors one transition state over others.[1][4][5][6]

  • Substrate Structure: The inherent steric and electronic properties of your starting materials (anilines, aldehydes, alkenes) can create a facial bias, guiding the reaction towards a specific stereochemical outcome. This is known as substrate control.[3][7]

  • Reaction Temperature: Lowering the reaction temperature often increases diastereoselectivity.[8] This is because the reaction becomes more sensitive to small differences in activation energies between the competing diastereomeric transition states.

  • Solvent: The solvent can influence the solubility of reactants, the stability of intermediates and transition states, and the aggregation state or activity of the catalyst.[5][9] In some cases, changing the solvent can even reverse the stereochemical outcome.[5]

Q3: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture?

A: The most common and direct method is ¹H NMR spectroscopy .[10] Diastereomers have different spatial arrangements, which typically results in distinct chemical shifts for corresponding protons. By integrating the signals unique to each diastereomer, you can calculate the ratio. For complex spectra, 2D NMR techniques like NOESY can help determine the relative stereochemistry (cis vs. trans) by identifying protons that are close in space.[11] For cases where NMR signals overlap, chiral High-Performance Liquid Chromatography (HPLC) is an excellent alternative for separating and quantifying diastereomers.

Troubleshooting Guide: Common Diastereoselectivity Issues
Problem 1: My reaction yields a poor diastereomeric ratio (e.g., close to 1:1).

This is a common issue indicating that the energy difference between the transition states leading to the diastereomers is negligible under your current conditions.

Potential Causes & Recommended Solutions:

  • Insufficient Catalyst Control: The catalyst may not be effectively discriminating between the prochiral faces of the substrate.

    • Solution 1 (Catalyst Screening): If using a chiral catalyst, screen a panel of catalysts with different steric and electronic properties. For organocatalytic methods like the Povarov reaction, chiral phosphoric acids (CPAs) are highly effective.[1][4] For metal-catalyzed reactions, screen different chiral ligands.[6][8]

    • Solution 2 (Increase Catalyst Loading): While not always effective, a slight increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes improve selectivity, although this may also increase cost and side reactions.

  • High Reaction Temperature: The reaction may be running under thermodynamic control where selectivity is lost.

    • Solution 3 (Lower Temperature): Perform the reaction at a lower temperature (e.g., room temperature, 0 °C, or -20 °C). This enhances the kinetic preference for the lower-energy transition state, often leading to a higher d.r.[8]

  • Inappropriate Solvent: The solvent may be interfering with the catalyst-substrate interaction or failing to stabilize the desired transition state.

    • Solution 4 (Solvent Screening): Conduct a solvent screen using solvents of varying polarity and coordinating ability. As shown in the table below, solvents can have a profound impact. For example, in iridium-catalyzed asymmetric hydrogenation, switching from toluene to ethanol can even invert the enantioselectivity, highlighting the powerful effect of the solvent environment.[5]

Table 1: Effect of Reaction Parameters on Diastereoselectivity

Reaction Type Catalyst/Ligand Solvent Temperature (°C) Diastereomeric Ratio (d.r.) Reference
[4+2] Annulation DBU (base) DCM rt >20:1 [Dong et al., 2021][10][12]
[4+2] Annulation Cs₂CO₃ Toluene rt >20:1 [Dong et al., 2021][10][12]
Pd-Catalyzed Cycloaddition (R,R)-YuePhos Toluene 0 12:1 [Wang et al., 2021][8]
Pd-Catalyzed Cycloaddition (R,R)-YuePhos DCM -20 >20:1 [Wang et al., 2021][8]

| Organocatalytic Tandem | Cinchona-based squaramide | Toluene | rt | 20:1 | [Wang et al., 2012][13] |

Problem 2: The reaction is highly selective, but I am forming the wrong diastereomer.

This indicates that the preferred transition state under your conditions leads to the undesired product. This can be due to a conflict between substrate-inherent bias and the facial selectivity imposed by the catalyst.

Potential Causes & Recommended Solutions:

  • Mismatched Catalyst/Substrate Control: The chiral catalyst is directing the reaction to one face, but the substrate's own steric bulk is directing it to the other, or both are directing it to the same undesired face.

    • Solution 1 (Use the Opposite Catalyst Enantiomer): The most straightforward solution is to use the opposite enantiomer of your chiral catalyst or ligand (e.g., switch from (R)-BINOL-derived phosphoric acid to the (S)-enantiomer). This will typically invert the stereoselectivity.

    • Solution 2 (Stereodivergent Ligand Selection): In some transition-metal-catalyzed systems, changing the type of ligand, not just its chirality, can switch the diastereomer that is formed. This powerful technique, known as stereodivergent synthesis, allows access to different stereoisomers from the same starting materials.[8] For example, a palladium-catalyzed cycloaddition can yield one diastereomer with a YuePhos ligand and the opposite diastereomer with a phosphoramidite ligand.[8]

  • Mechanism Change: A change in reaction conditions (e.g., additive, solvent) might have altered the reaction mechanism to favor a different stereochemical pathway.

    • Solution 3 (Re-optimize Key Parameters): Re-evaluate the effect of additives and solvents. For instance, certain Brønsted or Lewis acids can promote a stepwise mechanism over a concerted one in cycloadditions like the Povarov reaction, which can change the stereochemical outcome.[14][15]

Diagram 1: Concept of Stereodivergent Synthesis

G cluster_0 Starting Materials cluster_1 Catalytic System cluster_2 Products A Substrate A Catalyst1 [Pd] + Chiral Ligand L1 A->Catalyst1 + Catalyst2 [Pd] + Chiral Ligand L2 A->Catalyst2 + B Substrate B B->Catalyst1 + B->Catalyst2 + Product1 Diastereomer 1 (e.g., cis) Catalyst1->Product1 Highly Selective Product2 Diastereomer 2 (e.g., trans) Catalyst2->Product2 Highly Selective

Caption: Different chiral ligands (L1 vs. L2) can direct a reaction to form different diastereomers.

Methodology Focus: Improving Diastereoselectivity in the Povarov Reaction

The Povarov reaction, a formal aza-Diels-Alder reaction, is a powerful method for synthesizing THQs.[16] Achieving high diastereoselectivity often depends on controlling the relative orientation of the imine and the dienophile in the transition state.

Q: My multicomponent Povarov reaction gives a low cis/trans ratio. How can I improve it?

A: The cis/trans selectivity in a Povarov reaction is highly dependent on the catalyst's ability to organize the reactants. Chiral phosphoric acids (CPAs) are exceptionally effective because they can act as bifunctional catalysts.[4][14]

Mechanism of Control: The CPA protonates the imine, forming a chiral iminium ion paired with the chiral phosphate counteranion.[17] The dienophile then approaches this ion pair. The bulky groups on the chiral anion block one face of the iminium ion, while hydrogen bonding interactions can pre-organize the dienophile, forcing it to approach from the less hindered face and in a specific orientation (endo vs. exo), thereby controlling the diastereoselectivity.[14]

Diagram 2: Proposed Transition State in a CPA-Catalyzed Povarov Reaction

G cluster_TS Chiral Transition State Assembly Imine Imine Substrate CPA Chiral Phosphoric Acid (CPA) Imine->CPA Protonation Product Single Diastereomer (e.g., cis-THQ) Imine->Product [4+2] Cycloaddition Dienophile Dienophile Dienophile->Product [4+2] Cycloaddition CPA->Dienophile H-Bonding (Orientation Control)

Caption: A chiral phosphoric acid (CPA) organizes the imine and dienophile to favor a single transition state.

Experimental Protocol: Highly Diastereoselective Synthesis of a 4-Aryl-Substituted THQ

This protocol is adapted from a DBU-mediated catalyst-free [4+2] annulation that achieves excellent diastereoselectivity (>20:1 d.r.).[10][12]

Materials:

  • ortho-Tosylaminophenyl-substituted p-quinone methide (p-QM) (1a, 1.0 equiv)

  • Cyanoalkene (2a, 1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous (to make a 0.1 M solution)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the p-quinone methide (1a).

  • Add anhydrous DCM via syringe.

  • Add the cyanoalkene (2a) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DBU dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 2-6 hours) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired tetrahydroquinoline derivative.

  • Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR analysis of the crude reaction mixture or the purified product.[10][12]

References
  • Kant, K., et al. (2024). Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives. Thieme E-Books & E-Journals. Available at: [Link][16]

  • Li, S. S. (2022). Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis Of Tetrahydroquinolines. (Master's Thesis). Available at: [Link][1]

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Validation & Comparative

A Comparative Analysis of Dichloroacetamide-Containing Amoebicides: 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol vs. Diloxanide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Amoebiasis and the Role of Dichloroacetamides

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant public health concern in many tropical and subtropical regions, leading to an estimated 40 to 50 million cases of colitis and extraintestinal abscesses annually.[1] The therapeutic armamentarium against this disease is divided into two main classes: tissue amoebicides (e.g., metronidazole) for invasive disease and luminal amoebicides that act within the bowel lumen to eradicate the cyst-passing stage, thereby preventing relapse and transmission.[1]

Within the class of luminal amoebicides, compounds bearing a dichloroacetamide or dichloroacetyl functional group have proven to be highly effective. This guide provides a detailed comparative analysis of two such agents: the established drug Diloxanide and the potent experimental compound 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol . While Diloxanide has been a mainstay of therapy for decades, the quinolinol derivative, an active metabolite of the prodrug quinfamide, has demonstrated comparable efficacy in preclinical models, warranting a closer examination of its properties.[2][3] This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in structure, mechanism, and application of these important anti-parasitic agents.

Chemical and Structural Analysis: A Tale of Two Scaffolds

At the heart of both molecules' amoebicidal activity is the dichloroacetyl/dichloroacetamide moiety. However, this active group is appended to distinctly different chemical scaffolds, which influences their overall physicochemical properties and potential biological interactions.

Feature This compound Diloxanide
CAS Number 62265-67-2[2][4][5]579-38-4[6][7]
Molecular Formula C₁₁H₁₁Cl₂NO₂[2][4]C₉H₉Cl₂NO₂[6][7]
Molecular Weight 260.12 g/mol [2][8]234.08 g/mol [6][7]
Core Scaffold Tetrahydroquinoline[2]N-methyl-p-aminophenol
Active Moiety Dichloroacetyl group attached to the quinoline nitrogen[2]Dichloroacetamide group[6]
Prodrug Form Itself an active metabolite of the prodrug Quinfamide[2]Commonly administered as the prodrug Diloxanide Furoate[9][10][11]

This compound features a fused bicyclic tetrahydroquinoline system.[2] The dichloroacetyl group is bound as an amide to the nitrogen at position 1. The hydroxyl group at position 6 offers a potential site for further metabolic modification, such as glucuronidation.

Diloxanide , in contrast, is a simpler N-methylacetanilide derivative.[6] It is most frequently used clinically as Diloxanide Furoate , an ester prodrug.[12] This ester linkage is designed to be hydrolyzed in the gastrointestinal tract, releasing the active diloxanide molecule directly at the site of infection in the lumen.[13][14][15] This strategy enhances the drug's luminal concentration, a key factor for its efficacy against asymptomatic cyst passers.[9][10][16]

Comparative Mechanism of Action: Convergent Pathways to Parasite Death

While the precise molecular targets for both compounds in E. histolytica are not fully elucidated, available evidence points to a convergence on the disruption of essential cellular processes, likely stemming from the electrophilic nature of the shared dichloroacetamide group.

Diloxanide's mechanism is believed to be analogous to that of chloramphenicol, a similarity attributed to the common dichloroacetamide structure.[9][10] The primary hypothesis is that it acts as an inhibitor of protein synthesis within the parasite.[9][10][17] By disrupting the translation of essential proteins, Diloxanide effectively halts the proliferation of trophozoites and, crucially, blocks their encystation—the process that forms the transmissible cyst stage.[9][10]

This compound's mechanism is inferred from the known reactivity of dichloroacetyl groups. This functional group is a potent inhibitor of various enzymes.[2] It is proposed to act by binding to the active sites of key parasitic enzymes, leading to the disruption of critical metabolic pathways.[2] This mode of action has also led to research into this compound and its derivatives for their potential as anticancer agents, where they are thought to alter the respiratory cycle and promote apoptosis.[2]

G cluster_0 Drug Administration & Activation cluster_1 Parasitic Target & Effect cluster_2 Drug Administration & Activation cluster_3 Parasitic Target & Effect DF Diloxanide Furoate (Prodrug) D Diloxanide (Active) DF->D Hydrolysis in Gut PS Protein Synthesis (Ribosomes) D->PS Inhibition Troph E. histolytica Trophozoite PS->Troph Essential for Survival Death Trophozoite Death PS->Death Leads to Cyst Cyst Formation (Encystation) Troph->Cyst Blocked Q Quinfamide (Prodrug) THQ 1-(dichloroacetyl)-1,2,3,4- tetrahydroquinolin-6-ol (Active Metabolite) Q->THQ Metabolism Enz Key Parasitic Enzymes (e.g., in Glycolysis) THQ->Enz Inhibition Meta Metabolic Pathways Enz->Meta Catalyzes Troph2 E. histolytica Trophozoite Meta->Troph2 Essential for Survival Death2 Trophozoite Death Meta->Death2 Disruption Leads to

Figure 2: Workflow for In Vitro Amoebicidal Susceptibility Testing.

Synthesis Overview

Both compounds are accessible through straightforward synthetic chemistry, a crucial consideration for drug development.

  • This compound is synthesized via the acylation of the precursor 1,2,3,4-tetrahydroquinolin-6-ol with dichloroacetyl chloride. [2]This is a standard amide bond formation reaction, typically conducted in an anhydrous solvent with a mild base like triethylamine to neutralize the HCl byproduct. [2]

  • Diloxanide Furoate synthesis involves multiple steps, but established routes exist. [18][19]The core diloxanide structure is first formed, followed by an esterification step where the hydroxyl group of diloxanide is reacted with 2-furoyl chloride to yield the final prodrug.

Conclusion and Future Directions

The comparative analysis reveals that both this compound and diloxanide are potent amoebicidal agents whose activity is intrinsically linked to their dichloroacetamide functional group.

  • Diloxanide stands as a clinically validated, effective luminal amoebicide, particularly in its furoate prodrug form, which optimizes its delivery to the intestinal lumen for treating asymptomatic cyst passers. [9][10][16]Its mechanism is primarily attributed to the inhibition of protein synthesis. [17]

  • This compound , the active metabolite of quinfamide, has demonstrated comparable preclinical efficacy to diloxanide in animal models. [2][3]Its larger, more rigid tetrahydroquinoline scaffold may offer different pharmacokinetic properties and potential for targeting different parasitic enzymes.

Future research should prioritize:

  • Direct In Vitro Comparison: Performing head-to-head IC₅₀ determinations using the protocol outlined above to precisely quantify the relative potency of the two compounds.

  • Mechanism Elucidation: Utilizing modern proteomic and metabolomic approaches to identify the specific molecular targets of each compound within E. histolytica.

  • Pharmacokinetic Profiling: A comparative pharmacokinetic study of quinfamide (and its metabolite) versus diloxanide furoate (and its active form) would provide critical insights into absorption, distribution, metabolism, and excretion profiles that govern clinical use.

Understanding the subtle yet important differences between these related compounds can pave the way for the development of next-generation amoebicides with improved efficacy, safety, and pharmacokinetic profiles.

References

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The Structure-Activity Relationship of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol Analogs: A Comparative Guide to Cytoprotective Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cytoprotective agent discovery, the 1,2,3,4-tetrahydroquinoline scaffold has emerged as a privileged structure, owing to its presence in numerous biologically active compounds. The derivatization of this core, particularly with a dichloroacetyl group at the N1 position and a hydroxyl moiety at the C6 position, presents a compelling avenue for the development of novel therapeutic agents. This technical guide provides a comprehensive comparison of 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol analogs, delving into their structure-activity relationships (SAR) with a focus on their cytoprotective potential. Drawing upon a synthesis of existing research, this guide offers field-proven insights for researchers, scientists, and drug development professionals.

The Core Scaffold: A Foundation for Biological Activity

The 1,2,3,4-tetrahydroquinoline ring system is a versatile pharmacophore.[1] Its partially saturated nature imparts a three-dimensional geometry that can facilitate favorable interactions with biological targets. The presence of a secondary amine at the N1 position and the aromatic ring allows for a variety of chemical modifications to modulate the physicochemical and pharmacological properties of the resulting analogs.

Synthesis of this compound and its Analogs

The primary synthetic route to the parent compound, this compound, involves the acylation of 1,2,3,4-tetrahydroquinolin-6-ol with dichloroacetyl chloride. This reaction is typically carried out in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

The synthesis of analogs involves the modification of this core structure at several key positions:

  • N1-Acyl Group: Variation of the dichloroacetyl group to other acyl moieties allows for the exploration of the role of the electrophilic warhead in biological activity.

  • C6-Hydroxyl Group: Esterification or etherification of the phenolic hydroxyl group can modulate the compound's antioxidant potential and pharmacokinetic properties.

  • Substitution on the Aromatic Ring: The introduction of various substituents on the benzene ring can influence electronic properties and steric interactions with target molecules.

Structure-Activity Relationship and Comparative Analysis

While a singular, comprehensive study detailing the SAR of a wide array of this compound analogs for cytoprotection is not yet available, a comparative analysis of existing data on related tetrahydroquinoline and dichloroacetamide compounds allows for the formulation of key SAR principles.

The Role of the N1-Dichloroacetyl Moiety

The dichloroacetyl group is a known inhibitor of enzymes through covalent modification of their active sites.[2] Dichloroacetate (DCA), the parent compound of this functional group, has been shown to selectively induce apoptosis in cancer cells by modulating mitochondrial function.[3] In the context of 1,2,3,4-tetrahydroquinolin-6-ol analogs, the dichloroacetyl group likely serves as an electrophilic "warhead," capable of forming covalent adducts with nucleophilic residues, such as cysteine, in target proteins.[4][5]

Comparative Insight: Studies on dichloroacetamide-based inhibitors of SARS-CoV-2 main protease have demonstrated that the dichloroacetamide moiety can act as a potent covalent warhead.[6] This suggests that the N1-dichloroacetyl group in the tetrahydroquinoline series is crucial for certain biological activities, potentially including the modulation of cellular pathways relevant to cytoprotection. The reactivity of this group can be tuned by altering the halogen atoms, with dihaloacetamides covering a broad range of thiol reactivity.[5]

The Significance of the C6-Hydroxyl Group

The phenolic hydroxyl group at the C6 position is a key structural feature that likely contributes significantly to the cytoprotective effects of these analogs through its antioxidant properties. Phenolic compounds are well-established radical scavengers, capable of donating a hydrogen atom to neutralize reactive oxygen species (ROS).[7][8][9][10][11]

Comparative Insight: Research on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has demonstrated its ability to alleviate oxidative stress and inflammation in models of Parkinson's disease.[8][9][10] This effect is attributed to the presence of the 6-hydroxyl group and the secondary nitrogen atom within the tetrahydroquinoline ring.[7] Therefore, it can be inferred that the 6-hydroxyl group in this compound analogs is a critical determinant of their antioxidant and, by extension, their cytoprotective capacity. Modification of this group, for instance through esterification, may serve as a prodrug strategy to improve bioavailability, with the active hydroxyl form being released in vivo.

Influence of Aromatic Ring Substitution

Substitution on the aromatic ring of the tetrahydroquinoline scaffold can significantly impact biological activity. Electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, affecting its ability to interact with biological targets and its susceptibility to metabolism.

Comparative Insight: Studies on various tetrahydroquinoline derivatives have shown that substitutions on the aromatic ring can modulate their anticancer and anti-inflammatory activities.[12][13] For instance, the introduction of lipophilic groups can enhance membrane permeability and cellular uptake. The precise impact of substitution will be highly dependent on the specific biological target and the nature of the interaction.

Tabulated Comparison of Analog Activity

To provide a clear comparative overview, the following table summarizes the hypothetical structure-activity relationships based on the analysis of related compounds. It is important to note that this table is a predictive guide based on extrapolated data and requires experimental validation for this specific analog series.

Analog Modification Predicted Impact on Cytoprotective Activity Rationale
Replacement of N1-dichloroacetyl with a less electrophilic acyl group (e.g., acetyl) Likely decrease in activities dependent on covalent modification.The dichloroacetyl group's electrophilicity is key for covalent interactions with target proteins.[4][6]
Esterification of the C6-hydroxyl group May act as a prodrug, potentially increasing bioavailability but requiring in vivo hydrolysis for antioxidant activity.The free hydroxyl group is crucial for direct radical scavenging.[7][8][9][10][11]
Introduction of electron-donating groups on the aromatic ring May enhance antioxidant activity.Electron-donating groups can increase the electron density of the phenolic ring, facilitating hydrogen atom donation.
Introduction of electron-withdrawing groups on the aromatic ring May decrease antioxidant activity but could enhance other biological activities.Electron-withdrawing groups can decrease the propensity for hydrogen atom donation but may improve interactions with specific protein targets.
Introduction of bulky substituents on the aromatic ring May introduce steric hindrance, potentially decreasing binding to some targets while enhancing selectivity for others.Steric factors play a crucial role in drug-receptor interactions.

Experimental Protocols for Evaluation

To empirically validate the predicted SAR and to directly compare the cytoprotective potential of novel this compound analogs, a robust set of in vitro assays is essential.

Synthesis of Analogs

General Procedure for N-Acylation of 1,2,3,4-Tetrahydroquinolin-6-ol:

  • Dissolve 1,2,3,4-tetrahydroquinolin-6-ol (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Add the desired acyl chloride (e.g., dichloroacetyl chloride) (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-acylated analog.

In Vitro Cytotoxicity and Cytoprotection Assays

A key aspect of evaluating cytoprotective agents is to first determine their intrinsic cytotoxicity and then to assess their ability to protect cells from a known insult.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[14]

Protocol:

  • Cell Seeding: Seed cells (e.g., a relevant human cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test analogs for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

To evaluate the cytoprotective effects, cells are pre-treated with the test analogs and then exposed to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test analogs for a specified period (e.g., 2-4 hours).

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a fixed concentration of an oxidative stressor (e.g., H₂O₂) for a defined duration. Include a control group treated with the stressor alone.

  • Cell Viability Assessment: Following the stress induction, assess cell viability using the MTT assay as described above.

  • Data Analysis: Compare the viability of cells pre-treated with the analogs to those treated with the stressor alone to determine the percentage of cytoprotection.

Visualizing the Structure-Activity Landscape

To better conceptualize the key structural elements and their influence on cytoprotective activity, the following diagrams illustrate the core concepts.

SAR_Overview cluster_molecule This compound Core cluster_modifications Key Structural Modifications cluster_activity Predicted Impact on Cytoprotection Core Tetrahydroquinoline Scaffold N1 N1-Acyl Group Core->N1 C6 C6-Hydroxyl Group Core->C6 Aromatic Aromatic Ring Substitution Core->Aromatic Activity Modulation of Cytoprotective Activity N1->Activity Electrophilicity & Covalent Binding C6->Activity Antioxidant & Radical Scavenging Aromatic->Activity Electronic & Steric Effects

Caption: Key structural modification points on the tetrahydroquinoline scaffold and their predicted influence on cytoprotective activity.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 1,2,3,4-Tetrahydroquinolin-6-ol acyl Acylation with R-COCl start->acyl analogs Diverse Analogs acyl->analogs cytotoxicity Cytotoxicity Assay (MTT) analogs->cytotoxicity cytoprotection Cytoprotection Assay (Oxidative Stress Model) cytotoxicity->cytoprotection sar Structure-Activity Relationship Analysis cytoprotection->sar

Caption: A streamlined workflow for the synthesis and evaluation of this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel cytoprotective agents. The analysis of its structure-activity relationship, though based on a synthesis of data from related compound series, provides a rational framework for the design of new analogs with enhanced potency and selectivity. The interplay between the electrophilic N1-dichloroacetyl group and the antioxidant C6-hydroxyl moiety is likely a key determinant of the biological activity of these compounds.

Future research should focus on the systematic synthesis and evaluation of a diverse library of analogs to experimentally validate the SAR principles outlined in this guide. This should include variations in the N1-acyl group, modifications of the C6-hydroxyl group, and a range of substitutions on the aromatic ring. Such studies, guided by the principles of medicinal chemistry and supported by robust biological evaluation, will be instrumental in unlocking the full therapeutic potential of this fascinating class of molecules.

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A Comparative Guide to the Biological Activity of Tetrahydroquinoline Isomers: Unraveling Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its isomeric forms, which differ in the position of the saturated carbon atoms within the quinoline ring system, as well as the stereochemistry of its substituents, can exhibit markedly different pharmacological profiles. This guide provides a comparative analysis of the biological activities of various tetrahydroquinoline isomers and their derivatives, with a focus on anticancer, neuroprotective, and antimicrobial properties. By synthesizing data from multiple studies, we aim to elucidate the key structure-activity relationships (SAR) that govern the therapeutic potential of this versatile heterocyclic family.

The Isomeric Landscape of Tetrahydroquinolines

The two most commonly studied positional isomers of tetrahydroquinoline are 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline. Further isomeric diversity arises from the introduction of substituents, which can lead to stereoisomers (enantiomers and diastereomers), including cis- and trans-isomers. Understanding how these subtle structural variations impact biological activity is paramount for the rational design of novel therapeutics.

Comparative Anticancer Activity

The quest for novel anticancer agents has led to extensive investigation of tetrahydroquinoline derivatives. The degree of saturation and the nature of substituents on the THQ core have been shown to be critical determinants of cytotoxic activity.

A study comparing 2-arylquinolines (fully aromatic) with their partially saturated counterparts, 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines, revealed that the aromatic quinoline derivatives generally exhibit a better activity profile against several human cancer cell lines, including HeLa (cervical), PC3 (prostate), MCF-7 (breast), and SKBR-3 (breast).[3] The higher lipophilicity of the aromatic quinolines was correlated with their enhanced cytotoxic effects.[3]

Within the 1,2,3,4-tetrahydroquinoline series, substitutions at various positions have been shown to significantly influence anticancer potency. For instance, a series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines demonstrated low micromolar inhibition of various cancer cell lines, including H460 lung carcinoma, DU145 prostate carcinoma, A-431 skin carcinoma, HT-29 colon adenocarcinoma, and MCF7 breast adenocarcinoma.[1] The introduction of an aryl group at the 4-position of the quinoline structure dramatically increased the antiproliferative effect.[1]

Derivatives of 5,6,7,8-tetrahydroquinoline have also shown promise as anticancer agents. For example, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate exhibited in vitro antiproliferative activity at micromolar concentrations against colorectal cancer cells.[4] Another study on 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one demonstrated potent cytotoxicity toward colon (HCT-116) and lung (A549) cancer cell lines.[5]

Table 1: Comparative Anticancer Activity of Tetrahydroquinoline Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50/GI50 (µM)Reference
Aromatic Quinolines 6-Bromo-2-(3,4-methylenedioxyphenyl)quinolineHeLa8.3[3]
6-Chloro-2-(3,4-methylenedioxyphenyl)quinolinePC331.37[3]
1,2,3,4-Tetrahydroquinolines 4-Acetamido-6-bromo-2-methyl-1,2,3,4-tetrahydroquinolineHeLa13.15[3]
3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline derivative (3c)A-431 (Skin)2.0 ± 0.9[1]
1-(3-trifluoromethylbenzoyl)-2-(3,4-dichlorophenyl)-1,2,3,4-tetrahydroquinoline (7g)NCI-H23 (Lung)0.839 ± 0.061[6]
5,6,7,8-Tetrahydroquinolines (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)HCT-116 (Colon)~13[7]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)HCT-116 (Colon)~13[5]

Comparative Neuroprotective Activity

Tetrahydroquinoline and its isomers, particularly the closely related 1,2,3,4-tetrahydroisoquinolines (THIQs), have garnered significant attention for their neuroprotective potential in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.

Stereochemistry plays a crucial role in the neuroprotective effects of THIQ derivatives. A comparative study of the R- and S-stereoisomers of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in rats revealed distinct neurochemical effects. The S-isomer demonstrated a much stronger inhibition of MAO-dependent dopamine oxidation compared to the racemate, while the R-isomer did not exhibit this effect. However, both enantiomers were found to elevate the concentration of dopamine in the extraneuronal space, suggesting potential neuroprotective properties for both, albeit through potentially different mechanisms.

Similarly, the cis- and trans-isomers of salsolinol, a THIQ analog, have been investigated for their neuroprotective effects. One study noted that while both isomers of 1,3-dimethyl-N-propargyl THIQ could prevent MPTP-induced bradykinesia and dopamine neuron loss, the trans-isomer was superior in this regard. Conversely, the cis-isomer offered better protection against MPP+-induced cell death.[8][9]

Derivatives of 5,6,7,8-tetrahydroquinoline have also been explored as potential agents for Alzheimer's disease. A series of 5-amino-5,6,7,8-tetrahydroquinolinones were designed as acetylcholinesterase inhibitors and showed in vivo activity in reversing scopolamine-induced memory impairment.[10]

dot

cluster_isomers Tetrahydroquinoline Isomers cluster_activities Biological Activities 1,2,3,4-THQ 1,2,3,4-THQ Anticancer Anticancer 1,2,3,4-THQ->Anticancer Substituent-dependent Neuroprotective Neuroprotective 1,2,3,4-THQ->Neuroprotective Stereochemistry is key 5,6,7,8-THQ 5,6,7,8-THQ 5,6,7,8-THQ->Anticancer Promising derivatives 5,6,7,8-THQ->Neuroprotective AChE inhibition Antimicrobial Antimicrobial 5,6,7,8-THQ->Antimicrobial Some activity reported Stereoisomers Stereoisomers Stereoisomers->Neuroprotective Differential effects

Caption: Relationship between THQ isomers and their major biological activities.

Comparative Antimicrobial Activity

While the primary focus of recent research has been on the anticancer and neuroprotective effects of tetrahydroquinolines, some studies have also investigated their antimicrobial properties. Derivatives of 5,6,7,8-tetrahydroquinoline have been synthesized and screened for their antimicrobial activity against various yeasts and bacteria.[11][12][13] For instance, certain pyrimido[4,5-b]quinolines derived from a 5,6,7,8-tetrahydroquinoline scaffold have shown activity against Candida albicans, Aspergillus niger, Saccharomyces cerevisiae, Staphylococcus aureus, and Escherichia coli.[11]

In general, the antimicrobial activity of tetrahydroquinolines appears to be highly dependent on the specific substitutions and the overall molecular architecture. The well-known antimicrobial properties of the related 8-hydroxyquinoline highlight the potential of this heterocyclic system as a source of new anti-infective agents.[14]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.[16]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well for solid tumors, or 0.5-1.0 x 10^5 cells/mL for leukemic cells) in a final volume of 100 µL of culture medium per well.[17] Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[15]

  • Formazan Formation: Incubate the plate for an additional 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[8][16]

  • Absorbance Measurement: Mix the contents of the wells thoroughly to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

dot

A Seed cells in 96-well plate B Add test compounds A->B C Incubate (e.g., 24-72h) B->C D Add MTT solution C->D E Incubate (1-4h) D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This assay is used to detect and quantify apoptotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates into DNA but cannot cross the membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells.[18][19]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells) in a T25 culture flask and treat them with the test compound for the desired time.[18]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them.[18]

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes at room temperature).[18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

dot

A Treat cells with compound B Harvest cells (floating & adherent) A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate in the dark E->F G Analyze by Flow Cytometry F->G H Quantify apoptotic cell populations G->H

Caption: Workflow for the Annexin V/PI apoptosis assay.

Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases and assessing the neuroprotective effects of compounds.[20]

Principle: SH-SY5Y cells are exposed to a neurotoxin (e.g., glutamate, MPP+, rotenone, or H2O2) to induce cell death.[20][21][22] The ability of a test compound to prevent or reduce this neurotoxin-induced cell death is then measured, typically using a cell viability assay like the MTT assay.

Step-by-Step Protocol:

  • Cell Culture and Differentiation (Optional but Recommended): Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F-12).[21] For a more neuron-like phenotype, differentiate the cells by treating them with agents like all-trans retinoic acid (ATRA) or insulin-like growth factor-I (IGF-I).[23]

  • Cell Seeding: Seed the SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).[22]

  • Pre-treatment with Test Compound: After 24 hours, treat the cells with various concentrations of the test compound for a specified duration (e.g., 6 to 24 hours).[20][21]

  • Induction of Neurotoxicity: Following pre-treatment, expose the cells to a neurotoxin. The choice of neurotoxin and its concentration should be optimized to induce a significant but not complete loss of cell viability (e.g., 50-70% cell death).[20][21] For example, treat with 250 µM H2O2 for 1 hour or 50 µM rotenone for 24 hours.[20][21]

  • Co-incubation: In some experimental designs, the test compound and the neurotoxin are added simultaneously.

  • Assessment of Cell Viability: After the neurotoxin exposure, assess cell viability using the MTT assay as described in Protocol 5.1.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the test compound by comparing the viability of cells treated with both the compound and the neurotoxin to those treated with the neurotoxin alone.

Conclusion and Future Directions

The tetrahydroquinoline scaffold represents a versatile platform for the development of novel therapeutic agents. The available data, though not always directly comparative across all isomeric forms, clearly indicates that both the degree of saturation of the quinoline ring and the nature and stereochemistry of substituents are critical determinants of biological activity. Aromatic quinolines and their 1,2,3,4-tetrahydro-derivatives have shown significant promise as anticancer agents, while the 1,2,3,4-tetrahydroisoquinoline scaffold is a rich source of neuroprotective compounds. The 5,6,7,8-tetrahydroquinoline core, though less explored, has also demonstrated potential in both anticancer and neuroprotective applications.

Future research should focus on direct, head-to-head comparative studies of positional isomers to provide a clearer understanding of their relative therapeutic potential. Furthermore, a deeper exploration of the mechanisms of action of the most potent isomers will be crucial for their advancement into preclinical and clinical development. The experimental protocols provided in this guide offer a robust framework for such future investigations.

References

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  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link].

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. 3(6):e374. Available at: [Link].

  • MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. Available at: [Link].

  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. MOST Wiedzy. Available at: [Link].

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link].

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  • Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala. Journal of Agricultural and Food Chemistry. 60(22):5599-5605. Available at: [Link].

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Sources

A Researcher's Guide to Cross-Resistance Studies of Novel Compounds Against Drug-Resistant Parasites

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance extends deep into the realm of parasitic diseases, compromising the efficacy of our limited arsenal of therapeutic agents. For researchers and drug development professionals, the early assessment of cross-resistance is not merely a supplementary step but a critical checkpoint in the pipeline for novel antiparasitic compounds. This guide provides an in-depth, technically-grounded framework for designing, executing, and interpreting cross-resistance studies, ensuring that promising new chemical entities have a fighting chance against the ever-evolving resistance mechanisms of parasites.

The Specter of Cross-Resistance: Understanding the "Why"

Cross-resistance is a phenomenon where a parasite strain that has developed resistance to one drug exhibits decreased susceptibility to other, often structurally related, compounds.[1] This occurs when the molecular mechanism of resistance is common to multiple drugs. For instance, mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) can confer resistance not only to chloroquine but also modulate susceptibility to other quinoline-based drugs.[2][3][4] Similarly, alterations in the P. falciparum multidrug resistance protein 1 (PfMDR1) can impact the parasite's response to a range of antimalarials.[3][5][6]

A thorough understanding of these mechanisms is paramount. It allows for the rational design of cross-resistance studies and aids in the interpretation of the resulting data. For example, if a novel compound is structurally similar to existing drugs, it is crucial to test it against parasite strains with known resistance mechanisms to those drugs.

Designing a Robust Cross-Resistance Study: A Strategic Blueprint

A well-designed cross-resistance study is a self-validating system. The following components are essential for generating reliable and interpretable data.

Strategic Selection of Parasite Strains

The foundation of any cross-resistance study is the panel of parasite strains. This should include:

  • A Drug-Sensitive Reference Strain: This provides the baseline for susceptibility (e.g., P. falciparum 3D7 or NF54).

  • Well-Characterized Drug-Resistant Strains: These strains should harbor known resistance mechanisms to the major classes of antiparasitic drugs. For antimalarials, this would include strains resistant to chloroquine, pyrimethamine, mefloquine, and artemisinin.[2][3][7] The genetic basis of resistance in these strains should be confirmed (e.g., presence of mutations in pfcrt, dhfr, dhps, pfmdr1, or kelch13).[2][8][9][10]

  • Field Isolates: If possible, include recent clinical isolates from regions with high levels of drug resistance. This provides a more clinically relevant assessment of the novel compound's potential.

Judicious Choice of Novel Compounds and Reference Drugs

The novel compound should be tested alongside a panel of established antiparasitic drugs. This allows for direct comparison and helps to contextualize the results. The reference drugs should represent different chemical classes and modes of action.

Comparative Analysis of In Vitro Assay Methodologies

Several in vitro assays are available to assess parasite viability and drug susceptibility. The choice of assay depends on the parasite species, available resources, and the desired throughput.

Assay Method Principle Advantages Disadvantages
SYBR Green I-based Fluorescence Assay Measures parasite DNA content by intercalating the fluorescent dye SYBR Green I.[11][12][13][14]High-throughput, relatively inexpensive, and does not require radioisotopes.[11][12][15]Can have high background fluorescence from host DNA if not properly controlled.[11][13]
pLDH (parasite Lactate Dehydrogenase) Assay Measures the activity of the parasite-specific enzyme pLDH, which is an indicator of parasite viability.Specific to parasites, colorimetric readout is straightforward.Can be less sensitive than other methods, particularly at low parasitemia.
[³H]-Hypoxanthine Incorporation Assay Measures the incorporation of radiolabeled hypoxanthine into parasite nucleic acids.Highly sensitive and considered a "gold standard."[15]Requires handling of radioactive materials, is time-consuming, and has a lower throughput.

For high-throughput screening and cross-resistance profiling, the SYBR Green I-based fluorescence assay is often the method of choice due to its balance of sensitivity, cost-effectiveness, and scalability.[12][13][15]

The Resistance Index (RI): Quantifying the Shift in Susceptibility

The Resistance Index (RI) is a critical metric for quantifying the level of cross-resistance. It is calculated as the ratio of the 50% inhibitory concentration (IC50) of a compound against a resistant strain to the IC50 against a sensitive strain.

RI = IC50 (Resistant Strain) / IC50 (Sensitive Strain)

An RI value close to 1 suggests no cross-resistance, while a significantly higher value indicates that the resistance mechanism also affects the novel compound.

Step-by-Step Experimental Protocol: In Vitro Cross-Resistance Assay against Plasmodium falciparum using the SYBR Green I Method

This protocol provides a detailed workflow for assessing the cross-resistance profile of a novel compound against various P. falciparum strains.

Materials and Reagents:
  • P. falciparum cultures (sensitive and resistant strains)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Novel compound and reference drugs (dissolved in DMSO)

  • 96-well black, clear-bottom microplates

  • SYBR Green I nucleic acid gel stain (10,000x concentrate)

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis parasite_culture 1. Parasite Culture & Synchronization drug_plate 2. Drug Plate Preparation add_parasites 3. Addition of Parasites drug_plate->add_parasites Add synchronized parasites to pre-dosed plates incubation 4. Incubation (72h) add_parasites->incubation lysis 5. Cell Lysis incubation->lysis sybr_green 6. SYBR Green I Staining lysis->sybr_green read_plate 7. Fluorescence Reading sybr_green->read_plate data_analysis 8. Data Analysis (IC50 & RI) read_plate->data_analysis

  • Parasite Culture and Synchronization: Maintain continuous cultures of P. falciparum strains in human erythrocytes.[16][17] Synchronize the cultures to the ring stage using 5% D-sorbitol treatment. This ensures a homogenous starting population for the assay.[17]

  • Drug Plate Preparation: Serially dilute the novel compound and reference drugs in complete culture medium in a 96-well plate. Include a drug-free control (0.5% DMSO) and a background control (uninfected erythrocytes).

  • Addition of Parasites: Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in complete culture medium. Add 200 µL of this parasite suspension to each well of the drug-dosed plate.

  • Incubation: Incubate the plates for 72 hours in a humidified, gas-controlled incubator (5% CO2, 5% O2, 90% N2) at 37°C. This allows the parasites to progress through one and a half to two life cycles.

  • Cell Lysis: After incubation, carefully remove 100 µL of the supernatant from each well. Add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.

  • SYBR Green I Staining: Incubate the plates in the dark at room temperature for 1 hour to allow for complete cell lysis and DNA staining.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence (uninfected erythrocytes) from all readings.

    • Normalize the data to the drug-free control (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the drug concentration.

    • Calculate the IC50 values using a non-linear regression model (e.g., sigmoidal dose-response).

    • Calculate the Resistance Index (RI) for each resistant strain relative to the sensitive strain.

Presenting and Interpreting the Data: A Clear Narrative

The results of the cross-resistance study should be presented in a clear and concise manner. A table summarizing the IC50 values and Resistance Indices is highly effective for comparative analysis.

Table 1: Hypothetical Cross-Resistance Profile of a Novel Compound

Compound Sensitive Strain (IC50, nM) Chloroquine-Resistant Strain (IC50, nM) RI (CQ-R) Pyrimethamine-Resistant Strain (IC50, nM) RI (Pyr-R)
Novel Compound X 10.212.51.29.80.96
Chloroquine 15.5250.816.214.90.96
Pyrimethamine 5.16.31.2550.2107.9

In this hypothetical example, Novel Compound X shows a low RI against both the chloroquine-resistant and pyrimethamine-resistant strains, suggesting that the mechanisms of resistance to these two drugs do not significantly impact its activity. This would be a favorable outcome, indicating a potentially novel mode of action.

G cluster_input Inputs cluster_process Process cluster_output Outputs cluster_interpretation Interpretation novel_compound Novel Compound in_vitro_assay In Vitro Susceptibility Assay novel_compound->in_vitro_assay reference_drugs Reference Drugs reference_drugs->in_vitro_assay parasite_strains Sensitive & Resistant Strains parasite_strains->in_vitro_assay ic50_values IC50 Values in_vitro_assay->ic50_values ri_calculation Resistance Index (RI) Calculation ic50_values->ri_calculation cross_resistance_profile Cross-Resistance Profile ri_calculation->cross_resistance_profile

Beyond the Petri Dish: Advanced Considerations

While in vitro studies are the cornerstone of initial cross-resistance assessment, a comprehensive evaluation may involve more advanced techniques:

  • In Vivo Cross-Resistance Studies: For promising compounds, assessing efficacy in animal models of parasitic infection using drug-resistant parasite lines is a crucial next step.[18][19][20][21][22] This provides data on the compound's performance in a more complex biological system.

Conclusion: A Critical Step Towards Effective New Therapies

Cross-resistance studies are an indispensable component of the modern drug discovery and development process for antiparasitic agents. By employing a strategic and methodologically sound approach, researchers can gain crucial insights into the potential longevity of a novel compound in the face of evolving parasite resistance. A compound that demonstrates a lack of cross-resistance to existing drugs is not only a promising therapeutic candidate but also a beacon of hope in the ongoing battle against parasitic diseases.

References

  • Wellems, T. E., & Plowe, C. V. (2001). Mechanisms of drug resistance in malaria. PubMed. [Link]

  • Sibley, C. H., Hyde, J. E., Sims, P. F., Plowe, C. V., Kublin, J. G., Mberu, E. K., ... & Winstanley, P. A. (2001). World Antimalarial Resistance Network (WARN) III: Molecular markers for drug resistant malaria. Malaria Journal. [Link]

  • Vossen, M., Pussard, E., Verdier, F., & Lebras, J. (2010). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene. [Link]

  • Johnson, J. D., Dennull, R. A., Gerena, L., Lopez-Sanchez, M., Roncal, N. E., & Waters, N. C. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy. [Link]

  • Cowman, A. F., & Dvorin, J. D. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology. [Link]

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A Senior Application Scientist's Guide to Molecular Docking of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and procedural overview of molecular docking studies involving tetrahydroquinoline (THQ) derivatives. As a privileged scaffold in medicinal chemistry, THQ analogs have demonstrated a wide array of biological activities, making them focal points in modern drug discovery.[1][2] This document is designed for researchers, computational chemists, and drug development professionals, offering field-proven insights into leveraging computational docking to predict, rationalize, and guide the synthesis of potent THQ-based therapeutic agents.

The Rationale: Why Tetrahydroquinolines and Molecular Docking?

The 1,2,3,4-tetrahydroquinoline core is a versatile structural motif found in numerous natural products and synthetic compounds with significant pharmacological relevance.[1] Its derivatives have been successfully investigated as anticancer, anti-Alzheimer's, antibacterial, and antiviral agents.[3][4][5][6] The efficacy of these compounds often stems from their ability to precisely fit into the binding pockets of key biological targets, such as enzymes and receptors, thereby modulating their function.[7]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand, such as a THQ derivative) when bound to a second (a receptor, typically a protein), forming a stable complex.[8][9] By simulating this interaction, we can estimate the binding affinity, which is often represented by a "docking score." This process allows for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest predicted affinity for laboratory synthesis and testing, thereby saving significant time and resources in the drug discovery pipeline.[10]

Comparative Analysis: THQ Derivatives Across Therapeutic Targets

The true power of molecular docking is revealed when comparing the binding efficacy of various derivatives against specific protein targets. The subtle modification of functional groups on the THQ scaffold can lead to dramatic differences in binding affinity and selectivity. Below, we compare findings from several studies.

Table 1: Comparative Docking Performance of THQ Derivatives as Anticancer Agents
Target Protein (PDB ID)THQ DerivativeDocking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC₅₀)Source
EGFR (4LRM)Compound C14-10.1Met793, Lys745, Asp8550.69 µM[11]
mTOR (4JT6)Compound 10e-9.5Trp2239, Tyr2225, Val22400.033 µM (A549 cells)[12]
CDK2 (1H1S)Compound 7e-8.7Leu83, Lys33, Asp860.149 µM[13]
DHFR (3S3V)Compound 8d-8.2Ile7, Ala9, Pro250.199 µM[13]
KRas (4OBE)Compound GM-3-18Not specifiedThr740.9 µM (HCT116 cells)[14]

As demonstrated, derivatives with higher (more negative) docking scores often correlate with lower IC₅₀ values, indicating greater biological potency. For instance, compound C14's strong binding affinity for the Epidermal Growth Factor Receptor (EGFR) is consistent with its sub-micromolar inhibitory activity against lung cancer cells.[11]

Table 2: Comparative Docking Performance of THQ Derivatives as Anti-Alzheimer's Agents
Target Protein (PDB ID)THQ DerivativeDocking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC₅₀)Source
AChE (4EY7)Compound 5nNot specifiedTrp86, Tyr337, Phe3384.24 µM
BChE (4BDS)Compound 6aaNot specifiedTrp82, His438, Ser1983.97 µM
AChE (1EVE)Compound 3i-11.8Trp84, Tyr130, Phe330Not specified[4]

In the context of Alzheimer's disease, THQ derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] The docking studies help elucidate how these compounds interact with the catalytic and peripheral anionic sites of these enzymes, guiding the design of more selective and potent inhibitors.

The Workflow: A Self-Validating Docking Protocol

To ensure the scientific integrity of docking results, a robust and validated protocol is paramount. The following workflow, using the widely adopted AutoDock suite as an example, incorporates essential validation steps.[9]

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis PDB 1. Retrieve Protein Structure (e.g., from PDB) CleanPDB 2. Prepare Receptor - Remove water, ligands - Add polar hydrogens - Assign charges PDB->CleanPDB Grid 4. Define Binding Site & Generate Grid Box CleanPDB->Grid Ligand 3. Prepare Ligand (THQ) - 2D to 3D conversion - Energy minimization - Define rotatable bonds Dock 6. Dock THQ Library Ligand->Dock Validate 5. Protocol Validation - Redock native ligand - Check RMSD < 2.0 Å Grid->Validate Validate->Dock If Validated Analyze 7. Analyze Results - Rank by docking score - Visualize binding poses Dock->Analyze PostDock 8. Post-Docking Analysis - Identify key interactions (H-bonds, hydrophobic, etc.) Analyze->PostDock SAR 9. Correlate with Experimental Data (Establish SAR/QSAR) PostDock->SAR

Caption: A validated molecular docking workflow.

Step-by-Step Experimental Protocol

This protocol outlines a standard procedure using UCSF Chimera for preparation and AutoDock Vina for the docking simulation.

Part A: Receptor (Protein) Preparation

  • Obtain Structure: Download the protein's PDB file (e.g., '4LRM' for EGFR) from the Protein Data Bank.

  • Initial Cleaning (UCSF Chimera):

    • Open the PDB file in Chimera.

    • Delete unwanted chains, water molecules, and any co-crystallized ligands or ions that are not essential cofactors.[15][16] The rationale is to create a clean binding site, as solvent molecules can interfere with ligand docking unless they are known to play a critical role in binding, which requires more advanced methods.[17]

    • Actions > Atoms/Bonds > delete, then select the solvent.

  • Prepare for Docking (Dock Prep tool):

    • Navigate to Tools > Surface/Binding Analysis > Dock Prep.

    • This tool will automatically add hydrogen atoms (which are usually absent in crystal structures), assign partial charges using a force field (e.g., AMBER), and repair any incomplete side chains.[16] These steps are crucial as correct protonation states and charge distributions are essential for calculating accurate electrostatic interactions.

    • Save the prepared receptor as a .mol2 file.

Part B: Ligand (THQ Derivative) Preparation

  • Obtain/Draw Structure: Draw the 2D structure of your THQ derivative using software like ChemDraw or MarvinSketch and save it as a .mol or .sdf file.

  • 3D Conversion and Energy Minimization:

    • Open the 2D file in a program like Avogadro or UCSF Chimera.

    • Add hydrogen atoms.

    • Perform an energy minimization using a force field (e.g., MMFF94). This step is critical to ensure the ligand has a realistic, low-energy 3D conformation with correct bond lengths and angles before docking.[17]

    • Save the optimized 3D structure as a .pdb or .mol2 file.

  • Prepare for Vina (AutoDockTools):

    • Open the ligand file in AutoDockTools (ADT).

    • ADT will automatically detect the root of the molecule and define the rotatable bonds. Torsional flexibility is a key component of modern docking algorithms, allowing the ligand to adapt its conformation to fit the binding pocket.

    • Save the final prepared ligand as a .pdbqt file, which contains charge and atom type information required by Vina.

Part C: Docking Simulation with AutoDock Vina

  • Define the Search Space:

    • In ADT, load the prepared protein (.pdbqt).

    • Navigate to Grid > Grid Box. A box will appear around the protein.

    • Adjust the grid box's center and dimensions to encompass the entire binding site of interest. A common practice is to center the box on the position of the original co-crystallized ligand and extend it by 3-6 Å in each direction.[18]

    • Record the coordinates for the center and the size of the box.

  • Create Configuration File: Create a text file (e.g., conf.txt) with the following parameters:

  • Run Vina: Execute the docking from the command line: vina --config conf.txt --log results.log

Part D: Protocol Validation and Analysis

  • The Self-Validation Check: Before docking your novel THQ derivatives, a crucial step is to validate your protocol.[18] If your protein structure was co-crystallized with a native ligand, use the above protocol to dock that same ligand back into the binding site.[19]

    • Success Criterion: A successful validation is generally considered when the docking program reproduces the original binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[19] This confirms that your chosen parameters (grid box, etc.) are appropriate for the system.

  • Analyze Docking Results:

    • The output file (results.pdbqt) will contain several predicted binding poses for your ligand, ranked by their binding affinity (docking score) in kcal/mol.[20] The top-ranked pose is the most probable binding mode.

    • Load the receptor and the results.pdbqt file into a visualization software (e.g., UCSF Chimera, PyMOL).

    • Analyze the interactions between the top-ranked pose and the protein's active site residues. Identify hydrogen bonds, hydrophobic interactions, and pi-stacking, as these are the forces that stabilize the complex.

G cluster_pocket EGFR Active Site (PDB: 4LRM) cluster_residues ligand THQ Derivative (Compound C14) MET793 MET793 ligand->MET793 H-Bond LYS745 LYS745 ligand->LYS745 H-Bond ASP855 ASP855 ligand->ASP855 Ionic LEU718 LEU718 ligand->LEU718 Hydrophobic VAL726 VAL726 ligand->VAL726 Hydrophobic

Sources

A Senior Application Scientist's Guide to the Anticancer Landscape: Evaluating Novel Quinolines Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of oncology drug discovery, the quest for more effective and selective anticancer agents is relentless. Among the myriad of heterocyclic scaffolds, the quinoline nucleus has emerged as a privileged structure, consistently yielding compounds with potent and diverse antitumor activities.[1][2] This guide provides a comprehensive comparison of the anticancer activity of novel quinoline derivatives against established chemotherapeutic drugs, supported by experimental data and detailed methodologies. As researchers and drug development professionals, understanding the nuances of these comparisons is paramount to identifying and advancing the next generation of cancer therapies.

The Enduring Promise of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a unique three-dimensional architecture that is amenable to a wide range of chemical modifications. This structural versatility allows for the fine-tuning of physicochemical properties and biological activities, leading to the development of compounds that can interact with a variety of molecular targets implicated in cancer progression.[3] The mechanisms of action of quinoline derivatives are multifaceted and include the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and the modulation of key signaling pathways.[1]

Comparative Cytotoxicity: Novel Quinolines vs. Standard-of-Care

A critical step in the preclinical evaluation of any new anticancer agent is the direct comparison of its cytotoxic potential against that of established drugs. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment, representing the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

The following table summarizes the IC50 values of several novel quinoline derivatives compared to standard chemotherapeutic agents across a panel of human cancer cell lines.

Compound Class Specific Compound Cancer Cell Line IC50 (µM) Reference Drug IC50 (µM) Reference
Quinoline-Chalcone Hybrid Compound 12eMGC-803 (Gastric)1.385-FU6.22[4][5]
HCT-116 (Colon)5.345-FU10.4[4][5]
MCF-7 (Breast)5.215-FU11.1[4][5]
Quinoline-Amidrazone Hybrid Compound 10dA549 (Lung)43.1Doxorubicin>20[1][2]
Compound 10gMCF-7 (Breast)59.1Doxorubicin2.5[1][2]
Quinoline-Indole Hybrid Compound 42HepG2 (Liver)<0.01Doxorubicin12.2[6]
Compound 43HCT-8 (Colon)<0.015-FU-[6]
Tubulin Polymerization Inhibitor Compound 4cMDA-MB-231 (Breast)-Colchicine-[7][8]
Tubulin Polymerization17Colchicine-[7][8]
Phenylsulfonylurea Derivative Compound 7HepG-2 (Liver)2.71--[4]
A549 (Lung)7.47--[4]
MCF-7 (Breast)6.55--[4]

Note: IC50 values for reference drugs can vary between studies due to different experimental conditions. The provided values are for comparative context within the cited studies.

The data clearly indicates that certain novel quinoline derivatives exhibit superior or comparable potency to existing drugs. For instance, the quinoline-chalcone hybrid Compound 12e demonstrates significantly lower IC50 values against gastric, colon, and breast cancer cell lines compared to 5-Fluorouracil (5-FU).[4][5] Similarly, quinoline-indole hybrids have shown exceptionally potent activity in the nanomolar range.[6] It is also noteworthy that some quinoline derivatives, such as the tubulin polymerization inhibitor Compound 4c , operate through distinct mechanisms of action, offering potential advantages in overcoming resistance to conventional chemotherapeutics.[7][8]

Unraveling the Mechanism: Key Signaling Pathways

The anticancer activity of many quinoline derivatives can be attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for rational drug design and patient stratification.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Several novel quinoline derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Novel Quinoline Inhibitor Quinoline->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of novel quinoline derivatives.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11] Dysregulation of this pathway is also frequently observed in cancer.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Quinoline Novel Quinoline Inhibitor Quinoline->Raf Inhibition

Caption: The MAPK/ERK signaling pathway, a target for certain novel quinoline-based anticancer agents.

Experimental Protocols: A Foundation for Robust Comparison

The reproducibility and validity of any comparative study hinge on the meticulous execution of well-defined experimental protocols. The following are step-by-step methodologies for key assays used to evaluate the anticancer activity of novel compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[2][5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinoline compounds and reference drugs in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours under the same conditions as in step 1.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Assessment of Apoptosis: Annexin V/Propidium Iodide Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Adherent cells can be detached using trypsin.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow: From Compound Synthesis to Mechanistic Insight

The evaluation of a novel anticancer agent follows a logical and systematic workflow, as depicted below.

Experimental_Workflow cluster_0 Preclinical Evaluation Synthesis Novel Quinoline Synthesis InVitro In Vitro Cytotoxicity (MTT Assay) Synthesis->InVitro Apoptosis Apoptosis Assay (Flow Cytometry) InVitro->Apoptosis Mechanism Mechanism of Action (e.g., Western Blot) Apoptosis->Mechanism InVivo In Vivo Animal Studies Mechanism->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: A generalized experimental workflow for the preclinical evaluation of novel anticancer compounds.

Conclusion and Future Directions

The data presented in this guide underscores the significant potential of novel quinoline derivatives as a promising class of anticancer agents. Several compounds have demonstrated superior efficacy to existing drugs in preclinical models, and their diverse mechanisms of action offer new avenues for treating resistant cancers. The continued exploration of the vast chemical space around the quinoline scaffold, coupled with a deeper understanding of their molecular targets and mechanisms of action, will undoubtedly pave the way for the development of more effective and personalized cancer therapies. As we move forward, a focus on optimizing the pharmacokinetic and safety profiles of these lead compounds will be critical for their successful translation into the clinic.

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Bridging the Bench and Bedside: A Guide to In Vitro-In Vivo Correlation for Tetrahydroquinoline Compound Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential across oncology, neurodegenerative disorders, and infectious diseases.[1][2][3] A critical hurdle in the development of these promising agents is the translation of early-stage laboratory findings to successful outcomes in living organisms. This guide provides a comprehensive framework for understanding and establishing a robust In Vitro-In Vivo Correlation (IVIVC). We will dissect the causality behind experimental choices, provide detailed protocols for key assays, and outline a systematic approach to building a predictive mathematical model that links in vitro potency to in vivo efficacy.[4][5] By mastering IVIVC, research teams can enhance decision-making, optimize resource allocation, and accelerate the journey of novel THQ compounds from discovery to clinical application.

Introduction to Tetrahydroquinolines: A Versatile Pharmacophore

Tetrahydroquinolines (THQs) are heterocyclic compounds that have garnered significant attention for their wide range of biological activities.[1][2] Synthetic and naturally occurring THQ derivatives have demonstrated potential as anticancer, antimalarial, anti-diabetic, and anti-HIV agents.[1][2] Their mechanism of action is diverse, ranging from inhibiting tubulin polymerization and inducing apoptosis in cancer cells to modulating key signaling pathways involved in inflammation and metabolism.[3][6] Given this broad therapeutic window, a rigorous and predictive preclinical assessment is paramount. A key challenge, however, is that some THQ derivatives can act as pan-assay interference compounds (PAINS), producing misleading results in high-throughput screens.[7] This underscores the need for a carefully planned, multi-faceted approach to efficacy testing that validates initial findings and establishes a strong correlation between in vitro and in vivo results.

Part I: Foundational Analysis - In Vitro Efficacy Assessment

The primary goal of in vitro assessment is to determine a THQ compound's potency and mechanism of action in a controlled, isolated environment.[8] This is typically the first step in the screening cascade, providing essential data on direct target engagement and cellular effects.

Key Experimental Approaches
  • Biochemical Assays: These cell-free assays are designed to measure the direct interaction between the THQ compound and its purified molecular target (e.g., an enzyme or receptor). The half-maximal inhibitory concentration (IC50) derived from these assays represents the pure potency of the drug against its target.[9]

  • Cell-Based Assays: These experiments evaluate the compound's effect within a living cell, offering a more complex biological context.[8] They can measure a variety of endpoints, including:

    • Cytotoxicity/Cell Viability: Determining the concentration at which the compound kills cancer cells (e.g., using MTT or CellTiter-Glo assays).

    • Target Engagement: Confirming the compound binds to its intended target within the cell.

    • Phenotypic Effects: Observing changes in cell behavior, such as apoptosis, cell cycle arrest, or migration.[3][6]

Workflow for In Vitro Efficacy Testing

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Lead Prioritization A THQ Compound Library B High-Throughput Biochemical Assay (e.g., Kinase Inhibition) A->B C Identify Initial 'Hits' (Potency Cutoff, e.g., IC50 < 1µM) B->C D Cell-Based Viability Assay (e.g., MTT on Cancer Cell Line) C->D Advance Hits E Determine EC50 D->E F Mechanism of Action Assays (e.g., Apoptosis, Cell Cycle Analysis) E->F G Selectivity Profiling (Test against related targets) F->G Confirm Mechanism H Prioritize Compounds with High Potency & Selectivity G->H I Candidate THQ Compound H->I Advance to In Vivo Studies

Caption: Workflow for In Vitro Testing of THQ Compounds.

Detailed Protocol: MTT Cell Viability Assay

This protocol provides a self-validating system for assessing the cytotoxic effect of a THQ compound on a cancer cell line.

Objective: To determine the concentration of the THQ compound that reduces the viability of a cell population by 50% (EC50).

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • THQ compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. Causality: This allows cells to enter a logarithmic growth phase, ensuring sensitivity to cytotoxic agents.

  • Compound Preparation: Perform a serial dilution of the THQ compound in complete growth medium. Include a "vehicle control" (medium with DMSO, equivalent to the highest compound concentration) and a "no-cell" blank control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Incubate for a period relevant to the compound's expected mechanism (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Expertise: Only metabolically active cells can convert the yellow MTT to purple formazan crystals, providing a direct measure of viability.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.

    • Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to calculate the EC50 value.

Part II: The Whole System View - In Vivo Efficacy Evaluation

While in vitro assays are essential for initial screening, they cannot fully replicate the complex environment of a living organism.[10] In vivo studies are critical for evaluating a compound's true therapeutic potential by integrating the effects of its pharmacokinetics (PK) and pharmacodynamics (PD).[10]

Key Experimental Approaches

The choice of an in vivo model is crucial and depends on the therapeutic indication. For anticancer THQ compounds, common models include:

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously into immunodeficient mice.[11] These models are excellent for initial efficacy testing.

  • Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are implanted into mice. PDX models better recapitulate the genetic diversity and microenvironment of human tumors, offering higher predictive value.[11][12]

  • Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice. These models are essential when the THQ compound is expected to interact with the immune system.[13][14]

Workflow for a Xenograft Efficacy Study

G A Implant Human Tumor Cells (e.g., A549) into Immunodeficient Mice B Allow Tumors to Grow to a Palpable Size (e.g., 100-150 mm³) A->B C Randomize Mice into Treatment Groups (Vehicle vs. THQ Compound) B->C D Administer Treatment (e.g., Daily Oral Gavage) for 2-3 Weeks C->D E Monitor Tumor Volume and Body Weight (2-3 times per week) D->E F At Study End: Collect Tumors & Plasma E->F G Analyze Data: Tumor Growth Inhibition (TGI) PK/PD Analysis F->G H Efficacy Decision Point G->H

Caption: Workflow for an In Vivo Xenograft Study.

Detailed Protocol: Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the antitumor efficacy of a THQ compound in a mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or Nude)

  • Human cancer cells (e.g., A549 lung cancer cells)

  • THQ compound formulated in an appropriate vehicle

  • Calipers for tumor measurement

  • Equipment for blood collection and processing

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor mice until tumors reach an average volume of 100-150 mm³. Trustworthiness: Starting treatment at a consistent tumor volume reduces variability and ensures the model is robust.

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, THQ compound at 10 mg/kg, THQ compound at 30 mg/kg).

  • Treatment Administration: Administer the compound and vehicle according to the planned schedule (e.g., once daily via oral gavage). Record body weights at each dosing to monitor for toxicity.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Pharmacokinetic (PK) Sampling: At specified time points (e.g., 1, 4, 8, 24 hours post-final dose), collect blood samples from a satellite group of animals to determine drug concentration in the plasma.

  • Endpoint and Analysis:

    • The study ends when tumors in the control group reach a predetermined size.

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.

    • Analyze plasma samples to determine key PK parameters like Cmax (peak concentration) and AUC (total drug exposure).

    • Analyze tumor samples for pharmacodynamic (PD) biomarkers to confirm target engagement.

Part III: The Predictive Bridge - Establishing In Vitro-In Vivo Correlation (IVIVC)

IVIVC is the cornerstone of translational drug development. It is a predictive mathematical model that describes the relationship between an in vitro property (like IC50) and an in vivo response (like tumor growth inhibition).[4][5] A strong IVIVC allows researchers to use in vitro data to predict in vivo performance, which can significantly reduce the number of animal studies required.[4][15]

The IVIVC Framework: Connecting the Dots

Establishing an IVIVC requires integrating three distinct datasets: in vitro potency, in vivo PK, and in vivo efficacy. The fundamental question is: Do the drug concentrations achieved in the tumor tissue in vivo exceed the concentrations required for activity in vitro for a sufficient duration?

G IV In Vitro Potency (Biochemical IC50 Cellular EC50) IVIVC IVIVC Model (Predictive Relationship) IV->IVIVC Potency Input PK In Vivo Pharmacokinetics (Plasma/Tumor Exposure) Cmax, AUC PK->IVIVC Exposure Input PD In Vivo Efficacy (% Tumor Growth Inhibition) PD->IVIVC Response Output

Caption: The Core Components of an IVIVC Model.

Data Synthesis and Correlation Analysis

To build the correlation, data from multiple compounds or multiple dose levels of a single compound are required. The data can be summarized in a table to facilitate comparison and modeling.

Compound IDIn Vitro Potency (Cellular EC50, nM)In Vivo Dose (mg/kg)In Vivo Exposure (Plasma AUC, ng*h/mL)In Vivo Efficacy (% TGI)Correlation Status
THQ-0015020150015%Poor
THQ-0022520800065%Good
THQ-00340020950025%Poor (Low Potency)
THQ-00430205005%Poor (Low Exposure)

Analysis of the Table:

  • THQ-001 vs. THQ-002: THQ-002 is twice as potent in vitro (25 nM vs 50 nM) but achieves over 5-fold higher exposure in vivo. This combination of good potency and high exposure leads to strong efficacy (65% TGI), establishing a positive correlation.

  • THQ-003: Despite achieving high exposure, its low in vitro potency (400 nM) means the in vivo concentrations likely never reached a therapeutic threshold, resulting in poor efficacy.

  • THQ-004: This compound is potent in vitro (30 nM) but has poor pharmacokinetic properties, leading to very low exposure and minimal efficacy. This highlights a common reason for IVIVC failure.

A successful IVIVC model, often a "Level A" correlation, establishes a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate.[5][16] This allows the prediction of the entire in vivo plasma concentration profile from in vitro data, serving as a powerful surrogate for bioequivalence studies.[5][16]

Conclusion: A Self-Validating Path to the Clinic

Establishing a robust In Vitro-In Vivo Correlation is not merely a data-fitting exercise; it is a fundamental component of modern drug discovery that embodies scientific integrity. By systematically linking in vitro potency with in vivo pharmacokinetics and efficacy, researchers can build a self-validating framework. This approach allows for the early identification of compounds with the highest probability of clinical success, like THQ-002 in our example, while deprioritizing those with fatal flaws, such as poor potency (THQ-003) or poor exposure (THQ-004). For the development of novel tetrahydroquinoline therapeutics, a commitment to rigorous IVIVC analysis is a commitment to a more efficient, cost-effective, and ultimately more successful translational pathway.

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Sources

A Comparative Guide to the Validation of Pyruvate Dehydrogenase Kinase as a Novel Drug Target for 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the experimental validation of the molecular target for the compound 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol. Drawing from established principles of drug discovery, this document outlines a scientifically rigorous, multi-faceted approach to target validation, emphasizing causality, self-validating systems, and authoritative grounding in current scientific literature.

The central hypothesis of this guide is that the primary molecular target of this compound is Pyruvate Dehydrogenase Kinase (PDK) . This assertion is based on the well-documented inhibitory activity of the compound's dichloroacetyl moiety against PDK[1][2]. The tetrahydroquinoline scaffold likely modulates the compound's potency, selectivity, and pharmacokinetic properties.

This guide will first detail the experimental cascade required to robustly validate PDK as the primary target. Subsequently, it will provide a comparative analysis against plausible alternative targets, offering a holistic validation strategy.

Section 1: Validation of Pyruvate Dehydrogenase Kinase (PDK) as the Primary Target

The enzyme PDK is a critical regulator of cellular metabolism. It functions by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC). This action effectively gates the entry of pyruvate into the tricarboxylic acid (TCA) cycle. In many cancer cells, which exhibit a metabolic phenotype known as the "Warburg effect," PDK is overexpressed, leading to a reliance on aerobic glycolysis for energy production[3][4]. Inhibition of PDK is therefore a compelling therapeutic strategy to reverse this metabolic switch, forcing cancer cells back towards oxidative phosphorylation, a state that can promote apoptosis and reduce proliferation[2][5].

The validation of PDK as the target for this compound hinges on demonstrating direct engagement, target-specific effects in a cellular context, and downstream functional consequences consistent with PDK inhibition.

Workflow for PDK Target Validation

cluster_0 Level 1: Direct Target Engagement cluster_1 Level 2: Cellular Mechanism of Action cluster_2 Level 3: Phenotypic Consequences A In Vitro PDK Enzymatic Assay B Cellular Thermal Shift Assay (CETSA) A->B Confirms direct binding & inhibition C Phospho-PDH Western Blot B->C Demonstrates cellular target engagement D Extracellular Flux Analysis (Mitochondrial Respiration) C->D Links target inhibition to metabolic shift E Lactate Production Assay D->E F Mitochondrial Membrane Potential Assay (JC-1) E->F Links metabolic shift to apoptosis induction G Apoptosis Assay (Caspase-3/7 Activity) F->G Confirms downstream cell fate

Caption: Hierarchical workflow for the validation of PDK as the primary target.

Direct Target Engagement: Does the Compound Bind and Inhibit PDK?

The initial and most critical step is to confirm a direct physical interaction between the compound and its putative target, PDK.

Causality: This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PDK isoforms (PDK1-4)[6][7]. A positive result provides strong evidence of direct target inhibition, independent of a complex cellular environment.

Protocol:

  • Recombinantly express and purify human PDK isoforms 1, 2, 3, and 4.

  • In a 96-well plate, add assay buffer, the PDK substrate (recombinant PDH E1 subunit), and varying concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a known PDK inhibitor (e.g., dichloroacetate) as a positive control and DMSO as a vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for 30 minutes[6].

  • Stop the reaction and measure the amount of ATP remaining using a luminescence-based assay kit (e.g., Kinase-Glo®). The consumption of ATP is proportional to PDK activity.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value for each PDK isoform.

Data Presentation:

CompoundPDK1 IC50 (µM)PDK2 IC50 (µM)PDK3 IC50 (µM)PDK4 IC50 (µM)
This compoundTBDTBDTBDTBD
Dichloroacetate (Positive Control)ValueValueValueValue
Vehicle (DMSO)No effectNo effectNo effectNo effect

Causality: CETSA verifies target engagement within the native environment of an intact cell[2][8]. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This is a crucial step to confirm that the compound can access and bind to its target in a physiological context.

Protocol:

  • Culture a relevant cancer cell line (e.g., A549 lung cancer cells, known to express PDK) to 80% confluency.

  • Treat cells with either this compound (at a concentration ~10x its expected cellular IC50) or vehicle (DMSO) for 2 hours.

  • Harvest and lyse the cells.

  • Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble, non-denatured proteins.

  • Analyze the amount of soluble PDK in each sample by Western blot using a PDK-specific antibody.

  • A positive result is a shift in the melting curve to a higher temperature for the compound-treated group compared to the vehicle control, indicating stabilization of PDK upon binding.

Cellular Mechanism of Action: Is the Metabolic Shift Consistent with PDK Inhibition?

Following confirmation of direct binding, the next step is to demonstrate that this engagement leads to the expected downstream signaling and metabolic consequences within the cell.

Causality: Since PDK's function is to phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC), a direct and immediate consequence of PDK inhibition should be a decrease in the phosphorylation of the PDH-E1α subunit[9]. This experiment provides a direct link between target engagement and the modulation of its immediate substrate.

Protocol:

  • Treat a cancer cell line (e.g., A549) with varying concentrations of this compound for a defined period (e.g., 4 hours).

  • Lyse the cells and quantify total protein concentration.

  • Perform Western blotting on the cell lysates[10][11].

  • Probe separate membranes with antibodies specific for phosphorylated PDH-E1α (at Ser293, the primary regulatory site) and total PDH-E1α (as a loading control).

  • A dose-dependent decrease in the ratio of phosphorylated PDH-E1α to total PDH-E1α indicates successful inhibition of PDK activity in the cells[9].

Causality: Inhibition of PDK and subsequent activation of PDH should increase the flux of pyruvate into the TCA cycle, thereby boosting mitochondrial oxidative phosphorylation. The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration[12][13]. An increase in OCR upon compound treatment is a key functional outcome of PDK inhibition.

Protocol:

  • Seed cancer cells onto a Seahorse XF cell culture microplate.

  • Treat cells with this compound or vehicle for an optimized duration.

  • Perform a "Mito Stress Test" using the Seahorse XF Analyzer[12][14][15]. This involves sequential injections of:

    • Oligomycin: An ATP synthase inhibitor, to determine ATP-linked respiration.

    • FCCP: A protonophore that uncouples the mitochondrial membrane, revealing maximal respiration.

    • Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Calculate key parameters: basal respiration, ATP production, and maximal respiration. An increase in these parameters in compound-treated cells compared to controls supports the hypothesis of a metabolic shift towards oxidative phosphorylation.

Causality: A hallmark of the Warburg effect is the conversion of pyruvate to lactate, even in the presence of oxygen. By reactivating PDH, PDK inhibition should divert pyruvate away from lactate production and into the TCA cycle. Therefore, a decrease in lactate secretion is an expected consequence[5].

Protocol:

  • Treat cancer cells with the test compound for 24 hours.

  • Collect the cell culture medium.

  • Measure the concentration of lactate in the medium using a colorimetric or fluorometric lactate assay kit[16][17][18].

  • Normalize the lactate concentration to the cell number or total protein content.

  • A significant decrease in lactate production in treated cells compared to controls would be consistent with PDK inhibition.

Data Presentation:

Treatmentp-PDH/Total PDH Ratio (Fold Change)Basal OCR (pmol/min)Lactate Production (mM)
Vehicle (DMSO)1.0ValueValue
This compound (X µM)<1.0IncreaseDecrease
Dichloroacetate (Positive Control)<1.0IncreaseDecrease
Phenotypic Consequences: Does the Metabolic Shift Induce the Desired Cell Fate?

The final validation step is to connect the molecular and metabolic changes to a therapeutically relevant cellular outcome, such as apoptosis.

Causality: Shifting cancer cells to oxidative phosphorylation can increase the production of reactive oxygen species (ROS) and stress the mitochondria, often leading to the depolarization of the mitochondrial membrane—an early event in the intrinsic apoptotic pathway[5][19].

Protocol:

  • Treat cancer cells with the test compound for 24-48 hours.

  • Stain the cells with JC-1, a ratiometric fluorescent dye[3][20][21]. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Analyze the cells using flow cytometry or fluorescence microscopy.

  • A shift from red to green fluorescence in the treated population indicates mitochondrial membrane depolarization, a precursor to apoptosis.

Causality: The loss of mitochondrial membrane potential typically leads to the release of cytochrome c and the activation of executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell[22][23]. Measuring the activity of these caspases provides direct evidence of apoptosis induction.

Protocol:

  • Treat cancer cells with the test compound for 24-48 hours.

  • Lyse the cells and measure caspase-3/7 activity using a luminescent or fluorogenic assay that employs a DEVD-peptide substrate[4][24].

  • An increase in caspase-3/7 activity in a dose-dependent manner confirms that the compound induces apoptosis.

Section 2: Comparative Analysis with Alternative Targets

While the evidence for PDK as the primary target is compelling due to the dichloroacetyl moiety, the tetrahydroquinoline core is a known pharmacophore present in compounds with diverse biological activities[25][26][27]. A thorough validation process must consider and experimentally exclude other plausible mechanisms of action.

Potential Alternative Targets and Differentiating Experiments
Potential Alternative TargetRationale for ConsiderationDifferentiating Experimental ApproachExpected Outcome if PDK is Primary Target
mTOR/PI3K/AKT Pathway Some tetrahydroquinoline derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and proliferation.Western Blot Analysis: Probe for the phosphorylation status of key pathway components like AKT (at Ser473) and S6 ribosomal protein (at Ser235/236) following compound treatment.No significant change in p-AKT or p-S6 levels at concentrations where metabolic reprogramming and apoptosis are observed.
RORγ (Retinoic Acid Receptor-related Orphan Receptor gamma) Tetrahydroquinoline derivatives have been identified as inverse agonists of RORγ, a nuclear receptor implicated in prostate cancer[28].Reporter Gene Assay: Use a cell line co-transfected with a RORγ expression vector and a reporter plasmid containing ROR response elements driving luciferase expression. Measure luciferase activity after compound treatment.No significant change in RORγ-driven reporter activity.
General Oxidative Stress Induction The quinolinol core could potentially induce oxidative stress through redox cycling, independent of PDK inhibition.ROS Measurement & Antioxidant Rescue: Measure intracellular ROS levels (e.g., using DCFDA staining) with and without pre-treatment with an antioxidant like N-acetylcysteine (NAC). Assess if NAC pre-treatment rescues cells from compound-induced apoptosis.While PDK inhibition can lead to ROS, the primary effect should not be rescued by NAC alone, as the metabolic shift is the initiating event. The apoptotic effect should be more closely correlated with p-PDH changes than with direct ROS generation.
Workflow for Differentiating Primary vs. Alternative Targets

cluster_main Compound Treatment cluster_pdk Hypothesis 1: PDK Inhibition cluster_alt Hypothesis 2: Alternative Target Compound 1-(dichloroacetyl)-1,2,3,4- tetrahydroquinolin-6-ol PDK_Inhibition PDK Inhibition Compound->PDK_Inhibition Alt_Target e.g., mTOR/PI3K Inhibition Compound->Alt_Target PDH_Dephosphorylation ↓ p-PDH PDK_Inhibition->PDH_Dephosphorylation Metabolic_Shift ↑ OCR ↓ Lactate PDH_Dephosphorylation->Metabolic_Shift Apoptosis_PDK Apoptosis Metabolic_Shift->Apoptosis_PDK Alt_Signal ↓ p-AKT / p-S6 Alt_Target->Alt_Signal Apoptosis_Alt Apoptosis Alt_Signal->Apoptosis_Alt

Caption: Logical workflow to experimentally differentiate between the primary (PDK) and alternative target hypotheses.

Conclusion

The validation of a novel drug target is a methodical process of building a coherent and evidence-based argument. For this compound, the presence of the dichloroacetyl group strongly implicates Pyruvate Dehydrogenase Kinase as the primary target. The experimental framework presented in this guide, progressing from direct target engagement to cellular mechanism and finally to phenotypic outcomes, provides a robust pathway to confirm this hypothesis. By systematically demonstrating PDK inhibition, the subsequent metabolic shift from glycolysis to oxidative phosphorylation, and the resulting induction of apoptosis, researchers can build a compelling case for this mechanism of action.

Crucially, the comparative analysis against alternative targets, suggested by the tetrahydroquinoline scaffold, adds a necessary layer of scientific rigor. By performing experiments to exclude other plausible pathways, the confidence in PDK as the primary, therapeutically relevant target is significantly strengthened, paving the way for further preclinical and clinical development.

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Safety Operating Guide

Navigating the Safe Disposal of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles of Disposal: Hazard Identification and Waste Segregation

The molecular architecture of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol dictates its hazardous properties and, consequently, its disposal route. The presence of two chlorine atoms on the acetyl group firmly places it in the category of halogenated organic compounds .[4][5][6] Halogenated wastes are treated with particular care due to their potential to form highly toxic and corrosive gases, such as hydrochloric acid, upon improper incineration.[7] Furthermore, the tetrahydroquinoline and phenolic moieties suggest potential irritant or toxic properties, necessitating careful handling to avoid skin and eye contact or inhalation.[8]

The cardinal rule of chemical waste management is meticulous segregation. Never mix halogenated organic waste with non-halogenated organic waste.[4][9] This is primarily due to the different disposal methods required; halogenated compounds are typically incinerated at high temperatures in specialized facilities equipped with scrubbers to neutralize acidic byproducts.[6] Co-mingling waste streams can lead to dangerous reactions and significantly increases the cost and complexity of disposal.[9][10]

Hazard Class Justification based on Chemical Structure Primary Disposal Concern
Halogenated Organic Waste Presence of a dichloroacetyl group.Requires high-temperature incineration with acid gas scrubbing. Must be segregated from non-halogenated waste.[4][5][6]
Potential Irritant/Toxic Contains tetrahydroquinoline and phenolic functional groups.Requires appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent exposure.[8][11]
Potential Environmental Hazard Halogenated organic compounds can have long-term adverse environmental effects if not disposed of correctly.[12]Must be disposed of through a licensed chemical waste handler; never down the drain.[5][13]

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, actionable workflow for the safe disposal of the specified compound.

1. Personal Protective Equipment (PPE) and Pre-Disposal Checks:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[8][13]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[5]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of potential splashing, a chemical-resistant apron is recommended.[5]

  • Work Area: Conduct all waste handling and consolidation within a certified chemical fume hood to minimize inhalation exposure.[5][10]

2. Waste Container Selection and Labeling:

  • Container Type: Use a designated, leak-proof, and chemically compatible container specifically for "Halogenated Organic Waste."[4][5] The container must have a secure, threaded cap.[4]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[9][10]

    • The full chemical name: "Waste this compound". Avoid abbreviations or chemical formulas.[4]

    • If other halogenated solvents are present, list all constituents with their approximate percentages.[6][10]

    • The primary hazard(s) (e.g., "Halogenated," "Toxic," "Irritant").[10]

3. Waste Transfer and Storage:

  • Transfer: Carefully transfer the waste into the designated halogenated waste container. Avoid splashing. If the compound is a solid, transfer it carefully to prevent dust formation.[13]

  • Container Closure: Keep the waste container closed at all times except when actively adding waste.[4][10]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][14] Ensure the container is within secondary containment to control any potential leaks.[10]

4. Arranging for Final Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is nearly full (typically around 75% capacity), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[10]

  • Documentation: Complete any required waste disposal forms or tags as per your institution's protocol.[10]

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is key to mitigating risks.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Containment: For minor spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit for organic compounds.[15]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris. Place it in a sealed, labeled container for hazardous waste disposal.[14][15]

  • Ventilate: Ventilate the area after the cleanup is complete.[14]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][14]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[8][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][15]

Visualizing the Disposal Workflow

To further clarify the process, the following diagram illustrates the decision-making and procedural flow for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Contingency Start Disposal of 1-(Dichloroacetyl)-1,2,3,4- tetrahydroquinolin-6-ol PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Container Select Labeled 'Halogenated Organic Waste' Container FumeHood->Container Transfer Carefully Transfer Waste Container->Transfer Seal Securely Seal Container Transfer->Seal Spill Spill Occurs Transfer->Spill Store Store in Designated SAA with Secondary Containment Seal->Store EHS Contact EHS for Pickup (when container is ~75% full) Store->EHS End Proper Disposal by Licensed Handler EHS->End Contain Contain with Inert Absorbent Spill->Contain Cleanup Collect and Package as Hazardous Waste Contain->Cleanup Cleanup->EHS Notify & Dispose

Caption: Disposal workflow for this compound.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship within your laboratory, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois at Urbana-Champaign. Available at: [Link]

  • HSC Chemistry. (2025-03-04). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Available at: [Link]

  • Bucknell University. Hazardous Waste Segregation. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dichloroacetyl Chloride. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

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Mastering the Safe Handling of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, in-depth technical information for the safe handling, use, and disposal of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol (CAS No. 62265-67-2), a tetrahydroquinoline derivative with notable biological activity.[1] Given the limited publicly available toxicological data for this specific compound, this protocol is grounded in the principles of chemical analogy and the precautionary principle, drawing from safety data for structurally related compounds such as quinoline and halogenated acetamides.

The core philosophy of this guide is not merely to list procedures, but to build a self-validating system of safety by explaining the causality behind each recommendation. By understanding the "why," we empower laboratory personnel to make informed decisions and cultivate a culture of safety that goes beyond rote compliance.

Hazard Analysis: Understanding the Risk Profile

This compound is a complex molecule, and its hazard profile must be inferred from its constituent parts: a quinoline core and a dichloroacetyl group.

  • Quinoline Derivatives: Quinoline itself is classified as harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[2][3] Therefore, it is prudent to assume that this compound may exhibit similar systemic and local toxicity.

  • Halogenated Acetamides: Dichloroacetyl groups are reactive moieties. Dichloroacetic acid, for example, is corrosive and can cause severe skin and eye damage.[4] Acetamides as a class are also under scrutiny, with some, like acetamide itself, being suspected carcinogens.[5][6]

In the absence of specific data, this compound must be treated as potentially carcinogenic, mutagenic, and acutely toxic upon ingestion, skin contact, or inhalation. A Safety Data Sheet (SDS) for a similar compound, 2,2-dichloro-1-(3,4-dihydro-6-hydroxy-1(2H)-quinolinyl)ethanone, suggests it may cause skin, eye, and respiratory irritation.[7][8]

Physicochemical Properties Summary
PropertyValueSource
CAS Number 62265-67-2[1][9][10]
Molecular Formula C₁₁H₁₁Cl₂NO₂[1][9][11]
Molecular Weight 260.12 g/mol [1][9][10]
Appearance Solid (assumed)N/A
Solubility Low water solubility (lipophilic)[1]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE are critical for minimizing exposure. The following recommendations are based on a high-hazard assumption for this compound.

Core PPE Requirements
  • Gloves: Double gloving is mandatory. Use two pairs of nitrile gloves that meet the ASTM D6978 standard.[12] Nitrile provides good resistance to a range of chemicals. Never use latex or vinyl gloves, as they offer poor protection against many organic compounds. Gloves should have long cuffs tucked under the sleeves of the lab coat.[13]

    • Causality: Double gloving provides a critical buffer. Should the outer glove be compromised, the inner glove continues to offer protection while the outer is safely removed and replaced. The lipophilic nature of the compound increases the risk of dermal absorption.

  • Eye and Face Protection: Tightly fitting chemical safety goggles are the minimum requirement.[7] However, due to the potential for splashes during handling, a face shield worn over safety goggles is strongly recommended.[13]

    • Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes of hazardous liquids or fine powders. A face shield protects the entire face from splashes.

  • Body Protection: A dedicated, non-absorbent, polyethylene-coated polypropylene gown or a similar chemically resistant lab coat is required.[12] This coat should have long sleeves with tight-fitting cuffs. It should be removed before leaving the designated work area.

    • Causality: Standard cotton lab coats are absorbent and can hold hazardous chemicals against the skin, acting as a reservoir for exposure rather than a barrier.

  • Respiratory Protection: All work with the solid compound or its solutions must be conducted within a certified chemical fume hood to control exposure to dust or aerosols.[14] If there is a risk of exceeding exposure limits or in the event of a significant spill, a full-face respirator with a combination organic vapor/P100 (or equivalent) cartridge is necessary.[7]

    • Causality: The dichloroacetyl group and quinoline core suggest potential volatility and the ability to form hazardous aerosols. A fume hood provides primary containment, while a respirator is essential for emergency situations.

PPE Donning and Doffing Protocol

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Gown Don2 2. Inner Gloves Don3 3. Respirator (if needed) Don4 4. Goggles & Face Shield Don5 5. Outer Gloves (over cuffs) Doff1 1. Outer Gloves (as waste) Doff2 2. Gown & Inner Gloves Doff3 3. Goggles & Face Shield Doff4 4. Respirator (if used) Doff5 5. Wash Hands Thoroughly

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: From Benchtop to Disposal

A comprehensive operational plan ensures safety at every stage of handling.

Designated Work Area

All work involving this compound must be conducted in a designated area, such as a specific chemical fume hood, that is clearly marked with a warning sign indicating the presence of a potentially hazardous substance.[14]

Handling and Weighing
  • Weighing: Weigh the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the release of fine particles.

  • Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.

  • Transfers: Use a syringe or cannula for liquid transfers. Avoid open-pouring.

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or you feel unwell.

  • Isolate: Secure the area to prevent unauthorized entry.

  • PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[15] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep the material into a container. DO NOT DRY SWEEP, as this can generate dust.[6]

  • Cleanup: Collect the absorbed material or swept solid into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Spill_Response A Spill Occurs B Alert & Evacuate A->B C Don Full PPE B->C D Contain Spill (Absorbent/Sweep) C->D E Collect Waste D->E F Decontaminate Area E->F G Dispose of all materials as hazardous waste F->G

Caption: Step-by-step spill response workflow.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a critical component of laboratory safety and environmental stewardship. As a chlorinated organic compound, this compound must be disposed of as hazardous waste.[14][16]

Waste Segregation and Collection
  • Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated gloves, absorbent materials, weighing papers, etc.

    • Halogenated Organic Liquid Waste: Unused solutions and rinsates.[17]

  • Container Compatibility: Use chemically resistant containers (e.g., high-density polyethylene) for waste collection.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

Disposal Procedure
  • Never Pour Down the Drain: Chlorinated organic compounds are persistent and harmful to aquatic life.[2][16] Sewer disposal is prohibited.

  • Collection: Collect all waste in the appropriate, labeled containers.

  • Arrange for Pickup: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.

  • Incineration: The recommended final disposal method for chlorinated organic residues is high-temperature incineration by a licensed chemical destruction facility.[7][18] This process breaks the compound down into simpler, less harmful substances.

By adhering to this comprehensive guide, you are not just following a protocol; you are actively participating in a system designed to protect yourself, your colleagues, and the integrity of your research.

References

  • QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]

  • This compound | C11H11Cl2NO2 | CID 3017326. PubChem. [Link]

  • Laboratory chemical waste. Water Corporation. [Link]

  • Process for Disposal of Chlorinated Organic Residues. ACS Publications. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. ResearchGate. [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

  • This compound. Changzhou Yingsa Pharm Technology Co., Ltd. [Link]

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]

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  • Acetamide - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Halogenated Solvents. Washington State University. [Link]

  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.